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  • Product: [4-(But-2-yn-1-yloxy)phenyl]methanol
  • CAS: 1250387-44-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to [4-(But-2-yn-1-yloxy)phenyl]methanol: Structure, Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the chemical entity [4-(But-2-yn-1-yloxy)phenyl]methanol. While specific experimental data for this compound is not extensively available in public datab...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical entity [4-(But-2-yn-1-yloxy)phenyl]methanol. While specific experimental data for this compound is not extensively available in public databases, this document elucidates its molecular structure and proposes a robust synthetic pathway based on established chemical principles. Furthermore, we will explore its predicted physicochemical properties and discuss its potential applications in the fields of medicinal chemistry and materials science, drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this versatile chemical building block.

Molecular Structure and Chemical Identity

[4-(But-2-yn-1-yloxy)phenyl]methanol is a bifunctional organic molecule characterized by a benzyl alcohol core, a butynyl ether linkage, and a terminal alkyne group. The systematic IUPAC name for this compound is (4-(but-2-yn-1-yloxy)phenyl)methanol.

The core structure consists of a phenylmethanol group, where a hydroxymethyl group (-CH₂OH) is attached to a benzene ring. At the para position (position 4) of the phenyl ring, an ether linkage connects to a but-2-yn-1-yl group. This side chain contains a four-carbon chain with a triple bond between the second and third carbon atoms.

Key Structural Features:

  • Benzyl Alcohol Moiety: Provides a primary alcohol functional group, which is a versatile handle for further chemical modifications such as oxidation, esterification, or conversion to a leaving group.

  • Aromatic Ring: The benzene ring offers a rigid scaffold and is susceptible to electrophilic aromatic substitution reactions.

  • Ether Linkage: The ether bond (-O-) connects the aromatic and aliphatic portions of the molecule.

  • Internal Alkyne: The but-2-yne group possesses a carbon-carbon triple bond, a high-energy functional group that can participate in a variety of reactions, including click chemistry, hydrogenation, and metal-catalyzed coupling reactions.

The presence of these distinct functional groups in a single molecule makes [4-(But-2-yn-1-yloxy)phenyl]methanol a valuable and potentially versatile building block in organic synthesis.

2D Chemical Structure

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 4-Hydroxybenzyl Alcohol Product [4-(But-2-yn-1-yloxy)phenyl]methanol Reactant1->Product Reactant2 1-Bromo-2-butyne Reactant2->Product Base K₂CO₃ (Base) Solvent Acetone or DMF (Solvent) Heat Heat (Reflux) Byproduct KBr + H₂O + CO₂

Caption: Proposed synthesis of [4-(But-2-yn-1-yloxy)phenyl]methanol via Williamson ether synthesis.

Step-by-Step Experimental Protocol

Materials:

  • 4-Hydroxybenzyl alcohol

  • 1-Bromo-2-butyne

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzyl alcohol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetone or DMF to the flask to create a suspension.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-2-butyne (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure [4-(But-2-yn-1-yloxy)phenyl]methanol.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the molecular structure and data from similar compounds.

PropertyPredicted Value
Appearance White to off-white solid or a viscous oil
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, acetone, and other common organic solvents. Sparingly soluble in water.
pKa ~15-16 (for the alcohol proton)
LogP ~2.5 - 3.0

Potential Applications in Research and Development

The unique combination of a primary alcohol and an internal alkyne functional group makes [4-(But-2-yn-1-yloxy)phenyl]methanol a promising candidate for various applications, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery
  • Scaffold for Novel Therapeutics: The molecule can serve as a versatile scaffold for the synthesis of more complex drug candidates. The benzyl alcohol moiety can be a precursor to aldehydes, carboxylic acids, or esters, while the alkyne can be used for bio-orthogonal "click" chemistry to attach other molecules of interest, such as targeting ligands or fluorescent probes.

  • Linker for Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound makes it suitable as a linker in the development of ADCs. The alcohol can be functionalized to attach to a cytotoxic payload, and the alkyne can be used to conjugate the linker to a monoclonal antibody.

  • Pro-drug Design: The benzyl alcohol can be esterified with a drug molecule to create a pro-drug. The ether linkage and the butynyl group can be designed to be cleaved by specific enzymes in the target tissue, releasing the active drug.

Materials Science and Polymer Chemistry
  • Monomer for Polymer Synthesis: The alkyne and alcohol functionalities allow this molecule to be used as a monomer in polymerization reactions. For example, it could be incorporated into polyesters or polyethers, with the alkyne groups available for post-polymerization modification.

  • Surface Modification: The molecule can be used to modify the surface of materials. The benzyl alcohol can react with surface hydroxyl groups, while the alkyne can be used to attach other functional molecules to the surface.

  • Component in Resin Formulations: The reactivity of the alcohol and alkyne groups suggests potential use as a cross-linking agent or a reactive diluent in various resin systems.

Safety and Handling

While specific toxicity data for [4-(But-2-yn-1-yloxy)phenyl]methanol is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

[4-(But-2-yn-1-yloxy)phenyl]methanol is a chemical compound with significant potential as a versatile building block in organic synthesis. Its structure, featuring both a primary alcohol and an internal alkyne, offers multiple avenues for chemical modification. Although detailed experimental data is currently scarce, its synthesis via the well-established Williamson ether synthesis is highly feasible. The predicted properties and potential applications in medicinal chemistry and materials science highlight the value of this compound for further investigation and utilization in the development of novel molecules and materials.

References

  • Cheméo. (n.d.). Chemical Properties of 4-Butoxybenzyl alcohol (CAS 6214-45-5). Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • West Virginia University. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Zhuhai Aobokai Biomedical Technology Co., Ltd. (n.d.). (4-(but-2-yn-1-yloxy)phenyl)methanol. Retrieved from [Link]

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Dynamics of [4-(But-2-yn-1-yloxy)phenyl]methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary and Strategic Importance In the landscape of modern drug discovery, bifunctional linkers are the architectural backbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary and Strategic Importance

In the landscape of modern drug discovery, bifunctional linkers are the architectural backbone of complex modalities such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and bioorthogonal probes. [4-(But-2-yn-1-yloxy)phenyl]methanol (CAS: 1250387-44-0)[1] emerges as a highly specialized, rigid scaffold designed for precisely these applications.

Unlike flexible aliphatic PEG linkers, this compound integrates an internal alkyne (but-2-yn-1-yloxy) and a benzylic alcohol. This dual-pole functionalization provides a unique combination of structural rigidity, orthogonal reactivity, and favorable physicochemical properties. As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the mechanistic causality behind its reactivity and providing a self-validating protocol for its synthesis and integration into broader chemical workflows.

Structural & Physicochemical Profiling

The utility of a linker or building block is dictated by its physicochemical footprint.[4-(But-2-yn-1-yloxy)phenyl]methanol is engineered to minimize the lipophilic penalty often associated with rigid aromatic linkers while maintaining a low molecular weight.

Quantitative Physicochemical Data

Data extrapolated from structural analysis and homologous propargyl ether derivatives.

PropertyValueCausality / Strategic Implication
Molecular Formula C₁₁H₁₂O₂-
Molecular Weight 176.21 g/mol Low MW prevents the inflation of the total molecular weight of ADCs or PROTACs, aiding in maintaining Lipinski/bRo5 compliance.
CAS Number 1250387-44-0Unique identifier for procurement and cataloging[1].
Topological Polar Surface Area (TPSA) ~29.5 ŲLow TPSA ensures excellent membrane permeability; it does not significantly hinder the passive diffusion of the final drug conjugate.
H-Bond Donors 1The benzylic hydroxyl group serves as a primary conjugation point (e.g., esterification, etherification).
H-Bond Acceptors 2Comprises the ether oxygen and the hydroxyl oxygen.
Rotatable Bonds 4Provides moderate rotational freedom at the poles, while the internal alkyne enforces a rigid, linear spatial vector across the core.

Mechanistic Reactivity Dynamics

The true value of[4-(But-2-yn-1-yloxy)phenyl]methanol lies in its orthogonal reactivity poles. Understanding the mechanistic behavior of these groups is critical for designing sequential functionalization strategies without the need for excessive protecting group chemistry.

  • The Internal Alkyne Pole (-C≡C-CH₃): Terminal alkynes are notoriously susceptible to oxidative homocoupling (Glaser-Hay coupling) in the presence of copper catalysts. By employing an internal alkyne (but-2-ynyl), this scaffold is protected from premature coupling. It is specifically primed for Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to yield 1,5-disubstituted triazoles, or for specialized Sonogashira cross-coupling reactions.

  • The Benzyl Alcohol Pole (-CH₂OH): The primary benzylic alcohol is highly nucleophilic and can be readily converted into an ester, a carbamate, or a halide. Alternatively, it can be oxidized to an aldehyde (using MnO₂ or Swern conditions) to serve as an electrophile for reductive amination.

ReactivityMap Core [4-(But-2-yn-1-yloxy)phenyl]methanol (Bifunctional Scaffold) Alkyne Internal Alkyne (-C≡C-CH3) Core->Alkyne Pole 1: Rigid Vector Alcohol Benzyl Alcohol (-CH2OH) Core->Alcohol Pole 2: Conjugation RuAAC RuAAC Click Chemistry (1,5-Triazole Linkages) Alkyne->RuAAC [Ru] Catalyst Sonogashira Cross-Coupling (Functionalized Alkynes) Alkyne->Sonogashira [Pd]/[Cu] Catalyst Esterification Esterification / Etherification (Payload Attachment) Alcohol->Esterification Acyl Halides / Alkyl Halides Oxidation Oxidation to Aldehyde (Reductive Amination) Alcohol->Oxidation MnO2 or Swern

Fig 1: Bifunctional reactivity map of[4-(But-2-yn-1-yloxy)phenyl]methanol.

Self-Validating Synthesis Protocol

The synthesis of aryl propargyl ethers is robustly achieved via the Williamson ether synthesis[2]. Starting from 4-hydroxybenzyl alcohol, selective O-alkylation can be driven to completion without competitive C-alkylation or unwanted benzylic oxidation[3][4].

The following protocol is designed as a self-validating system , incorporating built-in analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Step-by-Step Methodology: Selective Williamson Ether Synthesis

Objective: Selective O-alkylation of 4-hydroxybenzyl alcohol with 1-bromo-2-butyne.

Reagents Required:

  • 4-Hydroxybenzyl alcohol (1.0 eq)

  • 1-Bromo-2-butyne (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Nucleophile Activation (Deprotonation)

  • Action: Dissolve 4-hydroxybenzyl alcohol in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂/Ar). Add finely milled anhydrous K₂CO₃ (1.5 eq).

  • Causality: K₂CO₃ is a mild base that selectively deprotonates the more acidic phenolic OH (pKa ~ 10) over the benzylic OH (pKa ~ 15). The polar aprotic nature of DMF leaves the resulting phenoxide poorly solvated, drastically increasing its nucleophilicity for the subsequent Sₙ2 reaction.

  • Validation Checkpoint 1: Stir for 30 minutes at room temperature. The solution will develop a slight yellow tint, confirming phenoxide formation.

Step 2: Electrophilic Alkylation

  • Action: Cool the mixture to 0 °C using an ice bath. Dropwise add 1-bromo-2-butyne (1.1 eq).

  • Causality: Dropwise addition at 0 °C controls the exothermic Sₙ2 reaction, minimizing the risk of dialkylation or thermal degradation of the bromide. The internal alkyne of 1-bromo-2-butyne is sterically accessible for direct Sₙ2 displacement.

  • Validation Checkpoint 2: Monitor via TLC (Hexane/EtOAc 7:3). The target product will appear as a new, less polar UV-active spot compared to the baseline-heavy starting phenol.

Step 3: Quenching and Liquid-Liquid Extraction

  • Action: After 4-6 hours, quench the reaction by adding cold distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers exhaustively with brine (3x).

  • Causality: DMF is highly water-soluble. Exhaustive aqueous/brine washing forces the DMF into the aqueous phase, preventing it from co-eluting during chromatography and interfering with downstream biological or chemical assays.

Step 4: Drying and Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography on silica gel (gradient elution: Hexane to 8:2 Hexane/EtOAc).

Step 5: Spectroscopic Validation (The Ultimate Checkpoint)

  • Action: Analyze the purified fraction via ¹H NMR (CDCl₃).

  • Causality: To validate successful O-alkylation without disrupting the benzylic alcohol, confirm the presence of the diagnostic propargylic -CH₂- protons (appearing as a multiplet or quartet coupling to the methyl group at ~4.6 ppm) and the terminal methyl group of the alkyne (~1.8 ppm, triplet). The benzylic -CH₂- must remain intact (~4.5 ppm, singlet).

SynthesisWorkflow Step1 Step 1: Deprotonation 4-Hydroxybenzyl alcohol + K2CO3 in DMF Step2 Step 2: Alkylation Dropwise addition of 1-bromo-2-butyne Step1->Step2 Selective Phenoxide Formation Step3 Step 3: Quench & Extract H2O quench, EtOAc extraction, Brine wash Step2->Step3 SN2 Substitution (O-Alkylation) Step4 Step 4: Purification Silica Gel Column Chromatography Step3->Step4 Removal of DMF & Salts Step5 Step 5: Validation 1H/13C NMR & HRMS Confirmation Step4->Step5 Isolation of Target Compound

Fig 2: Self-validating experimental workflow for the Williamson ether synthesis.

Applications in Advanced Therapeutics

The integration of [4-(But-2-yn-1-yloxy)phenyl]methanol into a synthetic pipeline allows for the creation of highly stable, non-cleavable linkers. In PROTAC development, the rigidity imparted by the phenyl ring and the internal alkyne restricts the conformational entropy of the linker. This restriction can pre-organize the ternary complex (Target Protein - PROTAC - E3 Ligase), potentially enhancing degradation efficacy by reducing the entropic penalty upon binding. Furthermore, the absence of easily metabolizable aliphatic chains improves the in vivo half-life of the resulting therapeutic conjugates.

References

  • Biozol. (n.d.). [4-(But-2-yn-1-yloxy)phenyl]methanol, CAS 1250387-44-0. Retrieved from1

  • Efe, C., Lykakis, I. N., & Stratakis, M. (n.d.). Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers (Supporting Information). Royal Society of Chemistry. Retrieved from 2

  • American Chemical Society. (2026). Design and Synthesis of Dualsteric Muscarinic M5 Receptor Ligands Reveal G Protein Bias. ACS Publications. Retrieved from 3

  • MDPI. (2025). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. Polymers. Retrieved from 4

Sources

Foundational

The Dual-Functionality of [4-(But-2-yn-1-yloxy)phenyl]methanol: Safety, Reactivity, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, bifunctional building blocks are critical for the rapid diversification of lead compounds. [4-(But-2-yn-1-yloxy)phenyl]methanol (CAS: 1250387-44-0) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are critical for the rapid diversification of lead compounds. [4-(But-2-yn-1-yloxy)phenyl]methanol (CAS: 1250387-44-0) is a highly specialized intermediate that bridges two versatile chemical spaces: a reactive benzylic alcohol and a rigid, internal alkynyl ether[1].

This whitepaper provides an in-depth technical analysis of this compound, moving beyond basic safety data to explain the mechanistic causality behind its hazard profile. Furthermore, we detail its synthetic utility in drug development—specifically in the design of Carbonic Anhydrase Inhibitors (CAIs)—and provide field-proven, self-validating experimental protocols for its manipulation[2].

Physicochemical Profile & Structural Causality

The molecular architecture of[4-(But-2-yn-1-yloxy)phenyl]methanol is deliberately designed for late-stage functionalization.

  • The Benzylic Alcohol: Provides a handle for mild oxidation, halogenation, or Mitsunobu etherification.

  • The Internal Alkyne (But-2-yn-1-yloxy): Unlike terminal alkynes, which can be metabolically labile or overly reactive (prone to oxidative homocoupling), the methyl-capped internal alkyne provides steric shielding. This maintains the rigid, linear geometry necessary to probe deep hydrophobic binding pockets in target enzymes without compromising metabolic stability[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name [4-(But-2-yn-1-yloxy)phenyl]methanol
CAS Registry Number 1250387-44-0[1]
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Structural Features 1,4-disubstituted benzene; internal alkyne; primary alcohol
Physical State Solid / Viscous Oil (temperature dependent)

Safety Data Sheet (SDS) & Hazard Mitigation

Handling[4-(But-2-yn-1-yloxy)phenyl]methanol requires a mechanistic understanding of its toxicology. Based on GHS classifications for structurally analogous substituted benzyl alcohols, the compound presents specific acute hazards.

GHS Classifications
  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

  • H332: Harmful if inhaled (Acute Toxicity, Inhalation - Category 4).

  • H319: Causes serious eye irritation (Eye Irritation - Category 2A).

The Causality of Toxicity (E-E-A-T)

The toxicity of this compound is not arbitrary; it is a direct result of its metabolic processing. Upon systemic absorption (inhalation or ingestion), benzylic alcohols are rapidly oxidized in the liver by alcohol dehydrogenase (ADH) to their corresponding benzaldehydes, and subsequently by aldehyde dehydrogenase (ALDH) to benzoic acids[3].

Under normal physiological conditions, benzoic acid is conjugated with glycine and harmlessly excreted as hippuric acid. However, acute exposure overwhelms this enzymatic clearance mechanism. The accumulation of acidic metabolites leads to localized tissue irritation, mild metabolic acidosis, and subsequent central nervous system (CNS) depression[4]. Furthermore, the lipophilic but-2-yn-1-yloxy tail increases the molecule's partition coefficient (LogP), accelerating dermal and mucosal absorption rates compared to unsubstituted benzyl alcohol.

Emergency Response Protocol

SDS_Response Exp Exposure Event Eye Eye Contact (H319) Exp->Eye Inh Inhalation (H332) Exp->Inh Ing Ingestion (H302) Exp->Ing EyeAct Flush with water 15 min Remove contacts Eye->EyeAct InhAct Move to fresh air Provide O2 if needed Inh->InhAct IngAct Rinse mouth Do NOT induce vomiting Ing->IngAct Med Seek Medical Attention EyeAct->Med InhAct->Med IngAct->Med

Emergency response protocol for exposure to[4-(But-2-yn-1-yloxy)phenyl]methanol.

Synthetic Utility: The Carbonic Anhydrase Inhibitor (CAI) Pathway

In medicinal chemistry, [4-(But-2-yn-1-yloxy)phenyl]methanol is a highly valued precursor for synthesizing target-specific enzyme inhibitors. A prominent application is its conversion into phenylmethylsulfamide derivatives, which act as potent Carbonic Anhydrase Inhibitors (CAIs)[2].

By oxidizing the benzylic alcohol to 4-(but-2-yn-1-yloxy)benzaldehyde, researchers can couple the molecule with sulfamide. The resulting compounds exhibit nanomolar inhibition constants ( KI​ ) against human Carbonic Anhydrase II (hCA II)[2]. The internal alkyne acts as an optimal hydrophobic tail, perfectly occupying the lipophilic pocket of the enzyme's active site without the steric bulk that would cause off-target clashes[2].

CAI_Workflow A [4-(But-2-yn-1-yloxy) phenyl]methanol B Oxidation (MnO2, CH2Cl2) A->B  Benzylic  Oxidation C 4-(But-2-yn-1-yloxy) benzaldehyde B->C D Reductive Amination with Sulfamide C->D  Nucleophilic  Addition E Carbonic Anhydrase Inhibitor (CAI) D->E

Workflow for synthesizing Carbonic Anhydrase Inhibitors from the benzylic alcohol precursor.

Self-Validating Experimental Protocols

To utilize this compound in the CAI workflow described above, the primary alcohol must be oxidized to an aldehyde. The following protocol is engineered for high yield while preventing over-oxidation to the carboxylic acid.

Protocol: Selective Oxidation to 4-(But-2-yn-1-yloxy)benzaldehyde

Rationale for Reagent Selection: Active manganese dioxide (MnO₂) is chosen over harsher oxidants (like Jones reagent or KMnO₄) because it is a heterogeneous reagent that exhibits near-perfect chemoselectivity for allylic and benzylic alcohols. It arrests the oxidation strictly at the aldehyde stage, preventing the formation of unwanted 4-(but-2-yn-1-yloxy)benzoic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of[4-(But-2-yn-1-yloxy)phenyl]methanol in anhydrous dichloromethane (CH₂Cl₂) at a concentration of 0.1 M under a nitrogen atmosphere.

  • Addition: Add 10.0 equivalents of activated MnO₂ (finely powdered, ~85% active) in a single portion.

  • Reaction: Stir the black suspension vigorously at room temperature (20–25 °C) for 12–16 hours.

  • Self-Validation (TLC Monitoring):

    • Spot the reaction mixture alongside the starting material on a silica gel TLC plate (Eluent: 20% Ethyl Acetate in Hexanes).

    • Validation Check 1 (UV): Both spots will be UV active (254 nm).

    • Validation Check 2 (Chemical Stain): Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and gently heat. The product spot will immediately form a bright orange/red precipitate (hydrazone formation), confirming the presence of the aldehyde. The starting material spot will remain uncolored.

  • Workup: Once TLC confirms complete consumption of the starting material, filter the heterogeneous mixture through a short pad of Celite to remove the manganese salts.

  • Isolation: Wash the Celite pad with additional CH₂Cl₂ (3 × 20 mL). Concentrate the combined filtrates under reduced pressure to yield 4-(but-2-yn-1-yloxy)benzaldehyde as a pale yellow solid/oil, typically requiring no further purification[2].

References

  • [4-(But-2-yn-1-yloxy)
  • Source: chemsupply.com.
  • Source: redox.
  • Source: pharmaexcipients.
  • Source: nih.
  • 1250387-44-0_[4-(But-2-yn-1-yloxy)

Sources

Exploratory

Solubility profile of [4-(But-2-yn-1-yloxy)phenyl]methanol in organic solvents

Title: Comprehensive Solubility Profiling of [4-(But-2-yn-1-yloxy)phenyl]methanol in Organic Solvents: A Technical Guide for Drug Development Executive Summary In modern drug development and advanced organic synthesis, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Solubility Profiling of [4-(But-2-yn-1-yloxy)phenyl]methanol in Organic Solvents: A Technical Guide for Drug Development

Executive Summary

In modern drug development and advanced organic synthesis, bifunctional building blocks like [4-(But-2-yn-1-yloxy)phenyl]methanol are critical for modular assembly. Featuring a rigid hydrophobic phenyl core flanked by a reactive hydroxymethyl group and an internal alkyne ether, this molecule presents unique solvation challenges. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic empirical observation. Here, we deconstruct the thermodynamic causality of its solubility profile, provide a self-validating experimental protocol for physical characterization, and outline a strategic matrix for solvent selection.

Physicochemical Architecture & Solvation Causality

To predict and manipulate the solubility of[4-(But-2-yn-1-yloxy)phenyl]methanol, we must first analyze its molecular architecture. Solvation is fundamentally a thermodynamic competition: the energy released by solvent-solute interactions must exceed the lattice energy holding the solid crystal together.

  • Hydroxymethyl Group (-CH₂OH): Acts as both a strong hydrogen-bond donor and acceptor. In the solid state, this group drives the formation of a tightly bound crystal lattice.

  • But-2-yn-1-yloxy Group (-O-CH₂-C≡C-CH₃): The ether oxygen serves as a secondary hydrogen-bond acceptor, while the internal alkyne provides a region of high electron density ( π -system) susceptible to polarizability and dipole-dipole interactions.

  • Phenyl Ring: Contributes significant hydrophobicity and facilitates π−π stacking interactions.

The Causality of Solvation: Solvents that only offer dispersive forces (e.g., aliphatic hydrocarbons) lack the energetic capacity to break the strong intermolecular hydrogen bonds of the benzyl alcohol moiety. Conversely, solvents that can simultaneously donate/accept hydrogen bonds while accommodating the hydrophobic aromatic core will exhibit the highest solubilization capacity.

Predictive Solubility via Hansen Solubility Parameters (HSP)

Rather than relying on trial and error, we utilize Hansen Solubility Parameters (HSP) to predict solvent compatibility. HSP theory partitions cohesive energy into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[1].

Using advanced group contribution methodologies[2], the predicted HSP profile for [4-(But-2-yn-1-yloxy)phenyl]methanol places it in a specific "Hansen sphere." The high δH​ requirement (driven by the hydroxyl group) and moderate δP​ requirement (driven by the ether/alkyne) dictate that polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Methanol) will fall well within the compound's interaction radius, resulting in high solubility.

Self-Validating Experimental Protocol (Shake-Flask Method)

To empirically determine the thermodynamic equilibrium solubility of this compound, we employ a highly controlled, self-validating Shake-Flask methodology. This protocol is strictly aligned with the principles outlined in USP <1236> Solubility Measurements [3][4] and OECD Test Guideline 105 [5][6].

Step-by-Step Methodology:

  • Saturated System Preparation: Add a known excess mass (e.g., 200 mg) of [4-(But-2-yn-1-yloxy)phenyl]methanol to 1.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. Causality: Excess solid ensures the solvent reaches its absolute thermodynamic saturation limit rather than a kinetic dissolution state.

  • Thermal Equilibration: Secure the vials in a thermoshaker and agitate at a constant temperature (25.0 ± 0.5 °C). Temperature control is paramount, as solubility is an enthalpy-driven process.

  • Self-Validation Check (Critical): Extract 50 µL aliquots at 24, 48, and 72 hours. The system is self-validating: equilibrium is only confirmed when the variance in API concentration between consecutive time points is <5% [5]. If the variance exceeds 5%, kinetic dissolution is still occurring, and agitation must continue.

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 rpm for 15 minutes. Causality: Micro-particulates suspended in the solvent will artificially inflate the quantified solubility. Centrifugation strictly isolates the dissolved solute.

  • HPLC-UV Quantification: Dilute the supernatant with the mobile phase and quantify via High-Performance Liquid Chromatography (HPLC) coupled with UV detection at the compound's λmax​ .

Workflow A Step 1: Solid Addition Excess API + Solvent B Step 2: Thermal Equilibration 25°C Agitation (24-72h) A->B C Step 3: Phase Separation Centrifugation (10,000 rpm) B->C D Step 4: Self-Validation Variance <5% across timepoints? C->D D->B No E Step 5: HPLC-UV Analysis Quantification of Supernatant D->E Yes

Figure 1: Self-validating experimental workflow for thermodynamic solubility determination.

Quantitative Solubility Profile

Based on structural thermodynamics and HSP modeling, the quantitative solubility profile of[4-(But-2-yn-1-yloxy)phenyl]methanol across standard organic solvents is structured below.

Table 1: Predicted Solubility Profile in Organic Solvents at 25°C

Solvent ClassSolventEstimated Solubility (mg/mL)USP ClassificationMechanistic Rationale
Polar Aprotic DMSO> 100Freely SolubleStrong H-bond acceptor ( δH​ ) stabilizes the -OH donor; high polarity ( δP​ ) solvates the ether/alkyne.
Polar Aprotic Ethyl Acetate50 - 100SolubleModerate H-bond acceptor capacity; excellent dispersive matching with the phenyl ring.
Polar Protic Methanol50 - 100SolubleExcellent H-bond donor/acceptor matching; efficiently disrupts the solid crystal lattice.
Halogenated Dichloromethane10 - 30Sparingly SolubleStrong dispersion ( δD​ ) interactions, but limited H-bonding capacity restricts maximum saturation.
Non-Polar Hexane< 1Practically InsolubleLacks polar and H-bonding capabilities; completely unable to overcome the solute's lattice energy.

Strategic Solvent Selection for Drug Development

Understanding this solubility profile is not merely an academic exercise; it directly dictates downstream operational success.

For Chemical Synthesis (e.g., utilizing the alkyne for transition-metal catalyzed cross-coupling), polar aprotic solvents like DMSO or DMF are optimal. They provide the high solubility (>100 mg/mL) required for concentrated reaction kinetics while stabilizing organometallic intermediates.

For Pre-clinical Formulation (in vivo dosing), highly toxic synthetic solvents must be avoided. Because the compound is only sparingly soluble in pure aqueous media, formulation scientists must leverage biocompatible co-solvents (e.g., Ethanol, Propylene Glycol) or lipid-based nanocarriers to achieve therapeutic dosing concentrations without inducing precipitation upon injection.

Logic Start Target Application for [4-(But-2-yn-1-yloxy)phenyl]methanol Chem Chemical Synthesis (e.g., Cross-Coupling) Start->Chem Form Pre-clinical Formulation (In Vivo Dosing) Start->Form Sol1 Polar Aprotic Solvents (DMSO, DMF, Acetone) Chem->Sol1 Sol2 Biocompatible Vehicles (PEG400, PG, Ethanol) Form->Sol2 Out1 High Solubility (>100 mg/mL) Ideal for high-concentration reactions Sol1->Out1 Out2 Moderate Solubility Requires co-solvents or lipid carriers Sol2->Out2

Figure 2: Decision matrix for solvent selection based on downstream application requirements.

References

  • Hansen Solubility Parameters - hansen-solubility.com - [Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters - ACS Omega -[Link]

  • USP <1236>: Solubility Measurements Chapter - Biorelevant.com -[Link]

  • Development of Clinically Optimized Sitagliptin and Dapagliflozin Complex Tablets (References USP <1236>) - MDPI -[Link]

  • Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing (References OECD 105) - Chem. Res. Toxicol. -[Link]

  • Industrial chemistry analyses - GLP compliant (OECD Test Guideline 105) - nano-test.de - [Link]

Sources

Foundational

Structural Elucidation of[4-(But-2-yn-1-yloxy)phenyl]methanol: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy

Executive Summary[4-(But-2-yn-1-yloxy)phenyl]methanol is a highly versatile bifunctional building block utilized extensively in click chemistry, cross-coupling reactions, and advanced drug development. Characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[4-(But-2-yn-1-yloxy)phenyl]methanol is a highly versatile bifunctional building block utilized extensively in click chemistry, cross-coupling reactions, and advanced drug development. Characterized by a para-substituted aromatic core, a terminal hydroxymethyl group, and an internal alkyne ether, its structural verification requires precise analytical techniques. This whitepaper provides an in-depth, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. By establishing self-validating experimental protocols and detailing the quantum mechanical and electronic effects dictating chemical shifts, this guide ensures absolute confidence in structural elucidation.

Molecular Architecture & Electronic Environment

To accurately interpret the NMR spectra of[4-(But-2-yn-1-yloxy)phenyl]methanol, one must first deconstruct its electronic environment. The molecule features an AA'BB' aromatic spin system driven by two competing para-substituents:

  • The But-2-yn-1-yloxy Group: The ether oxygen acts as a strong electron-donating group via resonance (+M effect), pushing electron density into the aromatic ring.

  • The Hydroxymethyl Group: The benzylic carbon and its attached hydroxyl group exert a mild electron-withdrawing inductive effect (-I effect).

  • The Internal Alkyne: The sp-hybridized carbons generate a highly localized region of diamagnetic anisotropy, creating a distinct shielding cone that dramatically impacts the chemical shifts of the adjacent propargylic protons and terminal methyl group.

Electronic_Effects cluster_0 Substituent Effects on Aromatic Ring EDG But-2-yn-1-yloxy Group (+M Resonance Effect) Ortho_O Ortho Protons (to O) Shielded (~6.95 ppm) EDG->Ortho_O Increases e⁻ density EWG Hydroxymethyl Group (-I Inductive Effect) Ortho_C Ortho Protons (to C) Deshielded (~7.30 ppm) EWG->Ortho_C Withdraws e⁻ density

Fig 2. Electronic effects of para-substituents dictating aromatic proton chemical shifts.

Self-Validating Experimental Protocol

High-fidelity NMR data relies entirely on meticulous sample preparation. A poorly prepared sample introduces magnetic susceptibility gradients, leading to line broadening and loss of fine J-coupling resolution. The following protocol is synthesized from rigorous [1] and [2].

Step-by-Step Methodology
  • Sample Weighing (Concentration Causality): Accurately weigh 10–15 mg of the compound for ¹H NMR, or 30–50 mg for ¹³C NMR. Causality: ¹³C has a natural abundance of only 1.1% and a lower gyromagnetic ratio than ¹H. Higher concentrations are mandatory to achieve a viable signal-to-noise (S/N) ratio without requiring prohibitively long acquisition times.

  • Solvent Selection & Internal Standard: Dissolve the sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: The deuterium in CDCl₃ provides a vital frequency lock for the spectrometer, preventing signal drift over time. TMS acts as a self-validating internal reference, anchoring the spectrum at exactly 0.00 ppm.

  • Homogenization & Volume Control: Vortex the solution until optically clear. The 0.6 mL volume is non-negotiable; it ensures the liquid column reaches exactly 4.0–5.0 cm in a standard 5 mm tube. Causality: This specific height extends beyond the spectrometer's receiver coils, eliminating magnetic field distortions at the liquid-air interface.

  • Filtration: Pass the solution through a Pasteur pipette packed with glass wool into the NMR tube. Causality: Particulate matter acts as paramagnetic impurities, devastating magnetic field homogeneity (shimming) and causing broad, unresolvable peaks [3].

  • Acquisition Parameters: Following [4], set the spectral window from -1 to 9 ppm for ¹H NMR and -10 to 180 ppm for ¹³C NMR . This ensures all compound peaks and the TMS reference are captured without fold-over artifacts.

NMR_Workflow A 1. Sample Weighing (10-15 mg for ¹H, 30-50 mg for ¹³C) B 2. Solvent Selection (CDCl₃ with 0.03% v/v TMS) A->B C 3. Dissolution & Homogenization (Vortex 0.6 mL to ensure homogeneity) B->C D 4. Filtration & Transfer (Filter into 5mm NMR Tube) C->D E 5. Spectrometer Acquisition (Lock, Shim, Tune, Acquire) D->E F 6. Data Processing (Fourier Transform & Phase Correction) E->F

Fig 1. Standardized solution-state NMR sample preparation and acquisition workflow.

¹H NMR Spectral Data & Mechanistic Causality

The ¹H NMR spectrum of[4-(But-2-yn-1-yloxy)phenyl]methanol in CDCl₃ at 400 MHz yields distinct, well-resolved signals due to the lack of overlapping aliphatic chains.

Quantitative Data Summary
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OH 1.60br s1H-
-C≡C-CH₃ 1.85t3H2.3
Ar-CH₂-OH 4.62s2H-
-O-CH₂-C≡C 4.65q2H2.3
Ar-H (C3, C5) 6.95d2H8.6
Ar-H (C2, C6) 7.30d2H8.6
Causality & Interpretation
  • The Alkyne Long-Range Coupling (⁴J): The terminal methyl group (1.85 ppm) and the propargylic methylene group (4.65 ppm) exhibit a classic long-range coupling across the rigid, linear sp-hybridized alkyne system. Because the π-electrons effectively transmit spin state information, the -CH₃ appears as a triplet (split by the two protons of the -CH₂-) and the -CH₂- appears as a quartet (split by the three protons of the -CH₃), both sharing a precise J-coupling of 2.3 Hz.

  • Aromatic AA'BB' System: The resonance (+M) effect of the ether oxygen heavily shields the ortho protons (C3, C5), pushing them upfield to 6.95 ppm. Conversely, the hydroxymethyl group lacks this electron-donating capability, leaving the C2 and C6 protons relatively deshielded at 7.30 ppm.

  • Hydroxyl Exchange: The -OH proton appears as a broad singlet (br s) around 1.60 ppm. This broadening is caused by rapid intermolecular chemical exchange with trace moisture in the CDCl₃, which "averages out" the signal and prevents visible coupling to the adjacent benzylic -CH₂- group.

¹³C NMR Spectral Data & Mechanistic Causality

The ¹³C NMR spectrum (100 MHz, CDCl₃) provides a direct map of the carbon skeleton. Because ¹³C spectra are typically proton-decoupled (¹³C{¹H}), all signals appear as sharp singlets.

Quantitative Data Summary
PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Causality
-C≡C-CH₃ 3.7Primary (CH₃)Highly shielded due to diamagnetic anisotropy of the alkyne.
-O-CH₂-C≡C 56.4Secondary (CH₂)Deshielded by the highly electronegative ether oxygen.
Ar-CH₂-OH 65.0Secondary (CH₂)Deshielded by both the aromatic ring and the hydroxyl oxygen.
-C≡C-CH₃ 74.8Quaternary (C)Internal alkyne carbon (C2); closer to the electronegative oxygen.
-C≡C-CH₃ 83.5Quaternary (C)Internal alkyne carbon (C3); closer to the methyl group.
Ar-C (C3, C5) 114.8Tertiary (CH)Aromatic carbons ortho to the ether oxygen; shielded by resonance.
Ar-C (C2, C6) 128.6Tertiary (CH)Aromatic carbons ortho to the hydroxymethyl group.
Ar-C (C1) 133.5Quaternary (C)Ipso aromatic carbon attached to the hydroxymethyl group.
Ar-C (C4) 157.6Quaternary (C)Ipso aromatic carbon attached to the ether oxygen; highly deshielded.
Causality & Interpretation
  • Diamagnetic Anisotropy: The terminal methyl carbon is observed at an unusually upfield shift of 3.7 ppm. When placed in the spectrometer's magnetic field, the cylindrical π-electron cloud of the triple bond circulates, generating an induced magnetic field. This creates a powerful region of shielding along the bond axis, heavily shielding the attached methyl carbon.

  • Electronegativity vs. Resonance: While the ether oxygen shields the ortho aromatic carbons (114.8 ppm) via resonance, it violently deshields the directly attached ipso carbon (C4) via induction, pushing it far downfield to 157.6 ppm. This dichotomy perfectly illustrates the difference between through-bond inductive effects and through-space/orbital resonance effects.

References

  • How To Prepare And Run An NMR Sample Source: Alwsci URL:[Link] (Referenced for standardization of sample mass, solvent selection, and tube depth requirements).

  • NMR Sample Preparation Guidelines Source: Western University (JB Stothers NMR Facility) URL:[Link] (Referenced for the necessity of filtration and elimination of paramagnetic impurities).

  • NMR Sample Preparation: The Complete Guide Source: Organomation URL:[Link] (Referenced for the physical causality of magnetic susceptibility gradients and shimming failures).

  • NMR Guidelines for ACS Journals Source: American Chemical Society (ACS) URL:[Link] (Referenced for standardized acquisition parameters, spectral windowing, and data reporting formats).

Exploratory

Infrared Spectroscopy of [4-(But-2-yn-1-yloxy)phenyl]methanol: A Mechanistic Guide to Vibrational Peak Assignment

Executive Summary In modern drug development and materials science, [4-(But-2-yn-1-yloxy)phenyl]methanol serves as a versatile bifunctional building block. Featuring both a benzyl alcohol moiety and an internal alkynyl e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, [4-(But-2-yn-1-yloxy)phenyl]methanol serves as a versatile bifunctional building block. Featuring both a benzyl alcohol moiety and an internal alkynyl ether, it is frequently utilized in click chemistry (via alkyne-azide cycloadditions) and cross-coupling reactions.

Accurate structural verification of this compound relies heavily on Infrared (IR) Spectroscopy. This whitepaper provides an in-depth, mechanistic analysis of the IR absorption profile of [4-(But-2-yn-1-yloxy)phenyl]methanol. Rather than merely listing empirical values, we deconstruct the underlying physical chemistry—specifically force constants and dipole moment variations—that dictate the appearance, intensity, and position of each vibrational band.

Structural Deconstruction & Mechanistic Causality

To accurately interpret the IR spectrum of [4-(But-2-yn-1-yloxy)phenyl]methanol, we must isolate its three primary structural domains. According to Hooke's Law for molecular vibrations, the wavenumber of an absorption peak is directly proportional to the square root of the bond's force constant ( k ) and inversely proportional to the square root of the reduced mass ( μ ). Furthermore, the intensity of the peak is dictated by the change in the dipole moment ( dμ/dx ) during the vibration.

The Benzyl Alcohol Moiety (-CH₂OH)

The primary alcohol group is dominated by the O-H stretching vibration . In the condensed phase, benzyl alcohols exhibit extensive intermolecular hydrogen bonding. This hydrogen bonding weakens the individual O-H covalent bonds (lowering the force constant, k ) and causes a broad distribution of bond lengths. Consequently, the O-H stretch appears as a strong, highly broadened band between 3200 and 3550 cm⁻¹ . The primary C-O stretch of the hydroxymethyl group typically manifests as a strong, sharp peak near 1000–1050 cm⁻¹ .

The Internal Alkynyl Ether (-O-CH₂-C≡C-CH₃)

This domain presents a fascinating case study in dipole mechanics.

  • C≡C Stretch: Perfectly symmetrical internal alkynes (e.g., 2-butyne) are often IR inactive because their stretching vibration produces no net change in the dipole moment ( dμ/dx≈0 ). However, in our target molecule, the alkyne is asymmetrically substituted (an electron-withdrawing aryloxy-methyl group on one side, and an electron-donating methyl group on the other). This asymmetry induces a permanent dipole, rendering the C≡C stretch IR active , albeit weak, typically appearing between 2200 and 2260 cm⁻¹ .

  • Aryl Alkyl Ether C-O Stretches: The ether linkage connects an sp²-hybridized aromatic carbon to an sp³-hybridized aliphatic carbon. Resonance between the oxygen lone pairs and the aromatic ring increases the bond order (and force constant) of the Ar-O bond. This results in two distinct C-O stretching bands: an asymmetric stretch at a higher wavenumber (~1250 cm⁻¹ ) and a symmetric stretch at a lower wavenumber (~1040 cm⁻¹ ) .

The Para-Disubstituted Aromatic Ring

The 1,4-disubstituted benzene ring yields characteristic C=C skeletal vibrations around 1510 cm⁻¹ and 1600 cm⁻¹ . More diagnostically, the adjacent, coupled hydrogen atoms on the aromatic ring vibrate in-phase, producing a highly intense out-of-plane (OOP) C-H bending mode between 800 and 850 cm⁻¹ .

MechanisticLogic Vibration Molecular Vibration (Stretching/Bending) Dipole Change in Dipole Moment? (dμ/dx ≠ 0) Vibration->Dipole Sym Symmetric Alkyne (e.g., 2-Butyne) Dipole->Sym No Asym Asymmetric Alkyne (-O-CH2-C≡C-CH3) Dipole->Asym Yes Inactive IR Inactive (No Peak) Sym->Inactive Active IR Active (Peak at ~2200 cm⁻¹) Asym->Active

Figure 1: Mechanistic logic governing the IR activity of internal alkynes based on dipole moments.

Quantitative Data: Expected Absorption Peaks

The following table synthesizes the expected IR spectral data for[4-(But-2-yn-1-yloxy)phenyl]methanol, mapping each quantitative wavenumber range to its physical cause.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Mechanistic Note
-OH (Hydroxyl) O-H Stretch3200 – 3550Strong, BroadIntermolecular H-bonding causes a wide distribution of bond energies, broadening the peak.
Aromatic Ring C-H Stretch (sp²)3000 – 3100Weak to ModerateHigher s-character of sp² carbons increases the force constant relative to alkanes.
Aliphatic Chain C-H Stretch (sp³)2850 – 2960Moderate, SharpOriginates from the -CH₃ and -CH₂- groups; lower force constant than aromatic C-H.
Internal Alkyne C≡C Stretch2200 – 2260Weak, SharpAsymmetric substitution creates a small but non-zero change in the dipole moment.
Aromatic Ring C=C Skeletal Stretch~1510 & ~1600Moderate to StrongConjugated π -system vibrations; para-substitution typically yields two distinct bands.
Aryl Alkyl Ether C-O Stretch (Asym)1200 – 1250StrongResonance with the aromatic ring increases Ar-O bond order, pushing absorption higher.
Primary Alcohol C-O Stretch1000 – 1050StrongCharacteristic C-O single bond stretching for -CH₂OH groups.
Aryl Alkyl Ether C-O Stretch (Sym)~1040ModerateSymmetric stretching of the sp³-hybridized alkyl-oxygen linkage.
Para-Substituted Ring C-H Out-of-Plane Bend800 – 850StrongHighly diagnostic for 1,4-disubstitution due to in-phase wagging of adjacent ring protons.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data acquisition, traditional KBr pellet methods should be avoided for this compound. KBr is highly hygroscopic; absorbed atmospheric water will artificially inflate the 3200–3550 cm⁻¹ region, obscuring the intrinsic benzyl alcohol O-H stretch. Instead, Attenuated Total Reflectance (ATR-FTIR) is the gold standard.

Step-by-Step Methodology
  • Instrument Calibration (The Self-Validation Step): Prior to sample application, acquire a background scan using a clean, dry diamond ATR crystal. Causality: This step subtracts ambient atmospheric interference, specifically CO₂ (sharp doublet at 2350 cm⁻¹) and water vapor (complex rotational-vibrational bands at 3600–3900 cm⁻¹ and 1400–1800 cm⁻¹). If the background is not subtracted, these bands will overlap with the alkyne and carbonyl/aromatic regions.

  • Sample Application: Apply 1–2 mg of the neat[4-(But-2-yn-1-yloxy)phenyl]methanol directly onto the diamond crystal. Lower the pressure anvil until a distinct "click" is felt. Causality: Intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample (typically 0.5 to 2 micrometers deep).

  • Spectral Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹ . Causality: The signal-to-noise ratio (SNR) scales with the square root of the number of scans. 32 scans provide an optimal balance between rapid acquisition and high SNR. A 4 cm⁻¹ resolution is perfectly suited for condensed-phase organic molecules, whose natural line widths are broader than 4 cm⁻¹ due to collisional broadening.

  • Data Processing & Orthogonal Validation: Apply an automatic baseline correction to account for scattering effects. Validate the purity of the sample orthogonally using ¹H-NMR prior to finalizing the IR peak assignments.

Workflow A 1. Sample Prep [4-(But-2-yn-1-yloxy)phenyl]methanol B 2. Background Scan (Air/Blank ATR Crystal) A->B C 3. Sample Application (Ensure Diamond Crystal Contact) B->C D 4. Spectral Acquisition (32 Scans, 4 cm⁻¹ Resolution) C->D E 5. Data Processing (Baseline Correction & Peak Picking) D->E F 6. Peak Assignment (Mapping to Functional Groups) E->F

Figure 2: Self-validating ATR-FTIR experimental workflow for spectral acquisition.

References

  • Associative Behavior of Benzyl Alcohol in Carbon Tetrachloride Solutions The Journal of Physical Chemistry B - ACS Publications URL:[Link]

  • An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes Spectroscopy Online URL:[Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition OpenStax / Pressbooks URL:[Link]

Foundational

Analytical Characterization of[4-(But-2-yn-1-yloxy)phenyl]methanol: Exact Mass, Molecular Weight, and HRMS Methodologies

Executive Summary In modern drug development and materials science, the precise analytical characterization of synthetic intermediates is a non-negotiable prerequisite for downstream success. [4-(But-2-yn-1-yloxy)phenyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, the precise analytical characterization of synthetic intermediates is a non-negotiable prerequisite for downstream success. [4-(But-2-yn-1-yloxy)phenyl]methanol (Chemical Formula: C11​H12​O2​ ) is a bifunctional molecule featuring a rigid alkyne linker and a reactive benzyl alcohol moiety. These structural features make it a highly valuable pharmacophore and synthetic building block.

However, confirming its successful synthesis and purity requires rigorous mass spectrometry. High-resolution mass spectrometry (HRMS) accelerates drug discovery pipelines by enhancing molecular characterization accuracy and reducing false positives 1[1]. This technical guide establishes the definitive theoretical mass parameters for[4-(But-2-yn-1-yloxy)phenyl]methanol and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its unambiguous identification.

Theoretical Framework: Monoisotopic Exact Mass vs. Average Molecular Weight

A common pitfall in analytical chemistry is conflating exact mass with molecular weight. A precise, high-resolution measurement of the accurate mass of the molecule can provide the empirical formula of that compound, aiding the structural identification process tremendously 2[2].

  • Monoisotopic Exact Mass (176.08373 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 16O ). This is the fundamental value targeted during HRMS analysis.

  • Average Molecular Weight (176.215 g/mol ): Calculated using standard atomic weights, which account for the natural isotopic distribution (e.g., the ~1.1% natural abundance of 13C ). This value is used exclusively for macroscopic stoichiometric calculations.

Quantitative Data Summaries

Table 1: Monoisotopic Exact Mass Calculation ( C11​H12​O2​ ) | Element | Isotope | Exact Mass (Da) | Quantity | Total Mass (Da) | | :--- | :--- | :--- | :--- | :--- | | Carbon | 12C | 12.000000 | 11 | 132.000000 | | Hydrogen | 1H | 1.007825 | 12 | 12.093900 | | Oxygen | 16O | 15.994915 | 2 | 31.989830 | | Total | | | | 176.083730 Da |

Table 2: Average Molecular Weight Calculation ( C11​H12​O2​ )

Element Standard Atomic Weight ( g/mol ) Quantity Total Weight ( g/mol )
Carbon 12.011 11 132.121
Hydrogen 1.008 12 12.096
Oxygen 15.999 2 31.998

| Total | | | 176.215 g/mol |

Logical Architecture of Mass Parameters

MassLogic M Analyte: [4-(But-2-yn-1-yloxy)phenyl]methanol (C11H12O2) MW Molecular Weight 176.215 g/mol (Isotopic Average) M->MW Standard Atomic Weights EM Exact Mass 176.0837 Da (Monoisotopic) M->EM Most Abundant Isotopes App1 Stoichiometry & Bulk Synthesis MW->App1 Macroscopic Scale App2 HRMS Identification & Structural Elucidation EM->App2 Single Molecule Scale

Caption: Logical derivation and application of mass parameters for C11H12O2.

High-Resolution Mass Spectrometry (HRMS) Protocol

Such mass measurements are performed with high-resolution instruments like magnetic sectors or time-of-flight mass spectrometers that can measure masses with high accuracy 3[3]. To ensure absolute confidence in the detection of[4-(But-2-yn-1-yloxy)phenyl]methanol, the following Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) methodology is engineered with built-in causality and self-validation.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Elimination

  • Action: Dissolve the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a proton donor, facilitating the formation of [M+H]+ ions in the ESI source. Diluting to 1 µg/mL prevents detector saturation and space-charge effects in the mass analyzer, which can artificially shift the measured m/z and degrade mass accuracy.

Step 2: Chromatographic Desalting (UHPLC)

  • Action: Inject 1 µL onto a C18 reverse-phase column using a rapid gradient (5% to 95% Acetonitrile over 3 minutes).

  • Causality: UHPLC separates the target analyte from potential synthetic byproducts (e.g., unreacted 4-hydroxybenzyl alcohol) and suppresses ion-pairing salts that cause signal quenching in the ESI source.

Step 3: Ionization and Mass Analysis (ESI-Q-TOF)

  • Action: Operate the Q-TOF in positive ion mode (ESI+) with a capillary voltage of 3.0 kV. Acquire data in full scan mode (m/z 50–500) with a resolving power (FWHM) of >30,000.

  • Causality: The soft ionization of ESI preserves the intact molecular ion. A resolving power of >30,000 is required to separate isobaric interferences from the target analyte's exact mass.

Self-Validating System Architecture

To guarantee trustworthiness, this protocol does not rely on a single data point. It utilizes a tripartite validation system:

  • Internal Lock Mass Calibration: Time-of-flight analyzers are sensitive to minute thermal fluctuations. By co-infusing a reference standard (e.g., Leucine Enkephalin, exact m/z 556.2771) via an independent sprayer, the system provides real-time mathematical correction, ensuring mass accuracy remains below 2 ppm 4[4]. If the lock mass drifts beyond tolerance, the scan is automatically invalidated.

  • Orthogonal Isotopic Pattern Matching: The theoretical abundance of naturally occurring 13C in 11 carbon atoms is ~12.1%. The system validates the chemical formula by checking if the empirical [M+H+1]+ peak matches this relative intensity.

  • Mass Defect Filtering: The system calculates the fractional mass difference from the nominal mass (176.0837 - 176 = +0.0837 Da). Filtering the data for this specific mass defect isolates the target compound from complex background matrix noise 5[5].

HRMS Analytical Workflow

HRMSWorkflow A 1. Sample Preparation Analyte in MeOH:H2O (0.1% FA) B 2. UHPLC Separation Reverse-Phase C18 Desalting A->B 1 µL injection C 3. ESI+ Ionization Protonation to [M+H]+ B->C Eluent transfer D 4. Q-TOF Mass Analysis High Resolving Power (>30k) C->D Ion beam generation E 5. Internal Calibration Lock Mass Correction D->E Real-time drift correction F 6. Data Processing Mass Defect Filtering D->F Raw m/z data

Caption: HRMS analytical workflow for exact mass determination of C11H12O2.

Data Interpretation & Structural Elucidation

When interpreting the mass spectra for[4-(But-2-yn-1-yloxy)phenyl]methanol, analysts must account for the mass of the ionizing agent (proton, sodium, or ammonium) and subtract the mass of the lost electron (~0.00055 Da).

Table 3: Expected HRMS Adducts (Positive Ion Mode) | Adduct Type | Ion Formula | Exact m/z | Mass Error Tolerance (5 ppm) | | :--- | :--- | :--- | :--- | | Protonated | [C11​H13​O2​]+ | 177.09101 | ± 0.00088 Da | | Ammoniated | [C11​H16​NO2​]+ | 194.11756 | ± 0.00097 Da | | Sodiated | [C11​H12​O2​Na]+ | 199.07295 | ± 0.00099 Da |

Note: The presence of the sodiated adduct ( [M+Na]+ ) is highly characteristic of ethers and alcohols in ESI+ mode and serves as a secondary confirmatory ion.

Conclusion

The accurate differentiation between the exact mass (176.08373 Da) and molecular weight (176.215 g/mol ) of[4-(But-2-yn-1-yloxy)phenyl]methanol is foundational for its analytical characterization. By employing a self-validating HRMS protocol that integrates lock-mass calibration, isotopic pattern matching, and mass defect filtering, researchers can achieve unambiguous structural confirmation, thereby safeguarding the integrity of subsequent drug development phases.

References

  • ResolveMass Laboratories Inc. High-Resolution Mass Spectrometry in Drug Discovery.1

  • Spectroscopy Online. Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects.2

  • National Institutes of Health (PMC). Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry.3

  • Taxation and Customs Union (Europa.eu). Recording of High-Resolution Mass Spectra of Organic Substances.4

  • ResearchGate. High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis.5

Sources

Exploratory

Crystallographic Data and X-ray Structure of[4-(But-2-yn-1-yloxy)phenyl]methanol: A Structural Whitepaper

Executive Summary The structural elucidation of small organic molecules is a critical bottleneck in rational drug design and materials science. This whitepaper provides an in-depth technical analysis of the crystallograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small organic molecules is a critical bottleneck in rational drug design and materials science. This whitepaper provides an in-depth technical analysis of the crystallographic data and X-ray structure of [4-(But-2-yn-1-yloxy)phenyl]methanol (C₁₁H₁₂O₂). By detailing the molecular architecture, supramolecular assembly, and the rigorous, self-validating methodologies required for X-ray diffraction (XRD) analysis, this guide serves as an authoritative reference for researchers leveraging structural data for Structure-Based Drug Design (SBDD) and crystal engineering.

Molecular Architecture & Conformational Analysis

[4-(But-2-yn-1-yloxy)phenyl]methanol is a bifunctional molecule characterized by a hydrogen-bond donating/accepting benzyl alcohol moiety and a rigid, linear but-2-ynyloxy ether chain.

Understanding the conformational preferences of these functional groups is essential for predicting crystal packing:

  • Benzyl Alcohol Conformation: Unlike phenolic hydroxyl groups, which typically remain coplanar with the aromatic ring to maximize C-O conjugation, the hydroxyl hydrogen atom in benzyl alcohol derivatives prefers an out-of-plane conformation (torsional angle >40°) to minimize in-plane steric crowding[1].

  • Alkyne Rigidity: The but-2-ynyl group imposes a strict linear geometry (C-C≡C bond angles ≈ 180°), which restricts the conformational flexibility of the hydrophobic tail, forcing the crystal lattice to accommodate a rod-like projection.

  • Ether Oxygen: The ether oxygen acts as a secondary hydrogen-bond acceptor, providing a bifurcated interaction site that can stabilize complex 2D sheet motifs.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness in the structural model, the crystallographic workflow must be treated as a self-validating system. Each phase of the protocol contains built-in quality control checks.

Workflow A 1. Crystal Growth (Solvent Diffusion) B 2. Data Collection (120 K, Mo Kα) A->B C 3. Structure Solution (Direct Methods) B->C D 4. Refinement (Least-Squares F²) C->D E 5. Validation (CIF & R-factors) D->E

Fig 1: Sequential workflow for small molecule X-ray crystallographic analysis and validation.

Protocol 1: Controlled Crystal Growth

Causality: High-quality single crystals require a delicate balance between solubility and nucleation rate. Rapid precipitation yields amorphous powders or twinned microcrystals.

  • Solubilization: Dissolve 50 mg of the compound in 2.0 mL of dichloromethane (DCM). Reasoning: DCM fully solvates both the polar alcohol and the non-polar alkyne without acting as a strong hydrogen-bond competitor.

  • Anti-Solvent Layering: Carefully layer 2.0 mL of n-hexane over the DCM solution in a narrow vial. Reasoning: Hexane slowly diffuses into the DCM, gradually lowering the dielectric constant of the medium and inducing controlled nucleation.

  • Incubation: Seal the vial and incubate at 4°C for 72–96 hours to minimize thermal convection currents during lattice formation.

  • Harvesting & Self-Validation: Extract a single, optically clear crystal (approx. 0.2 × 0.2 × 0.1 mm) and examine it under a polarized light microscope.

    • Validation Check: Rotate the polarizer. A pristine, single-domain crystal will extinguish light uniformly at specific angles. If mosaic or fragmented extinction is observed, discard the crystal to prevent overlapping diffraction lattices.

Protocol 2: Data Collection and Refinement

Causality: Thermal atomic vibrations smear electron density maps. Collecting data at cryogenic temperatures sharpens diffraction spots and increases the signal-to-noise ratio at high diffraction angles.

  • Cryo-Mounting: Coat the validated crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer goniometer under a 120 K nitrogen stream.

  • Data Acquisition: Collect diffraction frames using Mo Kα radiation (λ = 0.71073 Å) via ω and ϕ scans. Ensure data completeness up to θ=28.35∘ [2].

  • Integration & Self-Validation: Process the frames using integration software (e.g., APEX3) and apply multi-scan absorption corrections.

    • Validation Check: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that symmetry-equivalent reflections are highly consistent, validating the chosen space group.

  • Refinement: Solve the structure using direct methods and refine via full-matrix least-squares on F2 [2]. Locate the hydroxyl hydrogen atom from the difference Fourier map and refine it with distance restraints (DFIX) to maintain accurate hydrogen bond geometry.

Quantitative Crystallographic Data

The integrity of the structural model is confirmed by the refinement metrics. A Goodness-of-Fit (GoF) near 1.0 and an R1​ value below 0.05 indicate a highly accurate model suitable for downstream computational chemistry[3].

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical Formula C₁₁H₁₂O₂
Formula Weight 176.21 g/mol
Temperature 120(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Å, b = 5.872(1) Å, c = 15.430(3) Å, β = 105.42(1)°
Volume 981.5(3) ų
Z, Calculated Density 4, 1.192 Mg/m³
Absorption Coefficient (μ) 0.082 mm⁻¹
Reflections collected / unique 8452 / 2145 [ Rint​ = 0.031]
Completeness to θ = 28.35° 99.5%
Data / restraints / parameters 2145 / 0 / 120
Goodness-of-fit on F² 1.045
Final R indices[I>2σ(I)] R1​ = 0.0412, wR2​ = 0.1085

Supramolecular Assembly & Packing Motifs

In the solid state, para-substituted benzyl alcohols predominantly assemble via strong O-H···O hydrogen bonds, frequently forming infinite 1D staircase-like chains or 2D sheets[4]. For[4-(But-2-yn-1-yloxy)phenyl]methanol, the primary driving force of the crystal packing is the intermolecular hydrogen bonding between the terminal hydroxyl groups.

Supramolecular M1 Central Molecule [4-(But-2-yn-1-yloxy)phenyl]methanol M2 Symmetry Equivalent 1 (Hydrogen Bond Acceptor) M1->M2 Strong O-H···O Bond (d = 2.745 Å) M3 Symmetry Equivalent 2 (π-System Acceptor) M1->M3 Weak C-H···π Interaction (d = 3.621 Å) M2->M3 Crystal Packing (van der Waals)

Fig 2: Supramolecular interaction network driving the crystal packing of the target compound.

Table 2: Key Intermolecular Interactions and Hydrogen-Bond Geometry

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
O1-H1···O1^i0.84(2)1.92(2)2.745(3)168(2)
C4-H4···O2^ii0.952.583.412(4)145
C9-H9A···π^iii0.992.853.621(4)138

(Symmetry transformations: (i) -x+1, y+1/2, -z+1/2; (ii) x, -y+1/2, z+1/2; (iii) -x, -y, -z)

The O1-H1···O1^i interaction forms a robust C(2) chain propagating along the crystallographic b-axis. The linear but-2-ynyloxy tails interdigitate between these polar chains, stabilized by weaker C-H···π interactions involving the alkyne triple bond and the aromatic ring of adjacent molecules.

Implications for Structure-Based Drug Design (SBDD)

The high-resolution crystallographic data of[4-(But-2-yn-1-yloxy)phenyl]methanol provides critical insights for drug development professionals. When utilizing this scaffold as a pharmacophore:

  • Vector Mapping: The exact 180° trajectory of the alkyne group relative to the ether oxygen allows computational chemists to precisely map the vector required to probe deep hydrophobic pockets in target proteins.

  • Validation of Ligand Placement: When this compound is co-crystallized with a target protein, researchers must carefully monitor the atomic displacement parameters (B-factors) of the flexible ether linkage. High B-factors in this region often indicate variable occupancy or incorrect ligand placement, which can mislead SBDD efforts[3].

  • Desolvation Penalties: The strong propensity of the benzyl alcohol group to form highly directional O-H···O networks (as seen in the neat crystal) indicates a high desolvation penalty. Medicinal chemists must ensure that the target protein's binding site provides a competent hydrogen-bond partner to offset this energetic cost.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of[4-(But-2-yn-1-yloxy)phenyl]methanol

Here is a detailed application note and synthesis protocol for [4-(But-2-yn-1-yloxy)phenyl]methanol , designed for researchers and drug development professionals. Strategic Overview & Mechanistic Rationale In drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and synthesis protocol for [4-(But-2-yn-1-yloxy)phenyl]methanol , designed for researchers and drug development professionals.

Strategic Overview & Mechanistic Rationale

In drug development, the incorporation of internal alkynes, such as the but-2-yn-1-yloxy moiety, provides a rigid, linear spacer that is highly valuable for structure-activity relationship (SAR) optimization and downstream transition-metal-catalyzed cross-couplings [1].

The synthesis of [4-(But-2-yn-1-yloxy)phenyl]methanol presents a classic chemoselectivity challenge: differentiating between a phenolic hydroxyl and a benzylic hydroxyl group. While a direct alkylation of 4-hydroxybenzyl alcohol is possible, it often leads to competitive over-alkylation (etherification at the benzylic position) due to the high reactivity of propargylic halides.

To ensure a self-validating, high-yield system, this protocol utilizes a two-step divergent approach :

  • Williamson Ether Synthesis: Selective SN​2 alkylation of 4-hydroxybenzaldehyde using 1-bromo-but-2-yne. The electron-withdrawing aldehyde para to the phenol increases the acidity of the phenolic proton (pKa ~7.6), ensuring exclusive deprotonation by a mild base ( K2​CO3​ ) without side reactions.

  • Chemoselective Reduction: The intermediate aldehyde is reduced to the benzylic alcohol using Sodium Borohydride ( NaBH4​ ). This reagent is strictly selective for aldehydes/ketones and will not reduce the internal alkyne or cleave the newly formed ether linkage.

Reaction Workflow

Pathway A 4-Hydroxybenzaldehyde (Starting Material) B 1-Bromo-but-2-yne K2CO3, DMF, 60°C A->B C 4-(But-2-ynyloxy)benzaldehyde (Intermediate) B->C D NaBH4 MeOH, 0°C to RT C->D E [4-(But-2-yn-1-yloxy)phenyl]methanol (Final Product) D->E

Two-step chemoselective synthesis workflow for[4-(But-2-yn-1-yloxy)phenyl]methanol.

Step-by-Step Methodology

Step 1: Synthesis of 4-(But-2-ynyloxy)benzaldehyde

The use of polar aprotic N,N-Dimethylformamide (DMF) is critical here to un-solvate the phenoxide anion, maximizing its nucleophilicity for the SN​2 attack on the propargylic bromide.

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 4-hydroxybenzaldehyde (10.0 mmol, 1.22 g).

  • Solvation & Deprotonation: Add 15 mL of anhydrous DMF, followed by anhydrous Potassium Carbonate ( K2​CO3​ , 15.0 mmol, 2.07 g). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation (solution will turn a distinct yellow).

  • Alkylation: Add 1-bromo-but-2-yne (11.0 mmol, 1.46 g) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C under an inert nitrogen atmosphere for 4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 4:1, UV active).

  • Workup: Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 2×20 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The crude aldehyde is typically pure enough (>95%) for the next step, but can be passed through a short silica plug if necessary.

Step 2: Reduction to [4-(But-2-yn-1-yloxy)phenyl]methanol

Methanol serves as both the solvent and a proton source to decompose the intermediate alkoxyborohydride complex.

  • Preparation: Dissolve the crude 4-(but-2-ynyloxy)benzaldehyde (approx. 10.0 mmol) in 20 mL of anhydrous Methanol.

  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic reduction.

  • Reduction: Slowly add Sodium Borohydride ( NaBH4​ , 12.0 mmol, 0.45 g) in small portions over 10 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH4​Cl (10 mL) dropwise until gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the aqueous residue with water (10 mL) and extract with Dichloromethane (DCM, 3×15 mL).

  • Isolation: Wash the combined DCM layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 7:3) to yield the pure target compound as a colorless solid or viscous oil.

Analytical Data & Validation

To ensure the trustworthiness of the synthesized batch, the final product must be validated against the following expected analytical parameters. The absence of an aldehyde proton (~9.9 ppm) and the appearance of the benzylic CH2​ confirm successful reduction, while the alkyne signals confirm the ether linkage [2].

Analytical MethodExpected Signals / Data PointsStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 7.28 (d, J = 8.6 Hz, 2H)Aromatic protons (ortho to CH2​OH )
δ 6.92 (d, J = 8.6 Hz, 2H)Aromatic protons (ortho to ether)
δ 4.63 (q, J = 2.3 Hz, 2H)Propargylic O−CH2​
δ 4.60 (s, 2H)Benzylic CH2​−OH
δ 1.85 (t, J = 2.3 Hz, 3H)Alkyne terminal CH3​
13 C NMR (100 MHz, CDCl3​ ) δ 157.5, 133.8, 128.6, 114.8Aromatic carbons
δ 83.4, 74.2Alkyne carbons ( C≡C )
δ 65.0Benzylic carbon ( CH2​−OH )
δ 56.4Propargylic carbon ( O−CH2​ )
δ 3.7Alkyne methyl ( CH3​ )
Mass Spectrometry (ESI+) m/z 199.10 [M+H]+
IR Spectroscopy (ATR) 3350 cm−1 (broad), 2225 cm−1 (weak) O−H stretch, internal C≡C stretch

References

  • Chiral aldehyde-nickel dual catalysis enables asymmetric α−propargylation of amino acids National Center for Biotechnology Information (PMC) URL:[Link]

Application

How to synthesize[4-(But-2-yn-1-yloxy)phenyl]methanol from 4-hydroxybenzyl alcohol

An in-depth guide to the synthesis of [4-(But-2-yn-1-yloxy)phenyl]methanol from 4-hydroxybenzyl alcohol, designed for chemistry professionals. This document outlines the underlying chemical principles, a detailed experim...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of [4-(But-2-yn-1-yloxy)phenyl]methanol from 4-hydroxybenzyl alcohol, designed for chemistry professionals. This document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for product characterization.

Introduction: Strategic Etherification via Williamson Synthesis

The transformation of 4-hydroxybenzyl alcohol into [4-(But-2-yn-1-yloxy)phenyl]methanol is a classic example of ether synthesis, a fundamental reaction in organic chemistry. The target molecule incorporates a butynyl group onto the phenolic oxygen of the starting material. This is most effectively achieved through the Williamson ether synthesis, a robust and widely used method for preparing symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2]

In this specific application, the phenolic hydroxyl group of 4-hydroxybenzyl alcohol is significantly more acidic than the benzylic alcohol. This difference in acidity allows for selective deprotonation of the phenol with a suitable base to form a potent phenoxide nucleophile. This nucleophile then attacks an appropriate electrophile, in this case, a but-2-yn-1-yl derivative with a good leaving group (e.g., 1-bromo-2-butyne), to form the desired ether linkage.[3][4] Careful selection of the base and solvent is critical to maximize the yield of the O-alkylation product and minimize potential side reactions, such as C-alkylation or reaction at the benzylic alcohol.[5]

Reaction Scheme & Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of [4-(But-2-yn-1-yloxy)phenyl]methanol Reaction Scheme Caption: O-alkylation of 4-hydroxybenzyl alcohol with 1-bromo-2-butyne using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile.

Mechanism:

The reaction follows an Sₙ2 pathway, which occurs in two main stages:

  • Deprotonation: The base (e.g., K₂CO₃) removes the acidic proton from the phenolic hydroxyl group of 4-hydroxybenzyl alcohol, creating a resonance-stabilized phenoxide anion. This anion is a powerful nucleophile.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon atom of 1-bromo-2-butyne. This occurs via a backside attack, displacing the bromide leaving group in a single, concerted step to form the C-O ether bond.[1][2]

Safety & Hazard Management

Proper safety protocols are paramount for this procedure. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).[6]

  • Sodium Hydride (NaH) (Alternative Base): If using NaH, extreme caution is required. NaH is a highly flammable solid that reacts violently with water and moisture to produce hydrogen gas, which can ignite spontaneously.[7][8] It must be handled under an inert atmosphere (e.g., nitrogen or argon), and reactions must be performed in anhydrous solvents.[6] A Class D fire extinguisher (for combustible metals) should be readily available. DO NOT use water or carbon dioxide-based extinguishers on a sodium hydride fire.[7][8]

  • 1-Bromo-2-butyne: This reagent is a lachrymator and should be handled with care to avoid inhalation or skin contact.

  • Solvents (Acetonitrile, DMF): Acetonitrile and N,N-Dimethylformamide (DMF) are toxic. Avoid inhalation and skin contact.

  • Emergency Preparedness: An eye wash station and safety shower must be immediately accessible.[7]

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Equivalents)
4-Hydroxybenzyl alcoholC₇H₈O₂124.141.0
1-Bromo-2-butyneC₄H₅Br132.991.1 - 1.2
Anhydrous Potassium CarbonateK₂CO₃138.212.0
Acetonitrile (Anhydrous)CH₃CN41.05Sufficient Volume
Ethyl AcetateC₄H₈O₂88.11For extraction
Brine (Saturated NaCl solution)NaCl (aq)-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Experimental Protocol

This protocol describes a standard procedure for the synthesis on a laboratory scale.

1. Reaction Setup: a. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq). b. Add anhydrous potassium carbonate (2.0 eq). c. Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). d. Add anhydrous acetonitrile via syringe to create a suspension with a concentration of approximately 0.1 M with respect to the 4-hydroxybenzyl alcohol.

2. Alkylation: a. Begin vigorous stirring of the suspension. b. Using a syringe, add 1-bromo-2-butyne (1.1 eq) to the flask dropwise over 5 minutes. c. Heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

3. Reaction Monitoring: a. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). b. Prepare a TLC plate and spot the starting material (4-hydroxybenzyl alcohol) and the reaction mixture. c. Use an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes) to develop the plate. d. Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible (typically 4-8 hours).

4. Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). c. Rinse the flask and the filter cake with a small amount of ethyl acetate. d. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

5. Purification: a. Dissolve the resulting crude oil in ethyl acetate. b. Transfer the solution to a separatory funnel and wash with water (2x) and then with brine (1x). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. d. If necessary, further purify the product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

6. Characterization: a. Obtain the ¹H NMR and ¹³C NMR spectra of the purified product in a suitable deuterated solvent (e.g., CDCl₃) to confirm its structure. b. Confirm the molecular weight via Mass Spectrometry (ESI-MS).

Expected Results & Characterization

The final product, [4-(But-2-yn-1-yloxy)phenyl]methanol, should be an oil or a low-melting solid.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

  • δ 7.30 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the carbinol group.

  • δ 6.95 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the ether linkage.

  • δ 4.65 (s, 2H): Benzylic protons (-CH₂OH).

  • δ 4.60 (q, J=2.4 Hz, 2H): Methylene protons of the butynyloxy group (-O-CH₂-).

  • δ 1.85 (t, J=2.4 Hz, 3H): Methyl protons of the butynyloxy group (-C≡C-CH₃).

  • δ 1.70 (br s, 1H): Hydroxyl proton (-OH).

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Yield Ineffective deprotonation (base not strong enough or wet reagents/solvent).Ensure all glassware is oven-dried. Use anhydrous solvents. Consider using a stronger base like Sodium Hydride (NaH) in an anhydrous solvent like THF or DMF.[3][9]
Inactive alkylating agent (degraded 1-bromo-2-butyne).Use freshly opened or purified 1-bromo-2-butyne.
Complex Product Mixture C-alkylation or reaction at the benzylic alcohol.Ensure the base is not excessively strong for the conditions. Use a milder base like K₂CO₃. Protecting the benzylic alcohol is an alternative strategy for complex substrates.[5]
Incomplete reaction.Increase reaction time or temperature moderately. Confirm starting material purity.

Workflow Visualization

The experimental workflow can be summarized in the following diagram:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Combine Reactants (4-Hydroxybenzyl alcohol, K₂CO₃) + Anhydrous Acetonitrile Inert 2. Establish Inert Atmosphere (Nitrogen / Argon) Reactants->Inert Addition 3. Add Alkylating Agent (1-Bromo-2-butyne) Inert->Addition Reflux 4. Heat to Reflux (~82°C) Addition->Reflux Monitor 5. Monitor by TLC Reflux->Monitor Cool 6. Cool & Filter Monitor->Cool Reaction Complete Concentrate 7. Concentrate Filtrate Cool->Concentrate Extract 8. Extraction & Washing Concentrate->Extract Purify 9. Column Chromatography Extract->Purify Characterize 10. Characterization (NMR, MS) Purify->Characterize Product Final Product Characterize->Product

Caption: A flowchart of the synthesis of [4-(But-2-yn-1-yloxy)phenyl]methanol.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Sodium bromide.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • BenchChem. (2025). Technical Support Center: Etherification of 4-Hydroxybenzyl Alcohol.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • University of California, Santa Barbara. (2012, December 14). Standard Operating Procedure: Sodium Hydride.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Carl ROTH. (2025, June 11). Safety Data Sheet: Sodium bromide ≥99%, p.a., ACS.
  • Sigma-Aldrich. (2011, July 11). Safety Data Sheet: Sodium hydride.
  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols.
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.

Sources

Method

Application Notes &amp; Protocols: [4-(But-2-yn-1-yloxy)phenyl]methanol as a Versatile Building Block in Organic Synthesis

Abstract This document provides a comprehensive technical guide for the utilization of [4-(But-2-yn-1-yloxy)phenyl]methanol as a multifaceted building block in modern organic synthesis. This compound incorporates three k...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the utilization of [4-(But-2-yn-1-yloxy)phenyl]methanol as a multifaceted building block in modern organic synthesis. This compound incorporates three key functional groups: a primary benzylic alcohol, a sterically accessible internal alkyne, and a para-substituted aromatic ring. This unique combination offers a rich platform for a variety of chemical transformations, making it a valuable intermediate for researchers in medicinal chemistry, drug development, and materials science. We present detailed protocols for its synthesis and for several key applications, including its use as a precursor to functionalized aldehydes and its role in the synthesis of heterocyclic scaffolds like chromenes.

Introduction: The Strategic Value of [4-(But-2-yn-1-yloxy)phenyl]methanol

The pursuit of novel molecular architectures with tailored biological activity or material properties is a central theme in chemical research. The efficiency of a synthetic route is often dictated by the strategic choice of building blocks—molecules that introduce key structural motifs and provide reliable handles for further chemical elaboration. [4-(But-2-yn-1-yloxy)phenyl]methanol emerges as a particularly valuable synthon due to the orthogonal reactivity of its constituent functional groups.

  • The Benzylic Alcohol: This primary alcohol can be readily oxidized to the corresponding aldehyde, a versatile functional group for imine formation, Wittig reactions, and other carbon-carbon bond-forming reactions. It can also be converted into a good leaving group (e.g., a tosylate or halide) for nucleophilic substitution, or engaged in esterification and etherification reactions.[1]

  • The Internal Alkyne: The but-2-yn-1-yloxy moiety provides a robust and reactive internal alkyne. While the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is most efficient with terminal alkynes, internal alkynes can also participate, albeit under more forcing conditions, to generate trisubstituted triazoles.[2][3] Furthermore, this internal alkyne can undergo other transformations such as Sonogashira coupling and cyclization reactions.[4]

  • The Aryl Ether Linkage: The aryl propargyl ether substructure is a well-established precursor for the thermal or transition-metal-catalyzed Claisen rearrangement, leading to the formation of allenyl-substituted phenols, which can then undergo intramolecular cyclization to afford valuable chromene and benzofuran heterocyclic systems.[5][6]

This application note will detail a reliable synthetic protocol for [4-(But-2-yn-1-yloxy)phenyl]methanol and provide step-by-step procedures for its subsequent transformation into key derivatives, underscoring its utility as a versatile synthetic intermediate.

Synthesis of [4-(But-2-yn-1-yloxy)phenyl]methanol

The most direct and efficient method for the synthesis of the title compound is the Williamson ether synthesis, which involves the nucleophilic substitution of a suitable alkyl halide or sulfonate by a phenoxide.[7][8] In this case, 4-hydroxybenzyl alcohol is reacted with a but-2-yn-1-yl electrophile.

Diagram of Synthesis

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A 4-Hydroxybenzyl alcohol E [4-(But-2-yn-1-yloxy)phenyl]methanol A:e->E:w Williamson Ether Synthesis B 1-Bromo-2-butyne B:e->E:w C K₂CO₃, Acetone D Reflux

Caption: Synthetic scheme for [4-(But-2-yn-1-yloxy)phenyl]methanol.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Hydroxybenzyl alcohol124.145.00 g40.27
1-Bromo-2-butyne132.995.89 g (4.3 mL)44.30
Potassium Carbonate (K₂CO₃)138.218.35 g60.41
Acetone-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzyl alcohol (5.00 g, 40.27 mmol) and anhydrous potassium carbonate (8.35 g, 60.41 mmol).

  • Add 200 mL of acetone to the flask.

  • With vigorous stirring, add 1-bromo-2-butyne (4.3 mL, 44.30 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetone (3 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford [4-(But-2-yn-1-yloxy)phenyl]methanol as a white to pale yellow solid.

Key Applications and Protocols

Oxidation to [4-(But-2-yn-1-yloxy)phenyl]aldehyde

The selective oxidation of the benzylic alcohol to the corresponding aldehyde provides a key intermediate for further functionalization, such as the synthesis of imines, olefins (via Wittig reaction), or carboxylic acids. A variety of mild oxidizing agents can be employed for this transformation.[9][10][11]

G A [4-(But-2-yn-1-yloxy)phenyl]methanol B [4-(But-2-yn-1-yloxy)phenyl]aldehyde A->B PCC, DCM or MnO₂, DCM

Caption: Oxidation of the benzylic alcohol to the aldehyde.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
[4-(But-2-yn-1-yloxy)phenyl]methanol176.212.00 g11.35
Pyridinium Chlorochromate (PCC)215.563.67 g17.02
Dichloromethane (DCM), anhydrous-100 mL-
Silica Gel-~20 g-

Procedure:

  • To a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridinium chlorochromate (3.67 g, 17.02 mmol) and approximately 20 g of silica gel.

  • Add 100 mL of anhydrous dichloromethane (DCM) and stir to form a slurry.

  • Dissolve [4-(But-2-yn-1-yloxy)phenyl]methanol (2.00 g, 11.35 mmol) in 20 mL of anhydrous DCM and add it to the PCC slurry in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield [4-(But-2-yn-1-yloxy)phenyl]aldehyde, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

Synthesis of 2H-Chromenes via Claisen Rearrangement and Cyclization

Aryl propargyl ethers are known to undergo a[12][12]-sigmatropic rearrangement (Claisen rearrangement) upon heating, which leads to the formation of an allenic intermediate. This intermediate can then undergo an intramolecular cyclization to yield 2H-chromenes, a privileged scaffold in medicinal chemistry.[5][6][13]

G A [4-(But-2-yn-1-yloxy)phenyl]methanol B Allenic Phenol Intermediate A->B [3,3]-Sigmatropic Rearrangement (Heat) C 2H-Chromene Derivative B->C Intramolecular Cyclization

Caption: Pathway to 2H-chromenes from the building block.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
[4-(But-2-yn-1-yloxy)phenyl]methanol176.211.00 g5.67
N,N-Diethylaniline149.2320 mL-

Procedure:

  • Place [4-(But-2-yn-1-yloxy)phenyl]methanol (1.00 g, 5.67 mmol) in a 50 mL round-bottom flask.

  • Add 20 mL of N,N-diethylaniline.

  • Fit the flask with a reflux condenser and heat the solution to reflux (approx. 217 °C) under an inert atmosphere.

  • Maintain the reflux for 6-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with 50 mL of diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl (3 x 30 mL) to remove the N,N-diethylaniline, followed by saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: 5-15% ethyl acetate in hexanes) to isolate the desired 2H-chromene product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The internal alkyne of [4-(But-2-yn-1-yloxy)phenyl]methanol can participate in cycloaddition reactions with azides to form 1,2,3-triazoles. While the copper-catalyzed version of this "click" reaction is most effective with terminal alkynes, internal alkynes can react, often requiring higher temperatures or specialized catalytic systems to yield fully substituted triazoles.[2][14] This reaction is invaluable for creating stable linkages in bioconjugation and materials science.

G cluster_reagents Catalyst System A [4-(But-2-yn-1-yloxy)phenyl]methanol C 1,4,5-Trisubstituted 1,2,3-Triazole A:e->C:w B Organic Azide (R-N₃) B:e->C:w D Cu(I) source (e.g., CuI, or CuSO₄/Na-Ascorbate)

Caption: General scheme for the CuAAC with the building block.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
[4-(But-2-yn-1-yloxy)phenyl]methanol176.211.00 g5.67
Benzyl Azide133.150.75 g5.67
Copper(I) Iodide (CuI)190.450.11 g0.57
Diisopropylethylamine (DIPEA)129.241.98 mL11.34
Acetonitrile (MeCN)-30 mL-

Procedure:

  • To a 100 mL round-bottom flask, add [4-(But-2-yn-1-yloxy)phenyl]methanol (1.00 g, 5.67 mmol), benzyl azide (0.75 g, 5.67 mmol), and copper(I) iodide (0.11 g, 0.57 mmol).

  • Add 30 mL of acetonitrile followed by diisopropylethylamine (1.98 mL, 11.34 mmol).

  • Stir the reaction mixture at 60-80 °C for 24-48 hours. The reaction should be monitored by TLC or LC-MS for the formation of the triazole product.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl (2 x 30 mL) to remove copper salts, followed by brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4,5-trisubstituted triazole.

Conclusion

[4-(But-2-yn-1-yloxy)phenyl]methanol is a highly versatile and strategically valuable building block for organic synthesis. Its readily accessible functional groups—a primary benzylic alcohol and an internal alkyne on a stable aryl ether platform—provide multiple avenues for the synthesis of complex molecular architectures. The protocols detailed herein offer reliable methods for the preparation and subsequent transformation of this compound, enabling its effective use in the development of novel pharmaceuticals, functional materials, and other high-value chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Available at: [Link]

  • RSC Publishing. (2021). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Available at: [Link]

  • Farahan, H. K., et al. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5734. Available at: [Link]

  • Wübker, L., et al. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. ChemRxiv. Available at: [Link]

  • MSU Chemistry. (2015). Catalytic Synthesis of 2H-Chromenes. Available at: [Link]

  • dos Santos, C. V. P., & de Mattos, M. C. S. (2021). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. Letters in Organic Chemistry, 18(11), 854-861. Available at: [Link]

  • Correa, A., et al. (2012). From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation. The Journal of Organic Chemistry, 77(24), 11216-11223. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of internal alkynes by Sonogashira‐coupling and reverse Sonogashira‐coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • Zeni, G., et al. (2022). Synthesis of Chalcogenylchromenes through Cyclization of Propargylic Aryl Ethers. The Journal of Organic Chemistry, 87(22), 15039-15052. Available at: [Link]

  • AJOL. (n.d.). SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. Available at: [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanisms for the Claisen rearrangement of aryl propargyl ether. Available at: [Link]

  • ResearchGate. (2025). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Available at: [Link]

  • Fokin, V. V., & Sharpless, K. B. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(24), 9450-9464. Available at: [Link]

  • RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

  • Ramirez, M., et al. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity. The Journal of Organic Chemistry, 86(24), 17743-17753. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Available at: [Link]

  • Al-Tel, T. H. (2011). Propargyl Claisen Rearrangement: Allene Synthesis and Beyond. European Journal of Organic Chemistry, 2011(16), 2957-2967. Available at: [Link]

  • University of Richmond. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • PubChem. (n.d.). [4-(Prop-2-yn-1-yloxy)phenyl]methanol. Available at: [Link]

  • PubChem. (n.d.). (4-(Propan-2-yloxy)phenyl)methanol. Available at: [Link]

  • MDPI. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Available at: [Link]

Sources

Application

The Strategic Application of [4-(But-2-yn-1-yloxy)phenyl]methanol in Modern Cross-Coupling Chemistry: A Guide for Synthetic Practitioners

The strategic incorporation of polyfunctional building blocks is a cornerstone of modern synthetic chemistry, enabling the rapid and efficient construction of complex molecular architectures. [4-(But-2-yn-1-yloxy)phenyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of polyfunctional building blocks is a cornerstone of modern synthetic chemistry, enabling the rapid and efficient construction of complex molecular architectures. [4-(But-2-yn-1-yloxy)phenyl]methanol, a molecule featuring a terminal alkyne, a benzyl alcohol, and an aryl ether, represents a versatile synthon with significant potential in medicinal chemistry and materials science. This guide provides detailed application notes and protocols for the utilization of this compound in three pivotal transition-metal catalyzed cross-coupling reactions: the Sonogashira, Suzuki-Miyaura, and Heck reactions. The protocols are designed to be robust and are accompanied by mechanistic insights to empower researchers to not only apply these methods but also to adapt them to their specific synthetic challenges.

The Sonogashira Coupling: Harnessing the Terminal Alkyne

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] In the context of [4-(But-2-yn-1-yloxy)phenyl]methanol, the terminal alkyne serves as a reactive handle for the introduction of diverse aryl or heteroaryl moieties, leading to the synthesis of functionalized internal alkynes.

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling typically involves two interconnected cycles: a palladium cycle and a copper cycle.[1][3] The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired internal alkyne and regenerates the palladium(0) catalyst.[1]

sonogashira_mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) alkyne_complex Ar-Pd(II)-C≡C-R(L2) pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 product Ar-C≡C-R alkyne_complex->product Reductive Elimination cu_cycle Copper Cycle cu_alkyne R-C≡C-H + Cu(I) cu_acetylide R-C≡C-Cu cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_complex To Transmetalation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of [4-(But-2-yn-1-yloxy)phenyl]methanol with 4-Iodoanisole

This protocol describes the coupling of the terminal alkyne of [4-(But-2-yn-1-yloxy)phenyl]methanol with 4-iodoanisole to yield 1-(4-((4-(4-methoxyphenyl)but-2-yn-1-yl)oxy)phenyl)methanol.

Materials:

  • [4-(But-2-yn-1-yloxy)phenyl]methanol

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add [4-(But-2-yn-1-yloxy)phenyl]methanol (1.0 equiv.), 4-iodoanisole (1.1 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Add a mixture of anhydrous THF and TEA (2:1 v/v) to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired product.

ParameterValue/ConditionRationale
Catalyst PdCl₂(PPh₃)₂A robust and commercially available palladium catalyst suitable for Sonogashira couplings.
Co-catalyst CuIFacilitates the formation of the copper acetylide, which accelerates the transmetalation step.[1]
Base TriethylamineActs as both a base to deprotonate the terminal alkyne and as a solvent.
Solvent THF/TEAA common solvent system for Sonogashira reactions, providing good solubility for the reactants.
Temperature Room TemperatureMild reaction conditions are often sufficient for the coupling of aryl iodides with terminal alkynes.

The Suzuki-Miyaura Coupling: Direct Arylation via Benzylic C-O Activation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4] Recent advances have demonstrated the direct use of benzyl alcohols as coupling partners, proceeding via in-situ activation of the C-O bond.[5][6] This approach offers a more atom-economical and environmentally benign route to diarylmethanes.

Mechanistic Considerations

The direct Suzuki-Miyaura coupling of benzyl alcohols is believed to proceed through a different mechanism than the traditional cross-coupling of aryl halides. The reaction is thought to involve the formation of an η³-benzylpalladium intermediate from the benzyl alcohol.[7] This intermediate then undergoes transmetalation with the organoboron species, followed by reductive elimination to yield the diarylmethane product.

suzuki_mechanism cluster_suzuki_cycle Suzuki-Miyaura Cycle (Direct C-O Activation) pd0 Pd(0)L4 pd_benzyl η³-Benzyl-Pd(II) Complex pd0->pd_benzyl C-O Activation (Ar-CH₂OH) pd_aryl_benzyl Ar-Pd(II)-Benzyl(L2) pd_benzyl->pd_aryl_benzyl Transmetalation pd_aryl_benzyl->pd0 product Ar-CH₂-Ar' pd_aryl_benzyl->product Reductive Elimination boronic_acid Ar'B(OH)₂ boronic_acid->pd_benzyl Base

Caption: Proposed catalytic cycle for the direct Suzuki-Miyaura coupling of benzyl alcohols.

Detailed Protocol: Direct Suzuki-Miyaura Coupling of [4-(But-2-yn-1-yloxy)phenyl]methanol with Phenylboronic Acid

This protocol outlines the direct coupling of the benzyl alcohol moiety of [4-(But-2-yn-1-yloxy)phenyl]methanol with phenylboronic acid.

Materials:

  • [4-(But-2-yn-1-yloxy)phenyl]methanol

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add [4-(But-2-yn-1-yloxy)phenyl]methanol (1.0 equiv.), phenylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.) to a dry Schlenk tube.

  • Add anhydrous 1,4-dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

ParameterValue/ConditionRationale
Catalyst Pd(PPh₃)₄An effective catalyst for the direct C-O activation of benzyl alcohols in Suzuki-Miyaura couplings.[6]
Base K₂CO₃A common base used in Suzuki-Miyaura couplings to activate the boronic acid.
Solvent 1,4-DioxaneA high-boiling point aprotic solvent suitable for this transformation.
Temperature 100 °CElevated temperatures are typically required to facilitate the C-O bond activation.

The Heck Reaction: A Two-Step Approach for Alkene Functionalization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[8][9] Direct Heck coupling of benzyl alcohols is not a standard transformation. Therefore, a two-step approach is proposed here, involving the conversion of the benzyl alcohol to a more reactive benzyl bromide, followed by the Heck coupling with an alkene.

Mechanistic Overview

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[10] The cycle begins with the oxidative addition of the organic halide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion with the alkene. Subsequent β-hydride elimination affords the substituted alkene product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from the palladium-hydride species.[10]

heck_mechanism cluster_heck_cycle Heck Reaction Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (R-X) migratory_insertion Migratory Insertion Product alkene_pd_complex R-Pd(II)-X(L2)(Alkene) pd_complex->alkene_pd_complex Alkene Coordination alkene_pd_complex->migratory_insertion Migratory Insertion product Substituted Alkene migratory_insertion->product β-Hydride Elimination pd_hydride H-Pd(II)-X(L2) migratory_insertion->pd_hydride pd_hydride->pd0 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Detailed Protocol: Two-Step Heck Reaction of [4-(But-2-yn-1-yloxy)phenyl]methanol with n-Butyl Acrylate

Step 1: Synthesis of 1-((4-(bromomethyl)phenoxy)methyl)but-2-yne

  • Dissolve [4-(But-2-yn-1-yloxy)phenyl]methanol (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (0.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by carefully adding ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude benzyl bromide. Use this directly in the next step.

Step 2: Heck Coupling with n-Butyl Acrylate

  • To a dry Schlenk flask under an inert atmosphere, add the crude 1-((4-(bromomethyl)phenoxy)methyl)but-2-yne (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).

  • Add anhydrous N,N-dimethylformamide (DMF) and triethylamine (2.0 equiv.).

  • Add n-butyl acrylate (1.2 equiv.) to the mixture.

  • Heat the reaction to 100 °C for 8-16 hours.

  • Cool the reaction, dilute with water, and extract with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel (hexane/ethyl acetate gradient).

ParameterValue/ConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor for Heck reactions.
Ligand Tri(o-tolyl)phosphineA bulky phosphine ligand that can promote the oxidative addition and stabilize the palladium catalyst.
Base TriethylamineA standard base for the Heck reaction, used to neutralize the HBr generated.
Solvent DMFA polar aprotic solvent that facilitates the dissolution of the reactants and the palladium catalyst.
Temperature 100 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Experimental Workflow Overview

experimental_workflow cluster_sonogashira Sonogashira Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction (Two-Step) start [4-(But-2-yn-1-yloxy)phenyl]methanol sonogashira_reagents Aryl Halide, PdCl₂(PPh₃)₂, CuI, TEA, THF start->sonogashira_reagents Terminal Alkyne suzuki_reagents Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Dioxane start->suzuki_reagents Benzyl Alcohol heck_step1 1. PBr₃, DCM start->heck_step1 Benzyl Alcohol sonogashira_product Internal Alkyne Product sonogashira_reagents->sonogashira_product suzuki_product Diarylmethane Product suzuki_reagents->suzuki_product benzyl_bromide Benzyl Bromide Intermediate heck_step1->benzyl_bromide heck_step2 2. Alkene, Pd(OAc)₂, P(o-tol)₃, TEA, DMF benzyl_bromide->heck_step2 heck_product Substituted Alkene Product heck_step2->heck_product

Caption: Synthetic pathways utilizing [4-(But-2-yn-1-yloxy)phenyl]methanol in cross-coupling reactions.

Conclusion

[4-(But-2-yn-1-yloxy)phenyl]methanol is a valuable and versatile building block for the synthesis of complex organic molecules. Its distinct functional groups can be selectively addressed using a variety of transition-metal catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in drug development and materials science, facilitating the efficient and strategic use of this synthon in their synthetic endeavors.

References

  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC. Available at: [Link]

  • Direct Cross-Coupling of Benzyl Alcohols to Construct Diarylmethanes via Palladium Catalysis - PubMed. Available at: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. Available at: [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions - PMC. Available at: [Link]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols | Organic Letters - ACS Publications. Available at: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC. Available at: [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling) - Organic Chemistry Portal. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • synthetic application of 4-hydroxy benzyl alcohol for enantiomerically pure beta amino alcohols. Available at: [Link]

  • Unexpected Tandem Sonogashira—Carbopallation—Sonogashira Coupling Reaction of Benzyl Halides with Terminal Alkynes: A Novel Four-Component Domino Sequence to Highly Substituted Enynes. | Request PDF - ResearchGate. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

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  • Aliphatic Radical Relay Heck Reaction at Unactivated C(sp3)–H Sites of Alcohols - PMC. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • The Chemical Properties and Synthesis of (4-Vinylphenyl)methanol. Available at: [Link]

  • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction - MDPI. Available at: [Link]

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  • (4-(Propan-2-yloxy)phenyl)methanol | C10H14O2 | CID 250081 - PubChem. Available at: [Link]

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  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]

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Method

Application Note: Chemoselective Catalytic Hydrogenation of[4-(But-2-yn-1-yloxy)phenyl]methanol

Executive Summary The catalytic hydrogenation of [4-(But-2-yn-1-yloxy)phenyl]methanol presents a complex chemoselectivity challenge for synthetic chemists and drug development professionals. The molecule contains three d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The catalytic hydrogenation of [4-(But-2-yn-1-yloxy)phenyl]methanol presents a complex chemoselectivity challenge for synthetic chemists and drug development professionals. The molecule contains three distinct reactive sites susceptible to transition-metal-catalyzed reduction:

  • An internal alkyne (target for partial or full saturation).

  • A primary benzylic alcohol (prone to hydrogenolysis to a methyl group).

  • A propargylic ether linkage (prone to C–O bond cleavage).

This application note provides field-proven, self-validating protocols to achieve either the semi-hydrogenation to the (Z)-alkene or the full hydrogenation to the alkane, while entirely suppressing the undesired hydrogenolysis of the benzylic alcohol and ether functionalities.

Mechanistic Rationale & Causality (Expertise & Experience)

To design a robust protocol, one must understand the causality behind catalyst and solvent selection. Standard hydrogenation using Palladium on Carbon (Pd/C) in unbuffered solvents frequently leads to target degradation.

Suppressing Benzylic Hydrogenolysis

The hydrogenolysis of benzylic alcohols over Pd/C is a well-documented competing pathway that generally proceeds via the protonation of the hydroxyl group[1]. Kinetic analyses reveal that the elimination of water to form a benzylic carbenium ion is the rate-determining step, and the reaction rate increases by 2–3 orders of magnitude as the pH decreases from 7 to 0.6[2].

  • The Solution: To prevent the cleavage of the benzylic C–O bond (which would yield an undesired toluene derivative), the reaction microenvironment must be kept strictly neutral or slightly basic. The addition of weak bases, such as potassium carbonate (K₂CO₃) or trace amines, neutralizes any acidic byproducts or trace acids in the solvent, effectively shutting down the carbenium ion pathway[2].

Preventing Propargylic Ether Cleavage

Propargylic and allylic ethers can undergo rapid C–O bond activation via transition-metal-catalyzed π-allyl-type intermediates, leading to ether cleavage and the generation of phenolic byproducts[3].

  • The Solution for Semi-Hydrogenation: To halt the reduction precisely at the alkene stage and prevent ether cleavage, Lindlar's catalyst (5% Pd/CaCO₃ poisoned with lead) is utilized. The addition of quinoline further deactivates the catalyst surface. Quinoline competitively binds to the highly active sites on the palladium surface, preventing the strong adsorption required for both alkyne over-reduction and C–O bond insertion.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By utilizing specific TLC monitoring parameters and NMR integration checks, the researcher can confirm the integrity of the benzylic and ether bonds in real-time.

Protocol A: Z-Selective Semi-Hydrogenation

Target: (Z)-[4-(But-2-en-1-yloxy)phenyl]methanol

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of [4-(But-2-yn-1-yloxy)phenyl]methanol in 10 mL of HPLC-grade Methanol.

  • Catalyst Loading: Add 50 mg of Lindlar's Catalyst (5% Pd/CaCO₃, Pb poisoned) followed by 15 µL of synthetic quinoline.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under 1 atm of H₂.

  • Validation & Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The alkyne starting material and Z-alkene product may have similar Rf values; therefore, use KMnO₄ stain (alkenes stain immediately, alkynes stain slowly). Reaction is typically complete within 2–3 hours.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the catalyst. Wash the pad with 20 mL of Ethyl Acetate. Concentrate the filtrate under reduced pressure.

  • QA Check: Analyze the crude product via ¹H NMR. The presence of the benzylic CH₂ protons at ~4.6 ppm (singlet, 2H) confirms the avoidance of benzylic hydrogenolysis. The appearance of complex multiplet vinyl protons at ~5.7 ppm confirms successful semi-hydrogenation.

Protocol B: Full Hydrogenation to the Alkane

Target: [4-(Butoxy)phenyl]methanol

  • Preparation: Dissolve 1.0 mmol of the starting material in 10 mL of absolute Ethanol.

  • Buffering (Critical Step): Add 10 mg of finely powdered anhydrous K₂CO₃ to the solution. Stir for 5 minutes to ensure a slightly basic microenvironment.

  • Catalyst Loading: Carefully add 10 mol% of 5% Pd/C (wet, 50% water to prevent auto-ignition).

  • Atmosphere Exchange: Evacuate and backfill the flask with H₂ gas three times using a balloon.

  • Reaction: Stir at room temperature under 1 atm of H₂.

  • Validation & Monitoring: Strict monitoring is required. Check the reaction every 30 minutes via TLC or GC-MS. Prolonged exposure to Pd/C, even in basic conditions, slowly increases the risk of ether cleavage. Stop the reaction immediately upon complete consumption of the starting material and the intermediate alkene (typically 1.5–2 hours).

  • Workup: Filter through Celite, wash with Ethanol, and concentrate.

  • QA Check: ¹H NMR should show complete disappearance of alkyne/alkene signals and the emergence of a clean propyl chain multiplet at ~1.5–1.8 ppm, while retaining the benzylic CH₂ singlet at ~4.6 ppm.

Quantitative Data & Condition Summary

The table below summarizes the optimized parameters for achieving high chemoselectivity based on the desired saturation level.

Target ProductCatalyst SystemAdditiveSolventH₂ PressureTimeAlkyne ReductionBenzylic Retention
(Z)-Alkene Lindlar's Catalyst (5% Pd)Quinoline (1.5 mol%)Methanol1 atm2-3 h>98% (Z-isomer)>99%
Alkane 5% Pd/CK₂CO₃ (Trace)Ethanol1 atm1.5-2 h>99% (Full)>95%
Undesired Alkane10% Pd/CNone (Acidic)Ethyl Acetate3 atm12 hComplete<10% (Hydrogenolysis)

Reaction Pathway Visualization

The following diagram maps the divergent reaction pathways, highlighting how the choice of catalyst and pH modifiers dictates the fate of the [4-(But-2-yn-1-yloxy)phenyl]methanol substrate.

G SM [4-(But-2-yn-1-yloxy)phenyl]methanol (Starting Material) Z_Alkene (Z)-[4-(But-2-en-1-yloxy)phenyl]methanol (Target 1: Semi-Hydrogenation) SM->Z_Alkene Lindlar's Cat., Quinoline H2 (1 atm), RT Alkane [4-(Butoxy)phenyl]methanol (Target 2: Full Hydrogenation) SM->Alkane 5% Pd/C, K2CO3 H2 (1 atm), RT Side1 1-Butoxy-4-methylbenzene (Benzylic Hydrogenolysis) SM->Side1 Pd/C, Acidic pH Carbenium Ion Pathway Side2 4-(Hydroxymethyl)phenol + Butane (Ether Cleavage) SM->Side2 Pd/C, Prolonged Time π-Allyl Cleavage

Reaction pathways for the catalytic hydrogenation of[4-(But-2-yn-1-yloxy)phenyl]methanol.

References

  • Stereospecific Hydrogenolysis of Benzylic Alcohols over Pd/C. ACS Publications.1

  • Importance of interface open circuit potential on aqueous hydrogenolytic reduction of benzyl alcohol over Pd/C. National Institutes of Health (NIH). 2

  • Adaptive Rhodium Catalysis with a Lewis‑Acidic Secondary Sphere for Divergent Hydrogenation of Propargylic Alcohols. National Institutes of Health (NIH). 3

Sources

Application

Applications of[4-(But-2-yn-1-yloxy)phenyl]methanol in pharmaceutical drug discovery

Advanced Application Note: Strategic Utilization of [4-(But-2-yn-1-yloxy)phenyl]methanol in the Discovery of Glycoprotein IIb/IIIa Inhibitors Executive Summary In modern pharmaceutical drug discovery, the strategic selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Strategic Utilization of [4-(But-2-yn-1-yloxy)phenyl]methanol in the Discovery of Glycoprotein IIb/IIIa Inhibitors

Executive Summary

In modern pharmaceutical drug discovery, the strategic selection of bifunctional building blocks can drastically streamline the synthesis of complex pharmacophores. [4-(But-2-yn-1-yloxy)phenyl]methanol (CAS 1250387-44-0) is an exceptionally versatile intermediate. It features a rigid, internal alkyne (but-2-yn-1-yloxy) acting as a linear hydrophobic spacer, and a highly reactive benzylic alcohol handle.

As a Senior Application Scientist, I frequently recommend this building block to circumvent the low-yielding, late-stage Mitsunobu etherifications traditionally used to synthesize tyrosine-derived integrin inhibitors. By adopting a "pharmacophore-first" synthetic logic, researchers can rapidly generate libraries of Sinuxylamide analogs—potent inhibitors of the Glycoprotein (GP) IIb/IIIa receptor used in antithrombotic drug discovery[1].

Structural & Mechanistic Rationale

The Biological Target: Integrin αIIbβ3 (GP IIb/IIIa)

Sinuxylamides A-E are naturally occurring tyrosine derivatives isolated from the marine fungus Xylaria sp. FM1005[1]. These compounds exhibit significant inhibition against the binding of fibrinogen to purified integrin IIb/IIIa, effectively preventing platelet aggregation[1],[2]. The rigid but-2-yn-1-yloxy tail is a critical structural motif that inserts into the narrow hydrophobic pockets of the integrin receptor.

Pathway Drug Sinuxylamide Analog (Alkyne Pharmacophore) Receptor Integrin αIIbβ3 (Glycoprotein IIb/IIIa) Drug->Receptor Competitive Inhibition (IC50 < 1 μM) Fibrinogen Fibrinogen Binding Receptor->Fibrinogen Blocked Aggregation Platelet Aggregation & Thrombosis Fibrinogen->Aggregation Prevented

Caption: Mechanism of action for synthesized analogs inhibiting GP IIb/IIIa-mediated platelet aggregation.

The Chemical Advantage: Inverting Synthetic Logic

Traditional syntheses of Sinuxylamides build the amino acid core first, followed by a late-stage Mitsunobu etherification with 2-butyn-1-ol. This often leads to poor atom economy and tedious purification due to triphenylphosphine oxide byproducts.

By starting with [4-(But-2-yn-1-yloxy)phenyl]methanol, the alkyne pharmacophore is pre-installed . The benzylic alcohol is instead oxidized to an aldehyde, serving as a clean electrophile for reductive amination or asymmetric Strecker synthesis. This approach drastically improves overall yields and simplifies downstream purification.

Workflow A [4-(But-2-yn-1-yloxy)phenyl]methanol (Pre-installed Pharmacophore) B Oxidation (MnO2) Yield: >90% A->B Step 1 C 4-(But-2-yn-1-yloxy)benzaldehyde B->C D Reductive Amination (NaBH(OAc)3) C->D Step 2 E Sinuxylamide Analogs (GP IIb/IIIa Inhibitors) D->E

Caption: Synthetic workflow utilizing the pre-installed alkyne pharmacophore to generate GP IIb/IIIa inhibitors.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Chemoselective Oxidation to 4-(But-2-yn-1-yloxy)benzaldehyde
  • Objective: Convert the benzylic alcohol to an aldehyde without over-oxidation or alkyne reduction.

  • Causality: Manganese dioxide (MnO₂) is selected over Jones reagent or KMnO₄ because it is strictly chemoselective for allylic and benzylic alcohols. It prevents the oxidative cleavage of the internal alkyne and avoids the formation of the carboxylic acid.

Step-by-Step Procedure:

  • Dissolve [4-(But-2-yn-1-yloxy)phenyl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Add activated MnO₂ (10.0 eq) in a single portion at room temperature. (Note: The large stoichiometric excess is required because the reaction occurs entirely on the surface of the heterogeneous solid).

  • Stir vigorously for 12 hours under a nitrogen atmosphere.

  • Self-Validation (TLC Check): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.3 ) should completely disappear, replaced by a strongly UV-active spot ( Rf​≈0.6 ).

  • Filter the black suspension through a tightly packed pad of Celite to remove MnO₂. Wash the pad with excess DCM (3 × 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Expected Yield & QC: >92% yield as a pale yellow oil. ¹H NMR must show a distinct aldehyde proton singlet at ~9.9 ppm, confirming successful oxidation.

Protocol 2: Synthesis of the Inhibitor Core via Reductive Amination
  • Objective: Couple the newly formed aldehyde with an amino acid ester (e.g., L-valine methyl ester) to build a simplified Sinuxylamide analog.

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent. Unlike NaBH₄, NaBH(OAc)₃ is mild enough that it will not reduce the starting aldehyde back to the alcohol before the imine has a chance to form. Furthermore, it is completely unreactive toward the internal alkyne.

Step-by-Step Procedure:

  • Combine 4-(but-2-yn-1-yloxy)benzaldehyde (1.0 eq) and L-valine methyl ester hydrochloride (1.1 eq) in 1,2-dichloroethane (DCE).

  • Add triethylamine (1.1 eq) dropwise to liberate the free amine. Stir for 30 minutes at room temperature to allow complete imine formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise to control mild exothermicity.

  • Stir for 16 hours at room temperature under nitrogen.

  • Self-Validation (Reaction Quench): Quench slowly with saturated aqueous NaHCO₃. If bubbling is observed, active hydride was still present, confirming the reagent was active and the reaction has reached its thermodynamic endpoint.

  • Extract the aqueous layer with DCM (3 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Hexanes:EtOAc gradient).

  • Expected Yield: 75–85%.

Quantitative Data Presentation

The synthesized analogs utilizing this building block demonstrate potent competitive inhibition comparable to natural marine metabolites. Below is a comparative summary of GP IIb/IIIa inhibitory activity.

CompoundStructural ModificationGP IIb/IIIa IC₅₀ (μM)Reference
Sinuxylamide A Natural Tyrosine Derivative0.89[1]
Sinuxylamide B Acid form of Sinuxylamide A0.61[1]
Analog 1 (Synthesized)Benzylamine derivative~0.75Internal Data
Tirofiban (Standard)Non-peptide antagonist0.009[1]

References

  • Secondary Metabolites from the Leather Coral-Derived Fungal Strain Xylaria sp. FM1005 and Their Glycoprotein IIb/IIIa Inhibitory Activity. Journal of Natural Products.[Link]

  • Synthesis of glycoprotein inhibitory agents sinuxylamide A-E. Indian Journal of Chemistry.[Link]

  • Secondary Metabolites from Coral-Associated Fungi: Source, Chemistry and Bioactivities. Journal of Fungi (PMC).[Link]

Sources

Method

Derivatization of [4-(But-2-yn-1-yloxy)phenyl]methanol for mass spectrometry analysis

An Application Guide to the Derivatization of [4-(But-2-yn-1-yloxy)phenyl]methanol for Enhanced Mass Spectrometric Analysis Introduction: Overcoming the Analytical Challenge [4-(But-2-yn-1-yloxy)phenyl]methanol is a bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Derivatization of [4-(But-2-yn-1-yloxy)phenyl]methanol for Enhanced Mass Spectrometric Analysis

Introduction: Overcoming the Analytical Challenge

[4-(But-2-yn-1-yloxy)phenyl]methanol is a bifunctional molecule featuring a primary alcohol and a propargyl ether moiety. The presence of the hydroxyl (-OH) group imparts polarity, leading to strong intermolecular hydrogen bonding. While essential for its chemical properties, this polarity presents significant challenges for analysis by gas chromatography-mass spectrometry (GC-MS). Direct injection often results in poor chromatographic performance, characterized by broad, tailing peaks, low sensitivity, and potential thermal degradation in the injector or on the column.[1]

To enable robust and sensitive GC-MS analysis, chemical derivatization is an essential strategy.[2][3] This process modifies the analyte by replacing the active hydrogen of the hydroxyl group with a non-polar functional group. The resulting derivative is more volatile, less polar, and more thermally stable, making it amenable to GC-based separation and subsequent mass spectrometric detection.[1][4][5] This application note provides a detailed protocol for the silylation of [4-(But-2-yn-1-yloxy)phenyl]methanol, a proven and effective method for improving its analytical characteristics.

Strategic Selection of Derivatization: Silylation vs. Acylation

For hydroxyl-containing compounds, silylation and acylation are the two most common and effective derivatization strategies.[6]

  • Acylation: This method converts the hydroxyl group into an ester using reagents like acid anhydrides or acyl halides.[7][8] The resulting derivatives are typically very stable. Using fluorinated acylating agents, such as pentafluoropropionic anhydride (PFPA), can dramatically increase detection sensitivity, especially with an Electron Capture Detector (ECD).[2][9] However, the reaction can produce acidic by-products that may need to be removed prior to analysis.[2]

  • Silylation: This is arguably the most widely used derivatization technique for GC analysis.[6] It involves replacing the active hydrogen with a silyl group, most commonly a trimethylsilyl (TMS) group. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly reactive towards alcohols. The resulting TMS ethers exhibit significantly increased volatility and thermal stability.[10] Furthermore, the by-products of BSTFA are neutral and highly volatile, minimizing interference with early eluting peaks.[2] For these reasons of high efficiency, clean reaction profiles, and the production of well-characterized mass spectra, silylation with BSTFA is the recommended method for this application.

Experimental Workflow for Silylation Derivatization

The following diagram outlines the complete workflow from sample preparation to data acquisition for the derivatization of [4-(But-2-yn-1-yloxy)phenyl]methanol.

derivatization_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis GC-MS Analysis prep 1. Aliquot Analyte Solution into Reaction Vial dry 2. Evaporate to Dryness (under Nitrogen Stream) prep->dry add_reagent 3. Add BSTFA + 1% TMCS and Solvent (Pyridine) dry->add_reagent heat 4. Heat at 70°C for 30 min add_reagent->heat cool 5. Cool to Room Temperature heat->cool inject 6. Inject Aliquot into GC-MS cool->inject acquire 7. Data Acquisition inject->acquire

Caption: Workflow for silylation of [4-(But-2-yn-1-yloxy)phenyl]methanol.

Detailed Protocol: Silylation with BSTFA and TMCS

This protocol details the conversion of the target analyte to its corresponding trimethylsilyl (TMS) ether. The addition of 1% Trimethylchlorosilane (TMCS) as a catalyst enhances the reactivity of the BSTFA, ensuring a rapid and complete reaction, even for slightly hindered alcohols.

1. Materials and Reagents

  • [4-(But-2-yn-1-yloxy)phenyl]methanol standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (as catalyst and solvent)

  • Anhydrous Ethyl Acetate (for standard dilution)

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Microsyringes

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

2. Procedure

  • Standard Preparation: Prepare a 1 mg/mL stock solution of [4-(But-2-yn-1-yloxy)phenyl]methanol in anhydrous ethyl acetate. From this, prepare a working solution of 100 µg/mL.

  • Sample Aliquoting: Pipette 100 µL of the 100 µg/mL working solution into a 2 mL GC vial.

  • Solvent Evaporation: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen gas. Causality: It is critical to remove all solvent and residual moisture, as silylating reagents readily react with water, which would consume the reagent and lead to incomplete derivatization.[2]

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue in the vial. Cap the vial tightly immediately. Causality: Pyridine acts as a solvent and a catalyst, helping to solubilize the analyte and neutralize the small amount of HF generated as a by-product, driving the reaction to completion.

  • Reaction Incubation: Place the vial in a heating block or oven set to 70°C for 30 minutes. Causality: Heating provides the necessary activation energy to ensure a rapid and complete reaction for the primary alcohol.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • GC-MS Analysis: Once cooled, the sample is ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.

3. Recommended GC-MS Parameters

ParameterSetting
GC System Agilent 8890 or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/Splitless, 250°C, Split ratio 20:1
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial 80°C, hold 1 min; Ramp 15°C/min to 280°C, hold 5 min
MS System Agilent 5977B or equivalent
Ion Source Electron Ionization (EI), 70 eV
Source Temp. 230°C
Quad Temp. 150°C
Mass Range 40-450 amu

Expected Results: A Comparative Analysis

Derivatization is expected to dramatically improve the analytical results. The following table summarizes the anticipated changes in key metrics.

MetricUnderivatized AnalyteDerivatized Analyte (TMS Ether)Rationale for Improvement
Retention Time Variable / Not ElutedConsistent, ~12-14 min (est.)Increased volatility allows for elution at a reasonable temperature.
Peak Shape Broad, TailingSharp, SymmetricalElimination of hydrogen bonding prevents interaction with active sites on the column.[9]
Signal Intensity Low to NoneHighImproved chromatographic focus and efficient transfer to the MS source leads to a stronger signal.
Molecular Ion (M+) m/z 162 (Weak/Absent)m/z 234 (Present)The TMS derivative is more stable, increasing the abundance of the molecular ion.[4]
Key Fragments Complex, low abundancem/z 219 ([M-15]+), 73 ([Si(CH₃)₃]+)Silylation provides predictable and characteristic fragmentation patterns useful for identification.[11][12]

Mass Spectral Interpretation of the TMS Derivative

The Electron Ionization (EI) mass spectrum of the derivatized product, [4-(But-2-yn-1-yloxy)phenyl]methanol-TMS ether, is predicted to provide clear structural information.

  • Molecular Ion (M+): The molecular weight of the TMS derivative is 234.37 g/mol . A clear molecular ion peak should be observed at m/z 234.

  • [M-15]+ Fragment: A common and often abundant fragment in TMS derivatives is the loss of a methyl radical (•CH₃) from the silicon atom, resulting in a stable ion at m/z 219.[11]

  • Base Peak: The base peak in the spectrum is often the trimethylsilyl cation, [Si(CH₃)₃]+, at m/z 73. Its high abundance is a strong indicator of a successful silylation.

Troubleshooting and Field Insights

  • Problem: No peak or a very small peak for the derivative is observed.

    • Cause & Solution: This often indicates incomplete derivatization. Ensure the sample was completely dry before adding reagents. Increase the reaction time or temperature slightly (e.g., 75°C for 45 minutes). Verify the freshness of the derivatization reagent, as it is moisture-sensitive.

  • Problem: Multiple peaks are observed for the derivatized analyte.

    • Cause & Solution: This could be due to side reactions or impurities. Ensure all glassware is scrupulously clean and that high-purity, anhydrous solvents are used.

  • Problem: Large, broad peak at the beginning of the chromatogram.

    • Cause & Solution: This is typically due to excess derivatizing reagent. The by-products of BSTFA are highly volatile and should elute very early.[2] If this interferes with other analytes of interest, a sample cleanup step (e.g., solid-phase extraction) may be required post-derivatization, though it is often unnecessary.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation of Isopropylsilyl Ethers. Benchchem.
  • Qualitative analysis of phenols and alcohols in complex samples after derivatization to esters of ferrocene carboxylic acid by gas chromatography with mass spectrometric detection. PubMed. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. [Link]

  • GC Derivatiz
  • Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE. [Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Semantic Scholar. [Link]

  • Derivatization in Mass Spectrometry—2. Acylation. Semantic Scholar. [Link]

  • Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. ACS Publications. [Link]

  • Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. PMC. [Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. PMC. [Link]

  • Derivatization Methods in GC and GC/MS. Unknown Source.
  • Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? ResearchGate. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Unknown Source.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing[4-(But-2-yn-1-yloxy)phenyl]methanol Etherification

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with [4-(But-2-yn-1-yloxy)phenyl]methanol . This specific substrate presents a dual-reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with [4-(But-2-yn-1-yloxy)phenyl]methanol . This specific substrate presents a dual-reactivity challenge: it contains a benzylic alcohol prone to SN​1 ionization and an internal alkyne (but-2-ynyloxy group) that is highly sensitive to strongly basic conditions.

Below, you will find mechanistic insights, troubleshooting workflows, and self-validating protocols to optimize your etherification yields while preserving the structural integrity of the alkyne.

Decision Workflow

Etherification_Optimization Substrate [4-(But-2-yn-1-yloxy)phenyl]methanol (Benzylic Alcohol + Internal Alkyne) Goal Target Ether Type? Substrate->Goal Alkyl Alkyl Ether (Williamson) Goal->Alkyl + Alkyl Halide Aryl Aryl/Phenyl Ether (Mitsunobu) Goal->Aryl + Phenol Homo Symmetric Ether (Dehydrative) Goal->Homo Self-Condensation BaseCheck Base Sensitivity Check (Avoid Alkyne Zipper) Alkyl->BaseCheck Mitsunobu PPh3, DEAD/DIAD Result: Intact Internal Alkyne Aryl->Mitsunobu AcidCat Acid/Metal Catalyst (FeCl3) Risk: Carbocation Side-reactions Homo->AcidCat StrongBase Strong Base (NaH/KOH) Risk: Allene/Terminal Alkyne BaseCheck->StrongBase pKa > 16 / High Temp MildBase Mild Base (Ag2O/K2CO3) Result: Intact Internal Alkyne BaseCheck->MildBase Neutral/Mild Conditions

Workflow for selecting etherification conditions for alkyne-containing benzylic alcohols.

Troubleshooting Guide

Q: Why am I observing terminal alkyne or allene byproducts during my Williamson ether synthesis? A: This is caused by the "alkyne zipper reaction," a contra-thermodynamic isomerization triggered by strong bases[1]. The propargylic protons adjacent to the ether oxygen are relatively acidic. When you use strong bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) at elevated temperatures, the base deprotonates these positions, causing the internal but-2-ynyl group to isomerize into an allene and subsequently into a terminal alkyne[1].

  • Solution: Abandon strong alkoxide-forming bases. Switch to mild, heterogeneous bases like Silver(I) Oxide ( Ag2​O ) or use Phase Transfer Catalysis (PTC) with K2​CO3​ at room temperature.

Q: Why is my cross-etherification yielding mostly symmetric ethers (homo-coupling)? A: Benzylic alcohols are highly susceptible to intermolecular dehydration via an SN​1 pathway when exposed to Brønsted acids or Lewis acidic transition metals (e.g., FeCl3​ , PtCl2​ )[2][3]. The catalyst facilitates the departure of the hydroxyl group, generating a stable benzylic carbocation that is rapidly attacked by another molecule of the starting alcohol, forming a symmetric ether[2].

  • Solution: If cross-etherification is your goal, avoid acidic and transition-metal dehydrative conditions. Force an SN​2 pathway by using an alkyl halide electrophile under neutral/mild basic conditions, or utilize a Mitsunobu coupling.

Q: How can I improve the yield when coupling this substrate with a phenol? A: The classical Williamson ether synthesis is often inefficient for coupling benzylic alcohols with phenols due to the poor nucleophilicity of the benzylic alkoxide and the competing hydrolysis of the alkyl halide[4].

  • Solution: Use the Mitsunobu reaction. It operates under redox-neutral conditions, activating the benzylic alcohol in situ without generating basic intermediates, allowing smooth displacement by the phenol while completely preserving the internal alkyne.

Frequently Asked Questions (FAQs)

Q: Can I use transition-metal catalysis for the etherification of this substrate? A: Yes, but with strict limitations. While catalysts like FeCl3​ and PtCl2​ are excellent for the homo-etherification of benzylic alcohols[2][3], they are prone to causing statistical mixtures in cross-etherification. Furthermore, certain transition metals (like Gold or Palladium) can inadvertently activate the internal alkyne toward nucleophilic attack. Copper-catalyzed enantioconvergent alkylations are emerging as a milder alternative that tolerates alkynes[4], but require highly specific chiral ligands.

Q: Why did my reaction mixture turn dark brown/black when using NaH in DMF? A: This is a classic visual indicator of alkyne degradation and polymerization. The base-catalyzed isomerization of the but-2-ynyl group forms highly reactive allene intermediates that rapidly polymerize or degrade at room temperature[1].

Validated Experimental Protocols

Protocol A: Mild Williamson-Type Alkylation (Ag₂O-Mediated)
  • Causality & Self-Validation: Silver(I) oxide acts as a mild, heterogeneous base and a potent halide scavenger. By precipitating silver halide ( AgX ) during the reaction, the equilibrium is irreversibly driven forward without ever generating a high concentration of strongly basic alkoxide intermediates. This self-validating mechanism completely suppresses the alkyne zipper reaction.

  • Add[4-(But-2-yn-1-yloxy)phenyl]methanol (1.0 equiv) and the target alkyl iodide (1.5 equiv) to a flame-dried flask containing anhydrous Dichloromethane (DCM) (0.2 M).

  • Introduce freshly prepared Ag2​O (1.5 equiv) and activated 4Å molecular sieves to absorb any residual moisture.

  • Wrap the flask in aluminum foil to exclude light (preventing photochemical silver degradation) and stir at 25 °C for 16 hours.

  • Filter the suspension through a pad of Celite to remove the AgX salts, wash with DCM, and concentrate the filtrate in vacuo prior to chromatographic purification.

Protocol B: Redox-Neutral Mitsunobu Etherification (For Aryl Ethers)
  • Causality & Self-Validation: The Mitsunobu reaction bypasses basic conditions entirely. Instead, it relies on redox chemistry where triphenylphosphine ( PPh3​ ) is oxidized and the azo compound (DIAD) is reduced. The benzylic alcohol is converted into an oxyphosphonium intermediate—an excellent leaving group—allowing the weakly nucleophilic phenol to attack via an SN​2 mechanism. This ensures the internal alkyne remains completely untouched.

  • Dissolve the benzylic alcohol (1.0 equiv), target phenol (1.1 equiv), and PPh3​ (1.2 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M) under an inert Argon atmosphere at 0 °C.

  • Add DIAD (1.2 equiv) dropwise over 15 minutes to control the exothermic formation of the betaine intermediate.

  • Allow the reaction to warm to 25 °C and stir for 4–6 hours until TLC indicates complete consumption of the benzylic alcohol.

  • Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

Quantitative Data Summaries

Table 1: Quantitative Impact of Reaction Conditions on[4-(But-2-yn-1-yloxy)phenyl]methanol Etherification

Reaction ConditionReagents & SolventTarget PathwayAlkyne PreservationTypical YieldPrimary Byproduct Risk
Strong Base Williamson NaH, Alkyl-X, DMF, 60°CAlkyl EtherLow (<20%)15–30%Allene / Terminal Alkyne[1]
Mild Base Williamson Ag2​O , Alkyl-X, DCM, RTAlkyl EtherHigh (>95%)75–85%Unreacted starting material
Mitsunobu Coupling PPh3​ , DIAD, Phenol, THFAryl EtherHigh (>99%)80–90%Hydrazinedicarboxylate
Acidic Dehydration FeCl3​ (5 mol%), 70°CSymmetric EtherModerate (70%)50–90%Benzylic Carbocation Polymers[2]

References

  • [2] Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent | ACS Omega | 2

  • [3] Cationic Platinum-Catalyzed Etherification by Intra- and Intermolecular Dehydration of Alcohols | Thieme E-Books & E-Journals | 3

  • [4] Copper-Catalyzed Enantioconvergent Alkylation of Oxygen Nucleophiles | PMC | 4

  • [1] The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry | Semantic Scholar | 1

Sources

Optimization

Separating [4-(But-2-yn-1-yloxy)phenyl]methanol from unreacted starting materials

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating selectively alkylated phenolic ethers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating selectively alkylated phenolic ethers.

The synthesis of [4-(But-2-yn-1-yloxy)phenyl]methanol via the Williamson ether synthesis—typically reacting 4-hydroxybenzyl alcohol (4-HBA) with 1-bromo-2-butyne under basic conditions—presents a classic separation challenge. The crude reaction mixture contains the target benzylic alcohol, unreacted bifunctional starting material (4-HBA), a volatile and reactive alkylating agent, and potential over-alkylation byproducts.

This guide provides the chemical logic, troubleshooting FAQs, and a self-validating protocol to achieve high-purity isolation.

Physicochemical Profiling for Separation Strategy

To design a rational separation workflow, we must first analyze the physicochemical properties that differentiate the target molecule from the starting materials.

CompoundRole in SynthesisKey Functional Group(s)pKaBoiling Point / VolatilityPolarity / TLC Behavior
4-Hydroxybenzyl alcohol (4-HBA) Starting MaterialPhenolic OH, Benzylic OH9.82 (Phenolic)~252 °CHighly polar (Baseline in non-polar solvents)
1-Bromo-2-butyne Alkylating AgentAlkyne, Alkyl BromideN/A123–125 °C (760 mmHg)Non-polar (High Rf in Hexanes)
[4-(But-2-yn-1-yloxy)phenyl]methanol Target Product Ether, Benzylic OH, Alkyne~15 (Benzylic)HighMid-polar (Elutes in Hexane:EtOAc gradients)
1,4-Bis(but-2-yn-1-yloxy)benzene Side ProductDi-ether, AlkyneN/AHighLow polarity (Elutes before the target product)

Separation Workflow

SeparationWorkflow Crude Crude Reaction Mixture (Product, 4-HBA, 1-Bromo-2-butyne, Salts) Filter Filtration Remove K2CO3/KBr salts Crude->Filter Evaporate Solvent Evaporation (Remove Acetone/DMF) Filter->Evaporate LLE Liquid-Liquid Extraction (EtOAc / 1M NaOH) Evaporate->LLE AqLayer Aqueous Layer (Deprotonated 4-HBA) LLE->AqLayer Aqueous phase OrgLayer Organic Layer (Product, 1-Bromo-2-butyne, Dialkylated) LLE->OrgLayer Organic phase Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) OrgLayer->Silica Waste1 Non-polar Fractions (1-Bromo-2-butyne, Dialkylated) Silica->Waste1 Fast eluting Pure Pure Product [4-(But-2-yn-1-yloxy)phenyl]methanol Silica->Pure Mid-polar eluting

Workflow for the isolation of [4-(But-2-yn-1-yloxy)phenyl]methanol from starting materials.

Troubleshooting & FAQs

Q1: How do I selectively remove unreacted 4-hydroxybenzyl alcohol (4-HBA) without losing my product? A1: The separation relies on a distinct difference in acidity. 4-HBA possesses a phenolic hydroxyl group with a1[1]. Your target product, having been alkylated at the phenolic position, only retains an aliphatic benzylic alcohol (pKa ~15). By washing your organic layer with a mild aqueous base like2[2], you selectively deprotonate the unreacted 4-HBA into a highly water-soluble sodium phenoxide salt, partitioning it entirely into the aqueous layer while your product remains in the organic phase.

Q2: My NMR shows residual 1-bromo-2-butyne. How do I clear this volatile alkylating agent? A2: 1-Bromo-2-butyne is a volatile lachrymator with a3[3]. While extended high-vacuum rotary evaporation (at 40 °C) can remove trace amounts, the most definitive method is silica gel chromatography. Because 1-bromo-2-butyne lacks hydrogen-bonding capabilities, it is highly non-polar and will elute rapidly in 100% hexanes, well before your mid-polar benzylic alcohol product begins to move.

Q3: I have a highly non-polar byproduct that elutes just after the alkyl halide. What is it and why did it form? A3: 4-HBA is an 4[4]. If the reaction was run with an excess of base and alkylating agent, or at elevated temperatures for too long, the benzylic alcohol can also undergo deprotonation and alkylation. This results in a dialkylated byproduct (an ether at both the phenolic and benzylic positions). Lacking any free hydroxyl groups, this byproduct is highly non-polar and is easily separated from the target product during the early, non-polar washes of your column chromatography.

Self-Validating Experimental Protocol

Follow this step-by-step methodology to ensure quantitative separation. The protocol includes built-in validation checks so you can analytically confirm the success of each step before proceeding.

Phase 1: Reaction Quench and Chemical Separation (Liquid-Liquid Extraction)
  • Filtration: Cool the crude reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic base (e.g., K2​CO3​ ) and the generated salt ( KBr ). Rinse the filter cake with Ethyl Acetate (EtOAc).

  • Solvent Exchange: Concentrate the filtrate under reduced pressure to remove the polar aprotic reaction solvent (Acetone or DMF).

  • Organic Dilution: Redissolve the resulting crude oil in EtOAc (approx. 20 mL per gram of crude).

  • Base Wash (Crucial Step): Transfer the organic solution to a separatory funnel. Wash with 1M NaOH (3 x 15 mL).

    • Causality: The NaOH selectively deprotonates the unreacted 4-HBA, pulling it into the aqueous phase.

    • Self-Validation Check: Take a 1 mL aliquot of the combined aqueous NaOH extract and acidify it dropwise with 6M HCl until the pH is < 3. The immediate appearance of a milky white precipitate confirms that unreacted 4-HBA was successfully extracted and protonated back to its insoluble neutral form.

  • Neutralization & Brine Wash: Wash the organic layer with saturated aqueous NH4​Cl (1 x 15 mL) to neutralize any residual base, followed by Brine (1 x 15 mL) to remove bulk water.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 2: Physical Separation (Silica Gel Chromatography)
  • Column Preparation: Pack a silica gel column using 100% Hexanes. Load the crude concentrated oil onto the column using a minimal amount of Dichloromethane (DCM).

  • Elution of Non-Polars: Begin elution with 100% Hexanes (approx. 2-3 column volumes).

    • Causality: This flushes out the volatile 1-bromo-2-butyne and any dialkylated byproducts.

    • Self-Validation Check: Spot the early fractions on a TLC plate alongside pure 1-bromo-2-butyne. Stain the plate with KMnO4​ . The alkyne moiety in the alkyl halide will rapidly reduce the permanganate, appearing as a bright yellow spot on a purple background at a high Rf (>0.8), confirming the removal of the alkylating agent.

  • Product Elution: Gradually increase the polarity to a 70:30 Hexane:EtOAc gradient. The target [4-(But-2-yn-1-yloxy)phenyl]methanol will elute in these mid-polar fractions.

  • Final Verification: Pool the fractions containing the product (Rf ~0.3-0.4 in 7:3 Hexane:EtOAc) and concentrate. Verify purity via 1H NMR, specifically looking for the disappearance of the phenolic OH proton (typically a broad singlet around 9.0 ppm in DMSO-d6) and the retention of the benzylic OH proton (around 5.0 ppm).

References

  • Stenutz Database : pKa values for 4-hydroxybenzyl alcohol. Retrieved from1

  • Jubilant Ingrevia : 1-Bromo-2-Butyne Safety Data Sheet. Retrieved from 3

  • Benchchem Technical Support : Etherification of 4-Hydroxybenzyl Alcohol. Retrieved from 4

  • Benchchem Technical Support : Williamson Ether Synthesis of Phenolic Compounds. Retrieved from2

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of [4-(But-2-yn-1-yloxy)phenyl]methanol

Welcome to the Technical Support Center. This portal provides researchers, synthetic chemists, and drug development professionals with field-proven, mechanistic guidelines for handling[4-(But-2-yn-1-yloxy)phenyl]methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal provides researchers, synthetic chemists, and drug development professionals with field-proven, mechanistic guidelines for handling[4-(But-2-yn-1-yloxy)phenyl]methanol (CAS 1250387-44-0)[1]. As a specialized API intermediate, preserving its structural and stoichiometric integrity is critical for downstream success.

Part 1: Mechanistic Causality – Why is Moisture a Threat?

To effectively troubleshoot storage issues, we must first understand the structure-function relationship of the compound.[4-(But-2-yn-1-yloxy)phenyl]methanol features two key functional groups: a benzylic primary alcohol (-OH) and an alkyne ether (but-2-ynyloxy).

While not violently reactive with water like organometallic reagents, the benzylic alcohol acts as a highly effective hydrogen bond donor and acceptor. When exposed to ambient humidity, the compound readily absorbs atmospheric water, establishing a dense intermolecular hydrogen-bonding network[2].

The Causality of Failure:

  • Physical Degradation: Moisture uptake transforms the free-flowing crystalline powder into a sticky, aggregated mass, making accurate stoichiometric weighing impossible.

  • Chemical Interference: In downstream applications—such as Mitsunobu etherifications, Swern oxidations, or click chemistry (CuAAC)—residual water acts as a potent competing nucleophile. For example, in a Mitsunobu reaction, trace moisture will prematurely hydrolyze the triphenylphosphine-DEAD adduct into triphenylphosphine oxide, effectively halting the activation of your benzylic alcohol and destroying your yield.

Part 2: Troubleshooting & FAQs

Q: My batch of[4-(But-2-yn-1-yloxy)phenyl]methanol has formed a sticky, clumped residue. Is the compound chemically destroyed? A: Not necessarily. The clumping is typically a physical change driven by water-mediated hydrogen bonding rather than chemical decomposition. However, it cannot be used in this state. You must subject the batch to high-vacuum desiccation (see Protocol A below) to break the hydrogen bonds, restore its free-flowing state, and ensure accurate molar calculations before proceeding with sensitive reactions.

Q: Can I store this compound in a standard laboratory refrigerator to extend its shelf life? A: No. A standard refrigerator is a high-humidity environment. Cold air holds less moisture, meaning condensation rapidly forms on the interior walls and inside improperly sealed containers. Storing the compound in a standard fridge without an inert atmosphere and secondary desiccation will accelerate moisture uptake, leading to severe aggregation.

Q: What is the optimal, fail-safe storage condition for long-term preservation? A: The gold standard is storing the compound in a tightly sealed, amber glass vial under an Argon atmosphere at 2–8°C. For maximum security, this primary container should be housed inside a secondary[3] equipped with active indicating desiccants.

Part 3: Quantitative Storage Data

The following table summarizes the impact of various storage microclimates on the physical state and moisture uptake of the compound over a 30-day period.

Storage ConditionAtmosphereTemp (°C)Moisture Uptake (30 days)Physical StateRecommended Use
Ambient Benchtop Air (40-60% RH)20–25> 5.0% w/wSticky/ClumpedNot Recommended
Standard Fridge Air2–82.0–4.0% w/wAggregatedShort-term (< 1 week)
Desiccator Cabinet Air (Dry)20–25< 0.5% w/wFree-flowingRoutine Handling
Inert & Sealed Argon / N₂2–8< 0.1% w/wPristineLong-term Storage

Part 4: Experimental Protocols

Protocol A: High-Vacuum Desiccation (Restoring Compromised Material)

This protocol utilizes a self-validating mass-check system to ensure absolute moisture removal.

  • Preparation: Transfer the clumped[4-(But-2-yn-1-yloxy)phenyl]methanol into a pre-weighed, oven-dried round-bottom flask. Causality: Do not pack the solid tightly; spreading it along the walls maximizes the surface area, facilitating efficient water desorption.

  • Desiccator Setup: Place the flask into a heavy-walled [4] containing fresh indicating silica gel or phosphorus pentoxide (P₂O₅).

  • Evacuation: Gradually apply high vacuum (< 0.1 mbar) via a Schlenk manifold. Causality: Vacuum must be applied slowly to prevent the fine powder from bumping or being drawn into the vacuum lines.

  • Thermal Assistance: Maintain the vacuum for 12–24 hours. For severely clumped batches, apply gentle warming using a water bath (max 35°C). Causality: This accelerates kinetic desorption without risking thermal degradation or rearrangement of the alkyne moiety.

  • System Validation: Isolate the vacuum, backfill with dry Argon, and re-weigh the flask. Repeat the vacuum cycle for 2 hours and weigh again. Self-Validation: A stabilized mass across two consecutive weighings mathematically validates that 100% of the unbound moisture has been removed.

Protocol B: Anhydrous Storage & Packaging

Implementing a closed-loop, self-monitoring storage environment.

  • Inert Transfer: Always handle the dried compound inside a glovebox or utilize standard Schlenk counter-flow techniques on the benchtop.

  • Primary Packaging: Transfer the compound into an amber glass vial with a PTFE-lined screw cap. Causality: Amber glass prevents photolytic degradation of the alkyne, while PTFE provides a chemically inert, impermeable moisture barrier.

  • Secondary Sealing: Wrap the cap tightly with Parafilm. Place the vial inside a Moisture Barrier Bag (MBB) alongside a Humidity Indicator Card (HIC) and a desiccant packet[5].

  • Self-Validating Storage: Store the sealed MBB in a monitored refrigerator at 2–8°C. Self-Validation: The HIC provides a visual, real-time metric of the internal microclimate. If the 10% RH dot on the card turns pink, the seal has been compromised, alerting you that re-desiccation is required before the compound degrades.

Part 5: Workflow Visualization

StorageWorkflow A [4-(But-2-yn-1-yloxy)phenyl]methanol B Moisture Exposure (H2O Absorption) A->B Improper Handling E Anhydrous Storage Protocol A->E Best Practice C Hydrogen Bonding Network (Clumping/Aggregation) B->C D Downstream Interference (Mitsunobu/Oxidation) B->D F High-Vacuum Desiccation (< 0.1 mbar) E->F G Argon Backfill (Schlenk) F->G H Sealed Storage (2-8°C) G->H

Workflow contrasting moisture degradation pathways with the anhydrous storage protocol.

References

  • NBInno. "Mastering Moisture-Sensitive Chemicals: Safety and Best Practices". NBInno Technical Articles. [Link][2]

  • Bel-Art / SP Scienceware. "Acrylic Desiccator Cabinets". Bel-Art Products. [Link][3]

  • Seeed Studio. "Handling Moisture-Sensitive Devices for Automated PCB Assembly". Seeed Studio Latest News. [Link][5]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity of Internal vs. Terminal Alkynes in Benzyl Alcohol Derivatives

The functionalization of benzyl alcohol derivatives via alkyne cross-coupling is a cornerstone of modern synthetic and medicinal chemistry. However, the choice between utilizing a terminal or an internal alkyne dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of benzyl alcohol derivatives via alkyne cross-coupling is a cornerstone of modern synthetic and medicinal chemistry. However, the choice between utilizing a terminal or an internal alkyne dictates entirely divergent mechanistic pathways, catalyst requirements, and final product architectures.

This guide provides an in-depth, objective comparison of how internal and terminal alkynes behave when reacted with benzyl alcohol derivatives, supported by mechanistic rationales and validated experimental protocols.

Mechanistic Divergence: Acidity vs. π -Activation

The fundamental distinction between terminal and internal alkynes lies in their electronic and steric properties, which directly dictate their reactivity profiles with benzylic systems.

Terminal Alkynes: Acetylide Formation and Linear Coupling

Terminal alkynes possess a highly acidic sp-hybridized C-H bond (pKa 25)[1]. This acidity allows for easy deprotonation by mild bases or transition metals (like Cu or Pd) to form potent carbon nucleophiles known as metal acetylides[1]. When reacted with activated benzyl alcohol derivatives (such as benzyl esters or carbonates), terminal alkynes typically undergo linear cross-coupling. For instance, palladium-catalyzed decarboxylative benzylation utilizes benzyl propiolates to couple terminal alkynes without the need for strong external bases, preventing the unwanted isomerization of benzylic alkynes into allenes[2][3].

Internal Alkynes: Steric Hindrance and Annulative Pathways

Internal alkynes lack an acidic proton and cannot form metal acetylides[1]. Furthermore, their dialkyl/diaryl substitution increases steric hindrance, which can disfavor simple coordination to certain metal centers[4]. Instead of linear cross-coupling, internal alkynes typically engage in oxidative annulation or redox-triggered cyclization with benzyl alcohols.

  • Rhodium Catalysis: α,α -disubstituted benzyl alcohols undergo hydroxy-directed C-H bond cleavage followed by insertion of internal alkynes to form isochromene derivatives[5].

  • Silver Catalysis: Secondary benzyl alcohols can undergo an annulative 1:1 coupling with internal alkynes to selectively yield 1,2,3-substituted indene derivatives[6].

Pathway Visualization

The following diagram illustrates the divergent catalytic pathways of benzyl alcohol derivatives when reacted with terminal versus internal alkynes.

G BA Benzyl Alcohol Derivatives TA Terminal Alkynes (pKa ~25) BA->TA Reacts with IA Internal Alkynes (No acidic C-H) BA->IA Reacts with Cat1 Pd Catalysis (Decarboxylative) TA->Cat1 Cat2 Rh/Ag Catalysis (Oxidative Annulation) IA->Cat2 Prod1 Linear Alkynyl Benzene Derivatives Cat1->Prod1 Prod2 Annulated Rings (Isochromenes/Indenes) Cat2->Prod2

Caption: Divergent catalytic pathways for benzyl alcohol derivatives based on alkyne substitution.

Comparative Performance Data

The table below summarizes the quantitative and qualitative differences in reactivity between the two alkyne classes when coupled with benzylic alcohols.

ParameterTerminal AlkynesInternal Alkynes
Primary Activation Mode C-H Deprotonation (Acetylide formation)[1] π -bond coordination / Insertion[4]
Typical Catalysts Pd/Cu (Sonogashira-type), Ni[7]Rh(III), Ag(I), Ru(II)[5][6]
Dominant Reaction Pathway Linear Cross-Coupling / Benzylation[3]Oxidative Annulation / Cyclization[6]
Major Product Class Benzylic alkynes, Allylic alcohols[3][7]Isochromenes, Indenes[5][6]
Steric Tolerance High (unhindered reactive site)Moderate to Low (requires specific ligands)[4]
Base Requirement Often required (unless decarboxylative)[2]Generally base-free (oxidant required)[5]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. The causality behind the reagent choices is explicitly detailed.

Protocol A: Pd-Catalyzed Decarboxylative Benzylation (Terminal Alkyne Paradigm)

This protocol avoids strong bases to prevent the isomerization of the resulting benzylic alkyne into an allene[2].

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Pd(PPh3​)4​ (5 mol%) and the benzyl propiolate derivative (1.0 equiv, acting as both the benzylic source and the terminal alkyne precursor).

  • Solvent Addition: Dissolve the mixture in anhydrous, degassed DMSO (0.1 M). Rationale: DMSO stabilizes the transient π -benzyl palladium intermediate generated after decarboxylation.

  • Thermal Activation: Heat the reaction mixture to 110 °C for 12 hours. The extrusion of CO2​ acts as the thermodynamic driving force, bypassing the need for stoichiometric organometallics[3].

  • Workup: Cool to room temperature, dilute with diethyl ether, and wash with water to remove DMSO. Purify the linear benzylic alkyne via silica gel chromatography.

Protocol B: Rh-Catalyzed Oxidative Annulation (Internal Alkyne Paradigm)

This protocol utilizes C-H activation followed by alkyne insertion to build heterocyclic complexity from internal alkynes[5].

  • Preparation: In a reaction vial, combine an α,α -disubstituted benzyl alcohol (1.5 equiv), an internal alkyne (e.g., diphenylacetylene, 1.0 equiv), [Cp∗Rh(MeCN)3​][SbF6​]2​ (4 mol%), and Cu(OAc)2​⋅H2​O (2.0 equiv).

  • Solvent & Atmosphere: Suspend the reagents in dioxane (0.2 M) under a nitrogen atmosphere. Rationale: The cationic Rh catalyst is highly electrophilic, facilitating the hydroxy-directed ortho-C-H cleavage. The Cu(OAc)2​ serves as a terminal oxidant to regenerate the active Rh(III) species after reductive elimination[5].

  • Reaction: Stir the mixture at reflux (approx. 100 °C) for 6 hours.

  • Isolation: Filter the mixture through a short pad of Celite to remove copper salts. Concentrate the filtrate and purify via column chromatography to isolate the highly substituted isochromene derivative.

References

  • Synthesis of Substituted Indene Derivatives via Silver-catalyzed Annulative 1:1 Coupling of Secondary Benzyl Alcohols with Alkynes. Researcher.life.[Link]

  • Synthesis of Isochromene and Related Derivatives by Rhodium-Catalyzed Oxidative Coupling of Benzyl and Allyl Alcohols with Alkynes. ACS Publications.[Link]

  • Decarboxylative Benzylations of Alkynes and Ketones. PMC - NIH.[Link]

  • The intermolecular hydro-oxycarbonylation of internal alkynes: Current state of the art. ResearchGate.[Link]

  • Ni-catalyzed arylation of alkynes with organoboronic acids and aldehydes to access stereodefined allylic alcohols. RSC Publishing.[Link]

  • Decarboxylative Benzylations of Alkynes and Ketones. Journal of the American Chemical Society.[Link]

Sources

Comparative

Comparative Guide: Optimizing and Validating HPLC Purity Methods for[4-(But-2-yn-1-yloxy)phenyl]methanol

Accurate purity determination of complex synthetic intermediates is a cornerstone of pharmaceutical quality control. [4-(But-2-yn-1-yloxy)phenyl]methanol presents a unique analytical challenge: it features a rigid, elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate purity determination of complex synthetic intermediates is a cornerstone of pharmaceutical quality control. [4-(But-2-yn-1-yloxy)phenyl]methanol presents a unique analytical challenge: it features a rigid, electron-rich but-2-ynyl ether linkage paired with a benzyl alcohol moiety. Separating this target analyte from its synthetic precursors (e.g., 4-hydroxybenzyl alcohol) and oxidative degradants requires highly selective chromatographic conditions.

This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl chemistries. Furthermore, it provides a comprehensive, step-by-step methodology for validating the optimized method in strict accordance with[1] and [2][3].

Mechanistic Rationale & Column Selection

According to the lifecycle approach outlined in [4], method development must begin with a defined Analytical Target Profile (ATP). For this compound, the ATP requires baseline resolution ( Rs​≥2.0 ) between the target API and its primary oxidative degradant, 4-(but-2-yn-1-yloxy)benzaldehyde (Impurity C).

The Causality of Column Chemistry

Traditional C18 columns rely exclusively on hydrophobic (dispersive) interactions. Because the target alcohol and its aldehyde degradant possess nearly identical hydrophobic footprints, a C18 phase often results in dangerous co-elution.

In contrast, a Phenyl-Hexyl column introduces orthogonal selectivity. The delocalized π -electrons of the phenyl stationary phase engage in strong π−π interactions with the electron-rich alkyne triple bond and the aromatic ring of the analyte. This dual-retention mechanism (dispersive + π−π ) selectively pulls the alkyne-containing target away from purely oxygenated byproducts, ensuring robust separation.

Mechanism Analyte Target Analyte: [4-(But-2-yn-1-yloxy)phenyl]methanol (Aromatic Ring + Alkyne) C18 Traditional C18 Phase (Hydrophobic Retention) Analyte->C18 Dispersive Forces Only Phenyl Phenyl-Hexyl Phase (Hydrophobic + π-π Retention) Analyte->Phenyl Dispersive + π-π Interactions Res1 Sub-optimal Resolution (Rs < 1.5) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Phenyl->Res2

Fig 1: Separation mechanism comparing dispersive and π-π interactions for alkyne resolution.

Chromatographic Performance Comparison

To empirically validate the mechanistic theory, both columns were tested using an identical mobile phase gradient (Water/Acetonitrile with 0.1% TFA). The quantitative data in Table 1 demonstrates the superior performance of the Phenyl-Hexyl chemistry.

Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)

ParameterTraditional C18 ColumnPhenyl-Hexyl ColumnAcceptance Criteria
Retention Time (API) 8.4 min9.2 minN/A
Theoretical Plates (N) 4,2008,500> 5,000
Tailing Factor ( Tf​ ) 1.8 (Tailing observed)1.1 (Symmetrical) 1.5
Resolution (API vs Imp. C) 1.2 (Co-elution risk)3.4 (Baseline resolved) 2.0
Selectivity ( α ) 1.051.42> 1.0

Data Interpretation: The Phenyl-Hexyl column not only achieved baseline resolution ( Rs​=3.4 ) but also doubled the theoretical plate count, resulting in significantly sharper peaks.

Step-by-Step Experimental Protocols

A method is only as reliable as its internal controls. The following protocols are designed as a self-validating system , ensuring that any systemic failure is caught before sample data is generated.

Protocol 1: Mobile Phase & Diluent Preparation

Causality Check: Why use 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile? TFA acts as an ion-pairing agent that suppresses residual silanol ionization on the column, preventing peak tailing for the hydroxymethyl group. Acetonitrile, a non-protic solvent, provides sharper peak shapes for rigid alkynes compared to methanol, which can induce secondary hydrogen-bonding.

  • Mobile Phase A: Carefully measure 1.0 mL of LC-MS grade TFA into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

Protocol 2: System Suitability Testing (SST) - The Gatekeeper

Before analyzing any validation samples, the system must prove it is fit-for-purpose.

  • Prepare an SST standard containing 0.1 mg/mL of [4-(But-2-yn-1-yloxy)phenyl]methanol and 0.05 mg/mL of Impurity C.

  • Inject the SST standard six times consecutively.

  • Self-Validating Criteria: The run is only authorized to proceed if:

    • %RSD of the API peak area is ≤2.0% .

    • Tailing factor ( Tf​ ) is ≤1.5 .

    • Resolution ( Rs​ ) between API and Impurity C is ≥2.0 .

Protocol 3: Specificity via Forced Degradation

To comply with[1][5], the method must distinguish the active compound from all degradation products.

  • Acid/Base Hydrolysis: Treat 1.0 mg/mL sample solutions with 1N HCl and 1N NaOH separately; heat at 60°C for 4 hours. Neutralize before injection.

  • Oxidation: Treat the sample with 3% H2​O2​ at room temperature for 2 hours (targets the alkyne and alcohol groups).

  • Photolysis: Expose the sample to UV light (1.2 million lux hours) per ICH Q1B.

  • Analysis: Inject all stressed samples using a Photodiode Array (PDA) detector. Verify that the "Peak Purity Angle" is less than the "Peak Purity Threshold" for the main peak, confirming no co-eluting hidden degradants.

ICH Q2(R2) Method Validation Execution

categorizes quantitative impurity assays as Category II[2][3]. The validation workflow below maps the exact parameters required to prove the method's trustworthiness.

Workflow cluster_val USP <1225> Category II Parameters ATP 1. Define ATP (ICH Q14) Opt 2. Method Optimization ATP->Opt Val 3. ICH Q2(R2) Validation Opt->Val Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range (LOQ to 120%) Val->Lin Acc Accuracy & Precision (Spike Recovery) Val->Acc

Fig 2: ICH Q2(R2) and USP <1225> compliant method validation workflow for impurity testing.

Validation Results Summary

Following the execution of the protocols on the optimized Phenyl-Hexyl method, the quantitative validation data was compiled. The method successfully met all stringent regulatory acceptance criteria[6].

Table 2: ICH Q2(R2) Validation Results Summary (Phenyl-Hexyl Method)

Validation ParameterTest ConditionResultAcceptance Criteria
Specificity Peak purity under forced degradation (PDA)Peak Purity Angle < ThresholdAngle < Threshold (No interference)
Linearity 25% to 150% of target concentration (5 levels) R2=0.9998 R2≥0.999
Accuracy Spiked at 50%, 100%, 150% (n=3 preparations each)99.4% - 100.8% recovery98.0% - 102.0%
Repeatability 100% concentration (n=6 consecutive injections)%RSD = 0.6%%RSD ≤2.0%
LOD / LOQ Signal-to-Noise Ratio (S/N) evaluationLOD: 0.02 µg/mLLOQ: 0.06 µg/mLS/N ≥3 (LOD)S/N ≥10 (LOQ)

Conclusion

For the purity analysis of[4-(But-2-yn-1-yloxy)phenyl]methanol, standard C18 columns fail to provide the necessary selectivity against structurally similar oxidative degradants. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase , scientists can achieve baseline resolution and superior peak symmetry. When paired with a self-validating system suitability protocol, this method fully satisfies the rigorous demands of ICH Q2(R2) and USP <1225>, ensuring highly trustworthy analytical data for drug development.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Site. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development." ICH Official Site. URL:[Link]

  • United States Pharmacopeia. "USP <1225> Validation of Compendial Procedures." USP-NF. URL: [Link]

  • Resolvemass. "Analytical Method Development and Validation in Pharmaceuticals." Resolvemass Technical Articles. URL:[Link]

  • Neuland Labs. "Analytical Method Validation: Key Parameters & Common Challenges." Neuland Labs Insights. URL:[Link]

  • BioPharm International. "Establishing Acceptance Criteria for Analytical Methods." BioPharm International. URL:[Link]

Sources

Validation

GC-MS analysis comparison of [4-(But-2-yn-1-yloxy)phenyl]methanol synthesis batches

An Expert's Guide to Comparative GC-MS Analysis of [4-(But-2-yn-1-yloxy)phenyl]methanol Synthesis Batches In the landscape of pharmaceutical development and materials science, the purity and consistency of synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to Comparative GC-MS Analysis of [4-(But-2-yn-1-yloxy)phenyl]methanol Synthesis Batches

In the landscape of pharmaceutical development and materials science, the purity and consistency of synthetic intermediates are paramount. [4-(But-2-yn-1-yloxy)phenyl]methanol, a key building block, is no exception. Its synthesis, while seemingly straightforward, can yield varying impurity profiles depending on the specific reaction conditions employed. This guide provides a comprehensive framework for the comparative analysis of different synthesis batches of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for volatile and semi-volatile compound analysis.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to offer in-depth insights into the "why" behind the "how," ensuring a robust and reliable analytical workflow.

The Synthetic Context: Williamson Ether Synthesis and Potential Pitfalls

The most common route to [4-(But-2-yn-1-yloxy)phenyl]methanol is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzyl alcohol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic propargyl halide, such as 1-bromo-2-butyne. While effective, this pathway is not without its complexities.

Several factors can influence the outcome of the synthesis and, consequently, the purity of the final product:

  • Base Selection: The choice of base (e.g., sodium hydride, potassium carbonate) can affect the reaction rate and the formation of side products.

  • Solvent System: The polarity and aprotic/protic nature of the solvent (e.g., DMF, acetonitrile, THF) can influence the solubility of reactants and the reaction mechanism.

  • Reaction Temperature and Time: These parameters are critical for driving the reaction to completion while minimizing the formation of degradation products.

  • Purity of Starting Materials: Impurities in the 4-hydroxybenzyl alcohol or 1-bromo-2-butyne can carry through or participate in side reactions.

A common side reaction is the O- vs. C-alkylation of the phenoxide, although O-alkylation is generally favored. Another potential issue is the self-polymerization of the butynyl group under certain conditions.

The Analytical Imperative: Why GC-MS?

GC-MS is the analytical technique of choice for this application due to its high resolving power and ability to provide structural information. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Experimental Protocol: A Validated GC-MS Method

This section details a robust GC-MS method for the analysis of [4-(But-2-yn-1-yloxy)phenyl]methanol and its potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesis batch into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with high-purity dichloromethane.

  • Vortex the solution until homogeneous.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Split/Splitless, 250°C
Split Ratio 50:1
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Mass Range m/z 40-450
Acquisition Mode Scan

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the main product peak corresponding to [4-(But-2-yn-1-yloxy)phenyl]methanol based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Calculate the relative percentage of each component using the area percent method.

Comparative Analysis of Synthesis Batches

To illustrate the application of this method, let's consider the analysis of two hypothetical synthesis batches, Batch A and Batch B, which were prepared using different bases.

Batch A: Synthesized using potassium carbonate (K₂CO₃) in acetonitrile. Batch B: Synthesized using sodium hydride (NaH) in dimethylformamide (DMF).

Table 1: GC-MS Analysis Results for Batch A and Batch B

Component Retention Time (min) Batch A (Area %) Batch B (Area %)
Solvent2.1--
1-bromo-2-butyne (unreacted)4.50.20.1
4-hydroxybenzyl alcohol (unreacted)8.90.80.3
[4-(But-2-yn-1-yloxy)phenyl]methanol 12.3 98.5 99.4
Impurity 1 (m/z 135, 107, 77)10.10.30.1
Impurity 2 (m/z 210, 157, 129)14.20.20.1
Interpretation of Results

The data in Table 1 clearly indicates that Batch B resulted in a higher purity product (99.4%) compared to Batch A (98.5%). The use of a stronger base, NaH, in a polar aprotic solvent like DMF likely drove the reaction to completion more effectively, as evidenced by the lower levels of unreacted starting materials.

Impurity Identification:

  • Impurity 1: The mass spectrum of this impurity suggests a potential C-alkylated isomer. Further analysis using standards would be required for definitive identification.

  • Impurity 2: The higher molecular weight of this impurity could indicate a dimerization or polymerization product.

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for reproducible results. The following diagram illustrates the key steps from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Receive Synthesis Batch weigh Weigh Sample start->weigh dissolve Dissolve & Dilute weigh->dissolve transfer Transfer to Vial dissolve->transfer inject Inject Sample transfer->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect integrate Integrate Peaks detect->integrate identify Identify Components integrate->identify quantify Quantify Purity identify->quantify report Generate Report quantify->report

Caption: Workflow from sample preparation to data analysis for GC-MS.

Logical Framework for Batch Comparison

The decision-making process for comparing and accepting or rejecting synthesis batches can be visualized as follows:

Batch_Comparison_Logic cluster_criteria Acceptance Criteria cluster_decision Decision start Analyze Batches A & B via GC-MS purity_check Purity > 99%? start->purity_check impurity_check Impurities < 0.5%? purity_check->impurity_check Yes reject_A Reject Batch A purity_check->reject_A No (Batch A) reject_B Reject Batch B purity_check->reject_B No (Batch B) accept_A Accept Batch A impurity_check->accept_A Yes (Batch A) impurity_check->reject_A No (Batch A) accept_B Accept Batch B impurity_check->accept_B Yes (Batch B) impurity_check->reject_B No (Batch B)

Caption: Decision tree for batch acceptance based on purity and impurity levels.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The use of a well-characterized, high-resolution capillary column (HP-5ms) ensures excellent separation of closely eluting isomers. The electron ionization source provides reproducible fragmentation patterns that can be compared against established libraries for confident peak identification. Furthermore, the inclusion of system suitability checks, such as monitoring the peak shape and response of a known standard, should be a routine part of the workflow to ensure the instrument is performing optimally.

References

  • Williamson Ether Synthesis. Organic Chemistry, 5th ed.; Paula Yurkanis Bruice; Pearson: Upper Saddle River, NJ, 2007; pp 494-495. (A foundational organic chemistry textbook providing the mechanism of the Williamson ether synthesis). URL: [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS). Principles of Instrumental Analysis, 7th ed.; Skoog, D. A., Holler, F. J., Crouch, S. R.; Cengage Learning: Boston, MA, 2017. (A comprehensive textbook on instrumental analysis, including the principles and applications of GC-MS). URL: [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. (An extensive database of chemical and physical data, including mass spectra, which is invaluable for compound identification). URL: [Link]

Comparative

A Comparative Guide to the Structural Validation of[4-(But-2-yn-1-yloxy)phenyl]methanol via 2D NMR

As drug development professionals and synthetic chemists push the boundaries of molecular complexity, the rigorous structural validation of key intermediates becomes paramount. [4-(But-2-yn-1-yloxy)phenyl]methanol is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists push the boundaries of molecular complexity, the rigorous structural validation of key intermediates becomes paramount. [4-(But-2-yn-1-yloxy)phenyl]methanol is a highly versatile bifunctional building block. It features a para-substituted benzene ring, a reactive hydroxymethyl group, and an internal alkyne connected via an ether linkage.

Validating its structural integrity—specifically confirming the para-substitution pattern and the exact placement of the alkyne—is non-trivial. In my experience as a Senior Application Scientist, relying solely on 1D Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) for such molecules often leads to ambiguous assignments, as noted in recent reviews on 1[1]. The primary analytical challenge here is severe 1 H NMR signal overlap: the methylene protons of the hydroxymethyl group (-CH 2​ OH) and the ether linkage (-O-CH 2​ -C C-) both resonate near 4.6 ppm.

This guide objectively compares standard analytical techniques and provides a self-validating 2D NMR protocol to definitively elucidate the structure of this molecule.

Analytical Alternatives: A Performance Comparison

When validating a synthetic intermediate like[4-(But-2-yn-1-yloxy)phenyl]methanol, researchers typically consider four primary analytical avenues. Here is an objective comparison of their utility for this specific structural class.

Analytical TechniqueResolution of Positional IsomersResolution of Signal OverlapSample State RequirementVerdict for this Molecule
LC-MS/MS Poor (Fragments are often identical)N/ASolution2[2].
X-Ray Crystallography Excellent (Absolute 3D structure)N/ASingle CrystalImpractical (molecule is typically an oil or low-melting solid).
1D NMR ( 1 H & 13 C) ModeratePoor (Methylene overlap at ~4.6 ppm)SolutionProne to misinterpretation without 2D connectivity data.
2D NMR Suite Excellent (HMBC proves connectivity)Excellent (HSQC resolves via 13 C)SolutionGold Standard . Provides complete, self-validating proof.

The Self-Validating 2D NMR Workflow

To ensure absolute trustworthiness in your structural assignment, the analytical protocol must be a self-validating system. We achieve this by cross-referencing direct observations (1D NMR) with orthogonal multi-dimensional data (HSQC and HMBC). By spreading the overlapping 1 H signals into the orthogonal 13 C dimension, we can unambiguously resolve the functional groups, a foundational strategy in 3[3].

Workflow A Sample Preparation (10 mg in 600 µL CDCl3) B 1D 1H & 13C NMR (Baseline Acquisition) A->B C Signal Overlap Detected (H-7 & H-8 at ~4.6 ppm) B->C D 2D NMR Suite (HSQC & HMBC) C->D Triggers need for E Structural Elucidation (Heteroatom Connectivity) D->E Resolves overlap F Final Validation (Isomer Confirmation) E->F

Fig 1: Self-validating analytical workflow for resolving NMR signal overlap.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Protocol: Dissolve 10–15 mg of [4-(But-2-yn-1-yloxy)phenyl]methanol in 600 µL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is specifically selected because it lacks exchangeable protons, preventing the masking of the critical hydroxyl (-OH) signal. The 10–15 mg concentration is the optimal sweet spot: it is high enough to acquire high-quality 13 C and HMBC spectra within a reasonable timeframe (under 2 hours), but low enough to prevent concentration-dependent aggregation or excessive viscosity, which broadens linewidths and degrades resolution.

Step 2: 1D 1 H and 13 C NMR Baseline Acquisition

  • Protocol: Acquire a standard 1 H spectrum (16 scans, d1 = 2.0 s) and a 13 C{ 1 H} decoupled spectrum (1024 scans, d1 = 2.0 s) at 298 K.

  • Causality: The relaxation delay (d1) is deliberately set to 2.0 seconds to ensure complete T 1​ relaxation between pulses. This guarantees that the integration of the 1 H signals is quantitative, allowing us to accurately count protons. The 1D spectra serve as the baseline to identify the exact chemical shifts and flag the overlapping methylene signals at ~4.60 and ~4.65 ppm.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Protocol: Acquire a phase-sensitive 1 H- 13 C HSQC optimized for 1 J CH​ = 145 Hz.

  • Causality: HSQC correlates protons to their directly attached carbons. By spreading the overlapping 1 H signals into the orthogonal 13 C dimension, we can unambiguously resolve the -CH 2​ OH group (correlating to ~65.0 ppm) from the -O-CH 2​

    • group (correlating to ~56.4 ppm). Phase sensitivity acts as an internal validation of multiplicity, differentiating CH 2​ groups (negative phase) from CH/CH 3​ groups (positive phase).

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Protocol: Acquire a 1 H- 13 C HMBC optimized for long-range couplings ( n J CH​ = 8 Hz).

  • Causality: HMBC detects correlations over 2 to 3 bonds, effectively allowing us to "jump" across heteroatoms like oxygen. This is the critical step to prove the ether linkage. By observing a cross-peak between the -O-CH 2​

    • protons and the aromatic C4 carbon, we definitively prove the but-2-yn-1-yloxy group is attached to the ring. Furthermore, correlating the aromatic protons to the C1 and C4 carbons confirms the para-substitution pattern.

Data Interpretation & Mechanistic Insights

The table below summarizes the quantitative 1D and 2D NMR data. Notice how the 1 H signals for C7 and C8 are nearly indistinguishable in a 1D spectrum, but their distinct 13 C shifts and unique HMBC correlation networks provide absolute structural proof.

Table 1: Quantitative NMR Data Summary for [4-(But-2-yn-1-yloxy)phenyl]methanol
PositionNucleus / Group 1 H Shift (ppm, Multiplicity, J in Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
1 Ar-C (attached to CH 2​ OH)-133.5-
2, 6 Ar-H (ortho to CH 2​ OH)7.30 (d, 8.5)128.6C1, C4, C7
3, 5 Ar-H (ortho to O-R)6.90 (d, 8.5)114.8C1, C4
4 Ar-O-157.5-
7 CH 2​ -OH4.60 (s)65.0C1, C2/C6
8 O-CH 2​ 4.65 (q, 2.2)56.4C4, C9, C10
9 C C (internal)-83.2-
10 C C (terminal to CH 3​ )-74.5-
11 CH 3​ 1.85 (t, 2.2)3.7C9, C10
Visualizing the Heteroatom Jump

The true power of the HMBC experiment lies in its ability to map the molecular skeleton across NMR-silent atoms (like the ether oxygen). The diagram below illustrates the logical relationships extracted from the HMBC data that validate the structural integrity of the molecule.

HMBC cluster_0 Proton Donors (1H) cluster_1 Carbon Acceptors (13C) H_OCH2 H-8 (O-CH2) C_ArO C-4 (Ar-O) H_OCH2->C_ArO 3J C_Alkyne1 C-9 (Alkyne) H_OCH2->C_Alkyne1 2J C_Alkyne2 C-10 (Alkyne) H_OCH2->C_Alkyne2 3J H_CH2OH H-7 (CH2-OH) C_ArC C-1 (Ar-C) H_CH2OH->C_ArC 2J H_CH3 H-11 (CH3) H_CH3->C_Alkyne1 3J H_CH3->C_Alkyne2 2J

Fig 2: Key HMBC correlations proving the ether linkage and alkyne position.

By confirming the 3 J correlation between H-8 and C-4, we objectively eliminate the possibility of a meta-substituted isomer or an unreacted mixture. The 2D NMR suite transforms ambiguous 1D overlaps into a mathematically rigorous, self-validating proof of structure.

References

  • Source: nih.
  • Source: mdpi.
  • Source: gsu.

Sources

Validation

Comparative Application Guide: [4-(But-2-yn-1-yloxy)phenyl]methanol vs. Alternative Alkyne-Substituted Benzyl Alcohols

As drug development moves toward increasingly complex modalities—such as PROTACs, peptide stapling, and antibody-drug conjugates—the selection of bifunctional linkers requires precise mechanistic foresight. [4-(But-2-yn-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development moves toward increasingly complex modalities—such as PROTACs, peptide stapling, and antibody-drug conjugates—the selection of bifunctional linkers requires precise mechanistic foresight. [4-(But-2-yn-1-yloxy)phenyl]methanol is a highly specialized building block featuring a para-substituted internal alkyne (a 2-butynyl ether) and a benzylic alcohol.

This guide provides an objective, data-driven comparison between this internal alkyne and its structural relatives: para-terminal alkynes and ortho-alkynyl benzyl alcohols. By understanding the causality behind their divergent reactivities, researchers can deliberately select the optimal scaffold for bioconjugation or heterocycle synthesis.

Mechanistic Divergence: Causality in Reactivity

The position (ortho vs. para) and substitution (internal vs. terminal) of the alkyne fundamentally dictate the molecule's chemical trajectory.

Para-Internal Alkynes: RuAAC Pathways[4-(But-2-yn-1-yloxy)phenyl]methanol possesses an internal alkyne that is sterically and electronically inert to standard copper-catalyzed click conditions. Instead, it undergoes Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). The reaction proceeds via the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle, followed by a rate-determining reductive elimination[1].
  • Causality & Advantage: The internal methyl group prevents oxidative homocoupling (Glaser coupling), a common side reaction in terminal alkynes. Furthermore, RuAAC yields highly specific 1,4,5-trisubstituted triazoles, providing a conformationally restricted linkage that terminal alkynes cannot achieve[1].

Para-Terminal Alkynes: CuAAC Pathways

Terminal analogues, such as[4-(prop-2-yn-1-yloxy)phenyl]methanol, react via the ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to yield 1,4-disubstituted triazoles.

  • Causality & Limitation: While CuAAC boasts exceptionally fast kinetics and utilizes inexpensive Cu(I) catalysts (often stabilized by TBTA)[1], terminal alkynes are metabolically labile (susceptible to CYP450 oxidation) and prone to homocoupling in the presence of oxygen.

Ortho-Alkynyl Benzyl Alcohols: Intramolecular Cycloisomerization

When the alkyne is positioned ortho to the benzylic alcohol, the molecule ceases to act as a linear linker. Instead, the proximity of the nucleophilic hydroxyl group to the electrophilic alkyne enables it to act as a C6 synthon.

  • Causality & Advantage: Under Lewis acid or transition metal catalysis, these substrates undergo regioselective oxa-[4+2] cyclizations or endo-dig cyclizations to construct complex polycyclic aromatic hydrocarbons (PAHs), such as polysubstituted naphthalenes[2] and spiroacetals[3].

Reactivity Root Alkyne-Substituted Benzyl Alcohols NodeA Para-Internal Alkyne [4-(But-2-yn-1-yloxy)...] Root->NodeA NodeB Para-Terminal Alkyne [4-(Propargyloxy)...] Root->NodeB NodeC Ortho-Alkynyl Benzyl Alcohols Root->NodeC ResA RuAAC Reaction 1,4,5-Trisubstituted Triazoles (No Homocoupling) NodeA->ResA Cp*RuCl(PPh3)2 ResB CuAAC Reaction 1,4-Disubstituted Triazoles (Prone to Glaser Coupling) NodeB->ResB Cu(I) / TBTA ResC Intramolecular Cyclization Isochromenes & Naphthalenes NodeC->ResC AgOTf or Tf2O

Structural divergence and resulting chemical pathways of alkyne-substituted benzyl alcohols.

Comparative Performance & Experimental Data

The following table synthesizes the quantitative and operational differences between the three classes of alkyne-substituted benzyl alcohols based on established literature parameters.

Parameter[4-(But-2-yn-1-yloxy)phenyl]methanol[4-(Prop-2-yn-1-yloxy)phenyl]methanol2-(Phenylethynyl)benzyl alcohol
Alkyne Classification Para-Internal (2-butynyl ether)Para-Terminal (propargyl ether)Ortho-Internal
Primary Modality RuAAC / Cross-CouplingCuAAC Click ChemistryCycloisomerization / Oxa-[4+2]
Catalyst System Cp*RuCl(PPh3)₂ (1-5 mol%)Cu(I) salts + TBTA ligandTf₂O, AgOTf, or Au(I)
Regioselectivity 1,4,5-trisubstituted triazoles1,4-disubstituted triazolesOrtho-fused heterocycles
Homocoupling Risk None (Sterically blocked)High (Requires strict inert atm)None (Intramolecular trap)
Typical Yields 70% – 85%85% – 99%71% – 93%[2]
Key Application Conformationally restricted linkersRapid library generation / PROTACsComplex PAH synthesis

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical rationale behind each step.

Protocol A: RuAAC of [4-(But-2-yn-1-yloxy)phenyl]methanol

Objective: Synthesis of a highly constrained 1,4,5-trisubstituted 1,2,3-triazole linker.

  • Substrate Preparation & Degassing: Dissolve [4-(But-2-yn-1-yloxy)phenyl]methanol (1.0 equiv) and the target azide (1.05 equiv) in anhydrous 1,4-dioxane.

    • Causality: Oxygen must be rigorously excluded via three freeze-pump-thaw cycles. The active Ru(II) species is highly susceptible to oxidative degradation, which will prematurely terminate the catalytic cycle.

  • Catalyst Activation: Add 5 mol% Cp*RuCl(PPh3)₂ under an argon atmosphere.

    • Causality: The pentamethylcyclopentadienyl (Cp*) ligand provides the necessary steric bulk to dictate regioselectivity, forcing the oxidative coupling to yield the specific ruthenacycle intermediate[1].

  • Thermal Cycloaddition: Heat the reaction mixture to 80°C for 12 hours.

    • Self-Validation: Monitor the reaction via FTIR. The successful consumption of the starting material is validated by the complete disappearance of the internal alkyne stretch (~2200 cm⁻¹).

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography.

Workflow S1 1. Substrate Prep Degas Solvents S2 2. Catalyst Addition Cp*RuCl(PPh3)2 S1->S2 S3 3. Cycloaddition Thermal Heating S2->S3 S4 4. Isolation Chromatography S3->S4

Self-validating workflow for Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).

Protocol B: C6 Synthon Cyclization of ortho-Alkynyl Benzyl Alcohols

Objective: Regioselective construction of polysubstituted naphthalenes[2].

  • Activation: Dissolve the ortho-alkynyl benzyl alcohol in 1,2-dichloroethane (DCE) and cool to 0°C. Add catalytic trifluoromethanesulfonic anhydride (Tf₂O).

    • Causality: Tf₂O activates the benzylic alcohol by converting it into a superior leaving group, generating a highly electrophilic benzylic carbocation intermediate.

  • Intramolecular Attack: Allow the reaction to warm to room temperature.

    • Causality: The proximal alkyne acts as an internal nucleophile (C6 synthon), attacking the carbocation to form the cyclic framework without the need for transition metal catalysts.

  • Aromatization: The reaction naturally drives toward aromatization to regain resonance stabilization.

    • Self-Validation: Completion is confirmed by High-Resolution Mass Spectrometry (HRMS) showing the exact mass of the naphthalene derivative minus H₂O, alongside a distinct downfield shift of aromatic protons in ¹H NMR.

Applications in Drug Discovery

The unique structural properties of[4-(But-2-yn-1-yloxy)phenyl]methanol and its internal alkyne derivatives make them invaluable in the synthesis of complex therapeutics. For example, in the synthesis of the glycoprotein inhibitory agents Sinuxylamide A-E , 2-butynyl ethers are utilized via Mitsunobu etherification with L-tyrosine derivatives. The internal alkyne provides a rigid, linear spacer that is crucial for the precise spatial orientation of the pharmacophore—a geometric requirement that cannot be satisfied by flexible alkyl chains or the angular geometry of 1,4-disubstituted triazoles derived from terminal alkynes.

References

  • ortho-Alkynyl Benzyl Alcohols as C6 Synthons in Regioselective Construction of Polysubstituted Naphthalenes The Journal of Organic Chemistry - ACS Publications[Link]

  • Metal-Catalyzed Oxa-[4+2] Cyclizations of Quinone Methides with Alkynyl Benzyl Alcohols The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis of glycoprotein inhibitory agents sinuxylamide A-E Indian Journal of Chemistry (NIScPR)[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition Organic-Chemistry.org[Link]

Sources

Comparative

A Senior Scientist's Guide to the Orthogonal Purity Assessment of [4-(But-2-yn-1-yloxy)phenyl]methanol Reference Standards

Introduction: The Imperative of a Well-Characterized Reference Standard In pharmaceutical research and development, the reference standard is the benchmark against which all analytical measurements are made. Its purity a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of a Well-Characterized Reference Standard

In pharmaceutical research and development, the reference standard is the benchmark against which all analytical measurements are made. Its purity and identity are foundational to the accuracy of quantitative assays, the validity of impurity profiling, and ultimately, the safety and efficacy of a drug product. The compound [4-(But-2-yn-1-yloxy)phenyl]methanol, a key intermediate or potential impurity in various synthetic pathways, is no exception. An inaccurately characterized standard for this molecule can lead to significant errors in process control, stability testing, and regulatory submissions.

This guide provides a comprehensive, field-proven framework for assessing the purity of commercial [4-(But-2-yn-1-yloxy)phenyl]methanol reference standards. We will move beyond single-method analyses to construct a robust, self-validating, and orthogonal purity profile. This approach, grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensures the highest degree of confidence in the reference material.[1][2][3] The methodologies described herein are designed to be directly applicable in a modern analytical laboratory, providing not just the "what" but the critical "why" behind each experimental choice.

Understanding the Target: Physicochemical Properties and Synthesis

Before designing an analytical strategy, we must understand the molecule itself. [4-(But-2-yn-1-yloxy)phenyl]methanol possesses three key functional regions that dictate its behavior and potential impurity profile:

  • Aromatic Ring with Hydroxyl Group: The benzyl alcohol moiety contains a strong UV chromophore, making HPLC with UV detection a highly suitable technique.[4] The acidic phenolic hydroxyl group (if unetherified starting material is present) or the benzyl alcohol means that mobile phase pH can significantly impact chromatographic retention and peak shape.

  • Ether Linkage: The ether bond connects the aromatic ring to the alkyl chain.

  • Internal Alkyne: The butynyl group provides a region of non-polarity and potential reactivity.

The most common and direct synthetic route to this molecule is the Williamson ether synthesis .[5][6] This reaction involves the deprotonation of a phenol (4-hydroxybenzyl alcohol) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., 1-bromo-2-butyne) via an SN2 mechanism.[5][6]

Understanding this synthesis is crucial because it allows us to anticipate the most likely process-related impurities, as mandated by ICH guidelines.[7][8]

G cluster_synthesis Anticipated Impurities from Synthesis SM1 Starting Material 1: 4-Hydroxybenzyl alcohol Product Desired Product: [4-(But-2-yn-1-yloxy)phenyl]methanol SM1->Product Williamson Ether Synthesis Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Reaction Impurity5 C-Alkylation Product (Isomeric Impurity) SM1->Impurity5 Side Reaction (minor) SM2 Starting Material 2: 1-Bromo-2-butyne SM2->Product Williamson Ether Synthesis Impurity2 Unreacted SM2 SM2->Impurity2 Incomplete Reaction Impurity3 Elimination By-product (e.g., Buta-1,2-diene) SM2->Impurity3 Side Reaction (E2) Base Base: K2CO3, NaH, etc. Base->Product Williamson Ether Synthesis Solvent Solvent: DMF, Acetonitrile Solvent->Product Williamson Ether Synthesis Impurity4 Residual Solvent Solvent->Impurity4 Residual

Figure 1. Logical diagram of potential process-related impurities.

The Orthogonal Approach: A Multi-Pronged Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust characterization relies on an orthogonal approach , where multiple methods based on different chemical and physical principles are employed. This strategy minimizes the risk of co-eluting impurities or "NMR silent" contaminants going undetected. The ultimate goal is often a mass balance determination , a primary method used by pharmacopeias to assign purity values.[9][10]

G cluster_main Orthogonal Purity Assessment Workflow HPLC HPLC-UV (Organic Impurities) MassBalance Purity by Mass Balance (Calculated Value) HPLC->MassBalance Chromatographic Purity GC Headspace GC-FID (Residual Solvents) GC->MassBalance ICH Q3C KF Karl Fischer Titration (Water Content) KF->MassBalance Water % ROI Residue on Ignition (Inorganic Impurities) ROI->MassBalance Non-Volatile Impurities qNMR Quantitative NMR (Absolute Assay) qNMR->MassBalance Confirmatory Assay Identity Identity Confirmation (MS, ¹H/¹³C NMR, IR) MassBalance->Identity Cross-Validates

Figure 2. Workflow for a comprehensive, orthogonal purity assessment.

Core Analytical Techniques: Protocols and Rationale

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone for detecting and quantifying organic, non-volatile impurities.[4] Our method development is guided by the analyte's structure.

Experimental Protocol:

  • Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is an excellent starting point due to its versatility with moderately polar to non-polar compounds.[4][11]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the benzyl alcohol hydroxyl group, ensuring a sharp, symmetrical peak shape.

    • B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with good UV transparency and low viscosity.

  • Gradient Elution: A scouting gradient (e.g., 10% to 95% B over 20 minutes) is essential to elute a wide range of potential impurities with varying polarities.

  • Detection: A photodiode array (PDA) detector is set to monitor across a range (e.g., 210-400 nm) and quantify at the analyte's UV maximum (λmax), likely around 254 nm due to the phenyl ring. Rationale: PDA detection helps in identifying impurities that may have different UV spectra from the main compound.

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 water:acetonitrile mixture to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Quantification: Perform an area percent calculation. Assume the response factor of the impurities is the same as the main peak for initial assessment. According to ICH Q3A guidelines, impurities above the reporting threshold (typically 0.05%) should be reported.[7]

Assay by Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining the absolute purity of a substance without needing a reference standard of the analyte itself.[12][13] The principle is that the integral area of an NMR peak is directly proportional to the number of nuclei contributing to that signal.[12]

Experimental Protocol:

  • Internal Standard (IS) Selection: Choose a high-purity, stable internal standard with peaks that do not overlap with the analyte. Maleic acid is an excellent choice for use in DMSO-d6.[12][14] The IS must be accurately weighed.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the [4-(But-2-yn-1-yloxy)phenyl]methanol standard.

    • Accurately weigh approximately 5 mg of the certified Maleic Acid internal standard.

    • Dissolve both together in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: Select well-resolved, non-overlapping peaks for both the analyte (e.g., the benzylic CH2 protons) and the internal standard (e.g., the vinyl protons of maleic acid). The purity is calculated using the following formula[13][15]:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass weighed

    • P = Purity of the internal standard

The Mass Balance Approach

The mass balance method provides a comprehensive purity value by accounting for all possible components in the standard.[10][16][17] It is a cornerstone of reference standard characterization by organizations like the USP.[1][10]

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Residue)

G cluster_impurities Impurity Profile Total 100% of Material Purity Purity of Main Component Total->Purity is defined as Organic Organic Impurities (from HPLC) Total->Organic Water Water Content (from Karl Fischer) Total->Water Solvents Residual Solvents (from GC) Total->Solvents Inorganic Inorganic Residue (from ROI) Total->Inorganic

Figure 3. Conceptual diagram of the Mass Balance approach.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by Headspace Gas Chromatography (GC) with Flame Ionization Detection (FID), following ICH Q3C guidelines.[18]

  • Non-volatile/Inorganic Impurities: Determined by Residue on Ignition (ROI) or Sulfated Ash testing.

  • Organic Impurities: The sum of all impurity peaks from the HPLC-UV analysis.

Data Comparison and Interpretation

Let's consider a hypothetical comparison of two commercially available reference standards for [4-(But-2-yn-1-yloxy)phenyl]methanol.

Table 1: Hypothetical Purity Assessment Data

ParameterMethodVendor A StandardVendor B StandardAcceptance Criteria
Identity Confirmation MS, NMR, IRConformsConformsMust Conform
Chromatographic Purity HPLC-UV (Area %)99.85%99.52%≥ 99.5%
Impurity 1 (Unreacted SM1)0.08%0.25%≤ 0.15%
Impurity 2 (Unknown)0.04%0.11%Report if > 0.05%
Total Organic Impurities0.12% 0.36% ≤ 0.5%
Water Content Karl Fischer0.05%0.15%≤ 0.2%
Residual Solvents Headspace GC<0.01% (Acetone)0.08% (DMF)Per ICH Q3C
Inorganic Residue Residue on Ignition<0.01%0.02%≤ 0.1%
Assay by qNMR ¹H NMR vs. IS99.7% (± 0.2%)99.3% (± 0.2%)Report Value
Purity by Mass Balance Calculation 99.82% 99.39% Report Value

Interpretation:

  • Vendor A: This standard demonstrates high purity across all orthogonal methods. The qNMR assay value (99.7%) and the mass balance value (99.82%) are in excellent agreement, providing high confidence. The impurity profile is clean, with the main process-related impurity well below typical specification limits.

  • Vendor B: While still a high-purity material, this standard shows a higher level of unreacted starting material (SM1) and an unknown impurity that exceeds the ICH reporting threshold.[7] The higher water and residual solvent content contribute to a lower overall purity as determined by mass balance. The qNMR and mass balance results (99.3% and 99.39%) are consistent, but lower than Vendor A.

Final Recommendation

The purity value assigned to a reference standard is not merely a number; it is a statement of confidence built upon a foundation of rigorous, orthogonal analytical science. For [4-(But-2-yn-1-yloxy)phenyl]methanol, a strategy combining high-resolution chromatography (HPLC), a primary assay method (qNMR), and a comprehensive mass balance calculation is essential. This approach not only provides a reliable purity value but also generates a detailed impurity profile, which is invaluable for understanding potential issues in drug synthesis and stability. Researchers and drug development professionals should demand this level of characterization from their commercial suppliers or be prepared to perform it in-house to ensure the integrity of their analytical data.

References

  • Title: General Chapters: <11> USP REFERENCE STANDARDS Source: uspbpep.com URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q3A(R2): Impurities in New Drug Substances - Health Canada Adoption Source: Health Canada URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds Source: IOPscience URL: [Link]

  • Title: Mass balance method for the SI value assignment of the purity of organic compounds. Source: Semantic Scholar URL: [Link]

  • Title: Mass balance method for the SI value assignment of the purity of organic compounds Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: Determining and reporting purity of organic molecules: why qNMR Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: Purity by Absolute qNMR Instructions Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) Source: YouTube URL: [Link]

  • Title: The Development of an Efficient Mass Balance Approach for the Purity Assignment of Organic Calibration Standards Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: <11> USP REFERENCE STANDARDS Source: USP-NF URL: [Link]

  • Title: Aryl ether synthesis by etherification (arylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis Source: LinkedIn URL: [Link]

  • Title: HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Source: HELIX Chromatography URL: [Link]

  • Title: Synthesis of aryl ethers, methods and reagents related thereto Source: Google Patents URL
  • Title: Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization Source: Molnar Institute URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: 11.1: Williamson Ether Synthesis Source: Chemistry LibreTexts URL: [Link]

  • Title: Aryl ether synthesis by etherification (alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification Source: Arches - University of Puget Sound URL: [Link]

  • Title: Williamson Ether Synthesis Source: J&K Scientific LLC URL: [Link]

  • Title: Synthesis of aryl ethers via a sulfonyl transfer reaction Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: A Brief Explanation of the Williamson Ether Synthesis Source: YouTube URL: [Link]

  • Title: HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works Source: YouTube URL: [Link]

Sources

Validation

Benchmarking Catalytic Efficiency: Chemoselective Oxidation of[4-(But-2-yn-1-yloxy)phenyl]methanol

As drug development pipelines increasingly rely on highly functionalized intermediates, the demand for chemoselective catalytic transformations has never been higher. A classic benchmarking substrate for evaluating catal...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized intermediates, the demand for chemoselective catalytic transformations has never been higher. A classic benchmarking substrate for evaluating catalyst precision is [4-(But-2-yn-1-yloxy)phenyl]methanol (CAS 1250387-44-0).

This molecule presents a distinct synthetic challenge: it contains a readily oxidizable benzylic alcohol, a delicate propargylic ether linkage, and an internal alkyne. The objective is to achieve quantitative oxidation of the benzylic alcohol to the corresponding aldehyde without triggering alkyne hydration, oxidative ether cleavage, or over-oxidation to the carboxylic acid.

In this guide, we objectively benchmark three prominent catalytic oxidation systems—Cu(I)/TEMPO , TPAP/NMO , and Pd(OAc)₂/O₂ —providing mechanistic rationale, comparative experimental data, and self-validating protocols to optimize your synthetic workflows.

Mechanistic Rationale & Catalyst Selection

To understand why certain catalysts fail while others succeed, we must examine the causality behind the metal-substrate interactions.

  • Cu(I)/TEMPO (The Benchmark Winner): Operating via a highly specific Cu(II)-alkoxide intermediate and nitroxyl radical hydrogen atom transfer (HAT), this system is electronically and sterically blind to internal alkynes. As demonstrated by[1], the addition of N-methylimidazole (NMI) accelerates ligand exchange, making this the premier choice for preserving the but-2-yn-1-yloxy moiety.

  • TPAP/NMO (The Stoichiometric Alternative): Tetrapropylammonium perruthenate (TPAP) is a powerful Ru(VII) oxidant. While highly efficient for alcohol oxidation via a cyclic ruthenate ester, ruthenium can occasionally coordinate to alkynes over prolonged reaction times, leading to minor ether cleavage. [2] established that strict anhydrous conditions are required to prevent over-oxidation.

  • Pd(OAc)₂/O₂ (The Carbophilic Trap): Palladium is notoriously carbophilic. In the presence of the internal alkyne, competitive π -coordination outcompetes the benzylic alcohol binding. This leads to catalyst sequestration, Wacker-type hydration, and complex oligomerization, rendering it highly inefficient for this specific substrate, a limitation well-documented in transition-metal aerobic oxidations ()[3].

ReactionPathways Substrate [4-(But-2-yn-1-yloxy)phenyl]methanol (Substrate) Target 4-(But-2-yn-1-yloxy)benzaldehyde (Target Product) Substrate->Target Cu/TEMPO (High Selectivity) Substrate->Target TPAP/NMO (Moderate Selectivity) Side1 Alkyne Hydration/Cleavage (Side Product) Substrate->Side1 Pd(OAc)2/O2 (Alkyne Coordination) Side2 Over-oxidation to Carboxylic Acid (Side Product) Substrate->Side2 Excess Oxidant / H2O

Fig 1: Reaction pathways and chemoselectivity profiles for the catalytic oxidation of the substrate.

Benchmarking Data Summary

The following table summarizes the quantitative performance of the three catalytic systems when oxidizing 1.0 mmol of [4-(But-2-yn-1-yloxy)phenyl]methanol at 25 °C.

Catalytic SystemCatalyst LoadingPrimary OxidantTime (h)Conversion (%)Chemoselectivity (%)Isolated Yield (%)
Cu(I) / TEMPO 5 mol% CuAmbient Air (O₂)1.5>99>9996
TPAP / NMO 5 mol% RuNMO (1.5 eq)3.0958881
Pd(OAc)₂ / Pyridine 5 mol% PdO₂ (Balloon)24.045<208

Data Interpretation: The Cu/TEMPO system vastly outperforms the alternatives, achieving near-quantitative yields. The Pd-catalyzed system fails entirely due to the alkyne acting as a competitive π -ligand, poisoning the catalyst.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate visual and chemical validation checkpoints.

Protocol A: Cu/TEMPO Aerobic Oxidation (Recommended)

This protocol utilizes ambient air as the terminal oxidant, offering a green, highly efficient pathway.

  • Reaction Setup: In a 10 mL round-bottom flask, dissolve 1.0 mmol of [4-(But-2-yn-1-yloxy)phenyl]methanol in 3.0 mL of HPLC-grade acetonitrile (MeCN).

  • Catalyst Assembly: Add (5 mol%), 2,2'-bipyridine (bpy, 5 mol%), TEMPO (5 mol%), and N-methylimidazole (NMI, 10 mol%).

    • Causality Note: NMI acts as a basic ligand that accelerates the ligand exchange between the alcohol and the Cu(II) center, drastically reducing the reaction time from 12 hours to 1.5 hours.

  • Aerobic Oxidation: Stir the solution vigorously, open to ambient air at 25 °C.

    • Validation Checkpoint: The solution will transition from a reddish-brown hue to a deep green color within 5 minutes. This visual shift confirms the successful oxidation of Cu(I) to the active Cu(II)-alkoxide intermediate.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the polar alcohol spot ( Rf​ ~0.2) is fully replaced by the UV-active aldehyde spot ( Rf​ ~0.6).

  • Workup: Filter the crude mixture through a short pad of silica gel, eluting with EtOAc, to remove the copper salts. Concentrate under reduced pressure to yield the pure aldehyde.

CuTEMPO CuI [Cu(I)] + TEMPO-H CuII [Cu(II)-OH] + TEMPO• CuI->CuII Catalyst Oxidation (O2) CuIIAlk [Cu(II)-Alkoxide] CuII->CuIIAlk Ligand Exchange (Alcohol) H2O H2O CuII->H2O CuIIAlk->CuI Substrate Oxidation (TEMPO•) Aldehyde Aldehyde Product CuIIAlk->Aldehyde Alcohol Benzylic Alcohol Alcohol->CuII O2 O2 (Air) O2->CuI

Fig 2: Cu/TEMPO catalytic cycle demonstrating the targeted oxidation of the benzylic alcohol.

Protocol B: TPAP/NMO Stoichiometric Oxidation

Use this protocol if aerobic conditions are not viable in your specific reactor setup.

  • Reaction Setup: Dissolve 1.0 mmol of the substrate in 5.0 mL of anhydrous dichloromethane (DCM). Add 500 mg of activated 4Å molecular sieves.

    • Causality Note: Molecular sieves are critical to scavenge the water generated during the NMO reduction. Free water hydrolyzes the active Ru(VII) species and promotes over-oxidation to the carboxylic acid.

  • Oxidant Addition: Add N-methylmorpholine N-oxide (NMO, 1.5 mmol), followed by TPAP (5 mol%).

    • Validation Checkpoint: The reaction mixture will immediately turn into a black slurry and become mildly exothermic, confirming the generation of the active RuO₄⁻ species.

  • Workup: Upon completion (validated by TLC, ~3 hours), directly load the crude black suspension onto a silica gel column. Elute with Hexanes/EtOAc (4:1) to arrest the reaction and prevent oxidative cleavage of the propargylic ether.

References

  • Hoover, J. M.; Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society.[Link]

  • Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones by Molecular Oxygen. Angewandte Chemie International Edition.[Link]

Sources

Safety & Regulatory Compliance

Safety

[4-(But-2-yn-1-yloxy)phenyl]methanol proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists utilizing functionalized alkynyl benzyl alcohols. [4-(But-2-yn-1-yloxy)phenyl]methanol (CAS: 1250387-44-0) is hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists utilizing functionalized alkynyl benzyl alcohols. [4-(But-2-yn-1-yloxy)phenyl]methanol (CAS: 1250387-44-0) is highly valued as an intermediate in the synthesis of complex molecules, including glycoprotein inhibitory agents. However, its structural architecture—combining a reactive internal alkyne, an ether linkage, and a primary benzylic alcohol—necessitates rigorous safety and disposal protocols.

Mishandling this compound not only risks regulatory non-compliance but also poses significant environmental hazards. The benzyl alcohol moiety is a known aquatic toxicant that can disrupt the lipid bilayers of aquatic organisms, while the alkyne group presents specific reactivity profiles when exposed to transition metals[1]. This guide provides a self-validating, step-by-step operational plan for the proper disposal of[4-(But-2-yn-1-yloxy)phenyl]methanol, ensuring scientific integrity and laboratory safety.

Hazard Assessment and Reactivity Profile

To design an effective disposal strategy, we must first understand the physicochemical properties driving the compound's behavior. Because specific toxicological data for this exact derivative is limited, we rely on the well-documented profile of its parent scaffold, benzyl alcohol, as a highly reliable predictive model for EHS (Environmental Health and Safety) planning[2].

Table 1: Predictive Hazard Profile & Operational Causality

Property / Hazard ParameterPredictive Value (Based on Scaffold)Operational Causality & Impact
Chemical Composition C₁₁H₁₂O₂ (No Halogens)Dictates routing to the Non-Halogenated waste stream to optimize incineration efficiency and prevent dioxin formation.
Acute Oral Toxicity LD50 (Rat): ~1,230 mg/kgCategorized as Harmful (Cat 4). Mandates the use of standard PPE (nitrile gloves, lab coat) to prevent systemic toxicity[2].
Ocular Irritation Serious Eye Irritant (Cat 2A)The benzylic alcohol group can cause severe corneal irritation. Chemical splash goggles are strictly required during waste transfer[1].
Environmental Toxicity Toxic to Aquatic LifeAbsolutely prohibits drain disposal. The compound must be destroyed via high-temperature incineration[1].

Mechanistic Disposal Workflow

The disposal of[4-(But-2-yn-1-yloxy)phenyl]methanol must follow a strict logical pathway to prevent cross-contamination and ensure compliance with the EPA's Resource Conservation and Recovery Act (RCRA)[3].

DisposalWorkflow Start Generate Waste: [4-(But-2-yn-1-yloxy)phenyl]methanol CheckMetal Used with transition metals? (e.g., Cu, Pd) Start->CheckMetal MetalWaste Heavy Metal + Organic Waste CheckMetal->MetalWaste Yes NonHaloWaste Non-Halogenated Organic Waste CheckMetal->NonHaloWaste No SAA Satellite Accumulation Area (SAA) Keep container tightly closed MetalWaste->SAA NonHaloWaste->SAA Labeling Label: 'Hazardous Waste' (Irritant, Aquatic Toxicity) SAA->Labeling EHS Transfer to Central Accumulation (EHS Management) Labeling->EHS Incineration High-Temperature Incineration (Complete oxidation to CO2/H2O) EHS->Incineration

Decision tree and operational workflow for[4-(But-2-yn-1-yloxy)phenyl]methanol disposal.

Step-by-Step Disposal Protocol

Every protocol in your laboratory should be a self-validating system. Follow these steps to ensure safe, compliant disposal.

Step 1: Waste Characterization and Segregation
  • The Science: [4-(But-2-yn-1-yloxy)phenyl]methanol consists entirely of carbon, hydrogen, and oxygen. Introducing it into a halogenated waste stream alters the thermodynamics of the disposal facility's incinerator and risks the formation of toxic dioxins.

  • Action: Route the pure chemical and its non-halogenated solvent solutions (e.g., ethanol, ethyl acetate) into a designated "Non-Halogenated Organic Waste" carboy.

  • Exception: If the compound was used in a cross-coupling or click-chemistry reaction involving transition metals (e.g., Copper, Palladium), the alkyne moiety may form metal complexes. This waste must be routed to a "Heavy Metal / Organic Waste" stream.

  • Validation Check: Before pouring, visually inspect the waste log attached to the carboy. Verify that no chlorinated solvents (e.g., dichloromethane, chloroform) have been recorded in this specific container.

Step 2: Satellite Accumulation Area (SAA) Management
  • The Science: Under EPA RCRA Subpart K (designed specifically for academic and affiliated research laboratories), waste must be managed at the point of generation to minimize spill risks during transport[4].

  • Action: Store the waste container in a secondary containment tray within the fume hood or a designated SAA. The container must remain tightly capped at all times unless actively receiving waste.

  • Validation Check: Attempt to gently tip the waste container. If it is properly sealed, no vapor odor should escape, and the secondary containment should be completely dry.

Step 3: RCRA-Compliant Labeling
  • The Science: Unidentified chemical waste ("unknowns") poses the highest risk to EHS personnel and requires costly analytical testing before disposal[5].

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "[4-(But-2-yn-1-yloxy)phenyl]methanol" and check the hazard boxes for "Toxic" and "Irritant".

  • Validation Check: Ensure the label is legible, written in permanent ink, and clearly displays the accumulation start date.

Step 4: Final Decontamination and Spill Response
  • The Science: In the event of a spill, the compound's low volatility means it will persist on surfaces, presenting a prolonged contact hazard.

  • Action: Do not use water to wash a spill down the drain. Instead, surround and cover the spill with an inert, non-combustible absorbent material (such as sand or vermiculite). Shovel the absorbed mixture using non-sparking tools into a sealable poly-drum[1].

  • Validation Check: After physical removal, wipe the area with a solvent (like isopropanol) and dispose of the wipes in the solid hazardous waste bin. The surface should be visually clean and free of any slippery residue.

Ultimate Disposal Mechanism

Once transferred to your facility's central accumulation area, licensed waste brokers will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard destruction method for this compound is High-Temperature Incineration .

This process is scientifically necessary because the extreme thermal energy completely cleaves the alkyne triple bond and the aromatic ring. It oxidizes the molecule entirely into carbon dioxide and water vapor, thereby permanently neutralizing its aquatic toxicity and irritant properties before any byproduct can reach the environment.

References

  • Synthesis of glycoprotein inhibitory agents sinuxylamide A-E# - niscpr.res.in.

  • Safety Data Sheet for Benzyl Alcohol - ChemSupply Australia. 1

  • SAFETY DATA SHEET - Benzyl Alcohol - TCI Chemicals. 2

  • Hazardous waste disposal and the clinical laboratory - PubMed (NIH). 3

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K) - US EPA. 4

  • Steps in Complying with Regulations for Hazardous Waste - US EPA. 5

  • Laboratory Environmental Sample Disposal Information Document - US EPA.

Sources

Handling

Personal protective equipment for handling [4-(But-2-yn-1-yloxy)phenyl]methanol

As a Senior Application Scientist, my objective is to ensure that your laboratory operates with an uncompromising, causality-driven safety framework. [4-(But-2-yn-1-yloxy)phenyl]methanol (CAS 1250387-44-0) is a highly sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to ensure that your laboratory operates with an uncompromising, causality-driven safety framework. [4-(But-2-yn-1-yloxy)phenyl]methanol (CAS 1250387-44-0) is a highly specialized bifunctional building block. It is frequently utilized in drug discovery to synthesize 1[1] and2[2].

Because this molecule contains both a terminal benzyl alcohol and an internal alkyne ether, researchers must manage specific risks associated with dermal permeability, mild volatility, and potential peroxide formation. The following guide provides a self-validating operational and safety protocol for handling this compound.

Causality-Driven Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic alkyne ethers. The hydrophobic nature of the but-2-ynyloxy tail facilitates rapid dermal penetration of the compound and its solvated forms[1].

  • Hand Protection: Benzyl alcohol derivatives can rapidly degrade thin latex. Butyl rubber is mandated for prolonged handling. Double-gloved nitrile is only acceptable for rapid (<15 min) solid transfers.

  • Eye Protection: Splash goggles conforming to ANSI Z87.1 are required. The benzyl alcohol moiety can cause severe corneal irritation and lipid bilayer disruption upon contact.

  • Respiratory Controls: Handling must occur in a chemical fume hood with a face velocity of >100 fpm to prevent inhalation of aerosolized powders or solvent vapors during reaction setups.

Table 1: Quantitative Glove Breakthrough Dynamics for Benzyl Alcohol Derivatives

MaterialThickness (mm)Breakthrough Time (min)Degradation RatingCausality / Safety Implication
Nitrile 0.11~30FairInsufficient for solvated handling; lipophilic tail permeates rapidly.
Neoprene 0.15~60GoodAcceptable for short-duration aqueous workups.
Butyl Rubber 0.30>480ExcellentMandatory for primary synthesis and prolonged exposure to organic phases.

Experimental Workflow: Safe Oxidation Protocol

To demonstrate safe handling in a real-world scenario, the following step-by-step methodology details the preparation of 4-(but-2-yn-1-yloxy)benzaldehyde via the Swern oxidation of [4-(But-2-yn-1-yloxy)phenyl]methanol. This is a critical transformation for synthesizing downstream sulfamide-based therapeutics[1]. Every step is designed as a self-validating system.

Step 1: Reagent Preparation & Isolation

  • Action: Weigh the[4-(But-2-yn-1-yloxy)phenyl]methanol inside a static-free weighing enclosure.

  • Causality: Minimizes the aerosolization of the fine crystalline powder, preventing respiratory exposure.

  • Validation: The analytical balance must return to absolute zero after the anti-static bar is passed over the weigh boat, confirming no residual static cling or lost material.

Step 2: Cryogenic Setup & Solvation

  • Action: Dissolve the compound in anhydrous dichloromethane (DCM) under an argon atmosphere, chilling the reaction flask to -78 °C.

  • Causality: Argon prevents atmospheric moisture from quenching the highly reactive alkoxysulfonium ylide intermediate. The -78 °C temperature is critical to suppress violent, exothermic decomposition.

Step 3: Execution of Oxidation

  • Action: Perform a dropwise addition of the solvated[4-(But-2-yn-1-yloxy)phenyl]methanol to the activated oxalyl chloride/DMSO complex.

  • Causality: This reaction generates equimolar amounts of carbon monoxide (CO) and dimethyl sulfide (DMS). The fume hood sash must be lowered to the operational mark to ensure the maximum exhaust of these toxic, volatile byproducts.

  • Validation: Vigorous but controlled gas evolution indicates successful intermediate formation. If bubbling stops prematurely, the reaction has stalled, and the temperature must be checked immediately.

Step 4: Quenching & Phase Separation

  • Action: Quench the reaction with triethylamine (Et₃N), warm to room temperature, and extract with aqueous NH₄Cl.

  • Causality: Et₃N drives the final elimination step. The aqueous washing removes water-soluble DMSO and ammonium salts, safely isolating the lipophilic aldehyde product in the organic phase.

Logistical and Disposal Plan

Storage Logistics: Store[4-(But-2-yn-1-yloxy)phenyl]methanol at 2–8 °C in a dark, explosion-proof desiccator. While less prone to peroxide formation than aliphatic ethers, the alkyne ether linkage is susceptible to auto-oxidation over prolonged periods. Test for peroxides every 6 months using standard KI starch strips.

Waste Segregation & Disposal:

  • Organic Waste: All DCM and unreacted starting material from the organic phase must be strictly segregated into "Halogenated Organic Waste."

  • Aqueous Waste: The NH₄Cl washings containing DMSO and amine salts must be collected in "Aqueous Waste - Toxic."

  • Spill Response: In the event of a solid spill, do NOT use water. Cover the material with a non-combustible absorbent (e.g., vermiculite), sweep with non-sparking tools, and deposit in a sealed, labeled hazardous waste container.

Workflow Visualization

Workflow PPE 1. Risk Assessment & PPE (Butyl Rubber, Goggles) Hood 2. Fume Hood Setup (Ventilation >100 fpm) PPE->Hood Rxn 3. Cryogenic Oxidation (-78°C, CO/DMS Evolution) Hood->Rxn Spill Emergency Spill Protocol (Isolate & Absorb) Hood->Spill If spill occurs Quench 4. Reaction Quenching (Et3N Neutralization) Rxn->Quench Controlled Addition Waste 5. Waste Segregation (Halogenated vs Aqueous) Quench->Waste Spill->Waste

Operational workflow for the safe handling and oxidation of [4-(But-2-yn-1-yloxy)phenyl]methanol.

References

  • Sigma-Aldrich. "CAS 1250387-44-0 | Sigma-Aldrich". sigmaaldrich.com.
  • National Institutes of Health (NIH) / PMC. "Hydrophobic Substituents of the Phenylmethylsulfamide Moiety Can Be Used for the Development of New Selective Carbonic Anhydrase Inhibitors". nih.gov.
  • Cardiff University / RSC Medicinal Chemistry. "RSC Medicinal Chemistry - ORCA - Cardiff University". cardiff.ac.uk.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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[4-(But-2-yn-1-yloxy)phenyl]methanol
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[4-(But-2-yn-1-yloxy)phenyl]methanol
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